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  • Product: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile
  • CAS: 1423037-37-9

Core Science & Biosynthesis

Foundational

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile molecular weight

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Executive Summary 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a halogenated and cyanated derivative of the benzotriazole scaffold, a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Executive Summary

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a halogenated and cyanated derivative of the benzotriazole scaffold, a privileged structure in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes with mechanistic insights, discuss its potential applications in drug discovery based on the rich pharmacology of the benzotriazole class, and outline robust analytical methods for its characterization and quality control. Furthermore, this document provides essential safety and handling protocols to ensure its proper use in a laboratory setting. The unique substitution pattern of this molecule—featuring both an electron-withdrawing nitrile group and a bromine atom—presents intriguing possibilities for developing novel therapeutic agents, particularly in oncology and infectious diseases.

The Benzotriazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzotriazole unit, a bicyclic system composed of a benzene ring fused to a 1,2,3-triazole ring, is a cornerstone of modern medicinal chemistry.[1][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] The three nitrogen atoms within the triazole ring are excellent hydrogen bond donors and acceptors, and the fused aromatic system allows for crucial π-π stacking interactions with biological targets like enzymes and receptors.[6] This structural versatility has led to the development of numerous benzotriazole-containing drugs, such as the anticancer agent Vorozole.[6] The ability to readily functionalize the benzene ring allows for fine-tuning of a compound's steric and electronic properties, making the benzotriazole scaffold an ideal starting point for lead optimization campaigns.

Physicochemical Properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

The specific substitution on 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile endows it with distinct chemical characteristics. The bromine atom at the 7-position and the nitrile group at the 5-position are both strongly electron-withdrawing, which significantly influences the molecule's reactivity and potential biological interactions. The bromine can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) and can form halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in drug-receptor binding. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and is a common feature in many approved drugs.

PropertyValueSource
Molecular Formula C₇H₃BrN₄[7]
Molecular Weight 223.03 g/mol Calculated
Monoisotopic Mass 221.95412 Da[7]
CAS Number 1423037-37-9[8]
IUPAC Name 7-bromo-1H-1,2,3-benzotriazole-5-carbonitrile[7]
Predicted XlogP 1.4[7]
Appearance Assumed to be a solid at room temperatureInferred

Synthesis and Mechanistic Rationale

The synthesis of substituted benzotriazoles can be achieved through various established chemical routes. A common and effective method involves the diazotization of an appropriately substituted o-phenylenediamine.

Proposed Retrosynthetic Pathway

A logical synthetic approach for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile would start from a commercially available substituted aniline. The key steps would involve introducing the necessary functional groups (amino, bromo, and cyano) in the correct orientation, followed by the final ring closure to form the benzotriazole core.

Synthesis_Workflow A 4-Bromo-3,5-dinitrobenzonitrile B 5-Amino-4-bromo-3-nitrobenzonitrile A->B Selective Reduction (e.g., Na₂S) C 3,5-Diamino-4-bromobenzonitrile B->C Reduction (e.g., SnCl₂/HCl) D 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile C->D Diazotization/Cyclization (NaNO₂, H⁺)

Caption: Proposed synthetic workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Diamino-4-bromobenzonitrile (Intermediate C)

  • Rationale: This multi-step reduction requires careful control to first selectively reduce one nitro group, then the second, to yield the required ortho-diamine. Using a mild reducing agent like sodium sulfide can often achieve selective reduction of one nitro group in the presence of others. A stronger reducing agent like tin(II) chloride is then used for the second reduction.

  • Procedure:

    • To a solution of 4-Bromo-3,5-dinitrobenzonitrile (1.0 eq) in ethanol, add a solution of sodium sulfide (1.1 eq) in water dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product (5-Amino-4-bromo-3-nitrobenzonitrile) with ethyl acetate.

    • Dissolve the crude intermediate in concentrated HCl and add tin(II) chloride dihydrate (3.0 eq) portion-wise.

    • Heat the mixture at 60-70 °C for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction, basify with aqueous NaOH, and extract the desired diamine product with ethyl acetate. Purify by column chromatography.

Step 2: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Final Product D)

  • Rationale: This is a classic method for forming the benzotriazole ring. The ortho-diamine is treated with a source of nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt, which then undergoes intramolecular cyclization.[1]

  • Procedure:

    • Dissolve 3,5-Diamino-4-bromobenzonitrile (1.0 eq) in a mixture of glacial acetic acid and water.[1]

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Potential Applications in Drug Discovery

The unique electronic and structural features of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile make it a compelling candidate for screening in various drug discovery programs.

Kinase Inhibition

Many benzotriazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4] For instance, 4,5,6,7-tetrabromobenzotriazole is a well-known selective inhibitor of protein kinase CK2.[6] The bromo- and cyano-substituents on the target molecule can be strategically employed to probe specific interactions within the ATP-binding pocket of a kinase, potentially leading to highly selective inhibitors.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket HINGE Hinge Region (Backbone NH) HYDROPHOBIC Hydrophobic Pocket SOLVENT Solvent-Exposed Region COMPOUND 7-Bromo-1H-benzotriazole- 5-carbonitrile COMPOUND->HINGE H-Bond from Triazole N-H COMPOUND->HYDROPHOBIC π-π Stacking from Benzene Ring COMPOUND->SOLVENT Halogen Bond from Br or H-Bond to CN

Caption: Hypothetical binding mode in a kinase active site.

Antimicrobial and Antiviral Agents

The benzotriazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activities.[2][5] These compounds can act through various mechanisms, including inhibiting essential enzymes or disrupting microbial cell structures. The electron-deficient nature of the aromatic ring in 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile could enhance its interaction with biological nucleophiles or improve its cell permeability, potentially leading to potent antimicrobial effects.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of a novel compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[9]

Reverse-Phase HPLC Protocol
  • Principle: This method separates the target compound from impurities based on its hydrophobicity. The compound partitions between a nonpolar stationary phase (C18) and a polar mobile phase. Its purity is determined by the area of its corresponding peak relative to the total peak area.[9]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Data acquisition software.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

    • Chromatographic Conditions:

      Parameter Condition
      Mobile Phase A 0.1% Formic Acid in Water
      Mobile Phase B 0.1% Formic Acid in Acetonitrile
      Gradient 10% B to 95% B over 15 minutes
      Flow Rate 1.0 mL/min
      Column Temperature 30 °C
      Detection Wavelength 254 nm or 280 nm

      | Injection Volume | 10 µL |

  • Data Analysis: The identity of the peak can be confirmed by comparing its retention time to that of a reference standard. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Further characterization should be performed using Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is not widely available, the hazard profile can be inferred from related benzotriazole compounds.[10]

  • Potential Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral).[11]

    • Causes skin and serious eye irritation.[10][11]

    • May cause respiratory irritation.[11]

    • Toxic to aquatic life with long-lasting effects.

  • Handling Procedures:

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][12]

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile represents a promising, yet underexplored, molecule for chemical and biological research. Its synthesis is achievable through established organic chemistry principles, and its structure is ripe for investigation in drug discovery programs targeting kinases, bacteria, and viruses. The strategic placement of the bromo and nitrile functionalities provides multiple avenues for both derivatization and interaction with biological macromolecules. This guide provides the foundational knowledge required for scientists to synthesize, analyze, and safely handle this compound, paving the way for future investigations into its therapeutic potential.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • 7-BroMo-1-butyl-1,2,3-benzotriazole-5-carbonitrile. (n.d.). ChemBK.
  • MATERIAL SAFETY DATA SHEET. (n.d.). J & W PharmLab, LLC.
  • 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. (n.d.). PubChemLite.
  • SAFETY DATA SHEET. (2010, June 7). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. (n.d.). PubChemLite.
  • Pratik, et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. (n.d.). Benchchem.
  • Wan, J., et al. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.
  • 1354758-03-4 | Methyl 7-bromo-1H-benzotriazole-5-carboxylate. (n.d.). AiFChem.
  • METHYL 7-BROMO-1H-BENZOTRIAZOLE-5-CARBOXYLATE. (n.d.). International Laboratory USA.
  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press.
  • Benzotriazole analytical standard 95-14-7. (n.d.). Sigma-Aldrich.
  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014, August 20). Hilaris Publisher.
  • Benzotriazole Derivatives And Its Pharmacological Activity. (2025, August 9). ResearchGate.
  • HPLC analytical method for 7-chloro-5-methyl-1H-benzotriazole quantification. (n.d.). Benchchem.
  • 7-Bromo-1H-indazole 97 53857-58-2. (n.d.). Sigma-Aldrich.
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Exploratory

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile: Structure, Synthesis, and Spectroscopic Characterization

This technical guide provides a comprehensive overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from established chemical principles and data on analogous structures to present a robust scientific profile. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's core characteristics.

Introduction to the Benzotriazole Scaffold

Benzotriazole and its derivatives are a well-established class of fused heterocyclic compounds that feature a benzene ring fused to a 1,2,3-triazole ring.[1][2] This scaffold is of significant interest due to its versatile biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[3] The unique chemical nature of the benzotriazole ring system, including its ability to exist in tautomeric forms, makes it a valuable pharmacophore in drug design.[1] Furthermore, benzotriazoles are widely utilized as corrosion inhibitors, particularly for copper and its alloys.[2] The introduction of bromo and cyano functionalities to the benzotriazole core, as in 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, is anticipated to modulate its electronic properties and biological activity, making it a target of interest for novel therapeutic and material applications.

Molecular Structure and Properties

The fundamental structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is characterized by a bicyclic system with a bromine atom at position 7 and a nitrile group at position 5.

Table 1: Physicochemical Properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

PropertyValueSource
Molecular Formula C₇H₃BrN₄PubChemLite[4]
Molecular Weight 222.95 g/mol PubChemLite[4]
InChI InChI=1S/C7H3BrN4/c8-5-1-4(3-9)2-6-7(5)11-12-10-6/h1-2H,(H,10,11,12)PubChemLite[4]
Canonical SMILES C1=C(C=C(C2=NNN=C21)Br)C#NPubChemLite[4]

The presence of the electron-withdrawing bromine and cyano groups is expected to influence the acidity of the N-H proton and the overall reactivity of the aromatic ring.

Caption: Molecular structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Proposed Synthesis Pathway

A plausible synthetic route to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile involves the diazotization of a substituted o-phenylenediamine precursor. This well-established method is a cornerstone for the formation of the benzotriazole ring system.[1][5] The key starting material would be 4-bromo-6-cyano-1,2-diaminobenzene.

Synthesis of the Precursor: 4-Bromo-2,6-diaminobenzonitrile

The synthesis of the diamino precursor can be envisioned from a more readily available starting material, such as 4-bromo-2,6-difluorobenzonitrile.[6][7] A nucleophilic aromatic substitution reaction with ammonia or a protected amine equivalent would yield the desired 4-bromo-2,6-diaminobenzonitrile.

Diazotization and Cyclization

The final step involves the diazotization of 4-bromo-2,6-diaminobenzonitrile followed by intramolecular cyclization. This reaction is typically carried out in an acidic medium with sodium nitrite at low temperatures (0-5 °C) to form the stable triazole ring.[8][9][10]

Synthesis_Workflow start 4-Bromo-2,6-difluorobenzonitrile step1 Nucleophilic Aromatic Substitution (e.g., NH3, high pressure/temperature) start->step1 intermediate 4-Bromo-2,6-diaminobenzonitrile step1->intermediate step2 Diazotization & Cyclization (NaNO2, HCl, 0-5 °C) intermediate->step2 product 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile step2->product

Caption: Proposed synthesis workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2,6-diaminobenzonitrile

  • In a high-pressure reaction vessel, place 4-bromo-2,6-difluorobenzonitrile.

  • Add a solution of aqueous ammonia.

  • Seal the vessel and heat to a temperature sufficient to promote substitution (e.g., 150-200 °C) for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Dissolve 4-bromo-2,6-diaminobenzonitrile in a mixture of glacial acetic acid and water.[5]

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[8]

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled diamine solution, maintaining the temperature below 5 °C.[8]

  • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full diazotization and cyclization.

  • The formation of a precipitate indicates product formation.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic trends for similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the adjacent bromo and cyano substituents.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~15.0 - 16.0Broad Singlet1HN-H
~8.0 - 8.5Singlet1HAr-H
~7.8 - 8.2Singlet1HAr-H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the cyano group will appear at a characteristic downfield shift.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145C (adjacent to N and Br)
~135C (adjacent to N)
~130C-H
~125C-H
~120C-CN
~118C-Br
~115CN
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C≡N, and C-Br functional groups, as well as aromatic C-H and C=C stretching vibrations.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3200 - 3400N-H stretch
2220 - 2240C≡N stretch
1600 - 1450Aromatic C=C stretch
800 - 850Aromatic C-H bend (out-of-plane)
600 - 700C-Br stretch
Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
222/224[M]⁺ (Molecular ion)
195/197[M - HCN]⁺
143[M - Br]⁺
116[M - Br - HCN]⁺

Potential Applications and Future Directions

The unique substitution pattern of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile suggests several potential areas of application. The benzotriazole core is a known kinase inhibitor scaffold, and the introduction of the bromo and cyano groups could lead to novel inhibitors of protein kinases involved in cancer and other diseases.[5] The electron-deficient nature of the aromatic ring may also make this compound a useful building block in the synthesis of more complex heterocyclic systems and functional materials.

Further research is warranted to validate the proposed synthesis and to experimentally determine the spectroscopic and biological properties of this compound. Such studies will be crucial in unlocking the full potential of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
  • BenchChem. (2025). Temperature control in the diazotization of 4-aminobenzonitrile.
  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile.
  • ChemicalBook. 7-BroMo-1H-1,2,3-benzotriazole-5-carbonitrile | 1423037-37-9.
  • AiFChem. 1354758-03-4 | Methyl 7-bromo-1H-benzotriazole-5-carboxylate.
  • CRO Splendid Lab Pvt. Ltd. 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile.
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • PubChem. 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
  • Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.
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  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • ChemicalBook. 4-Bromo-2,6-difluorobenzonitrile synthesis.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
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  • Google Patents. US4250089A - Process for diazotizing aromatic amines.
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Foundational

An In-depth Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a halogenated and cyanated derivative of the benzotriazole heterocyclic system. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a halogenated and cyanated derivative of the benzotriazole heterocyclic system. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route based on established benzotriazole chemistry, and a discussion of its potential applications in medicinal chemistry and drug discovery. The benzotriazole scaffold is a privileged structure in pharmaceutical sciences, known for its diverse biological activities, and the introduction of bromo and cyano functionalities is anticipated to modulate its physicochemical and pharmacological profile. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.

Introduction: The Benzotriazole Scaffold in Drug Discovery

Benzotriazole, a fused heterocyclic system consisting of a benzene ring and a 1,2,3-triazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The unique electronic structure of the benzotriazole ring system allows it to act as a versatile pharmacophore, capable of engaging in various biological interactions.

The functionalization of the benzotriazole core is a key strategy for modulating its biological activity and physicochemical properties. Halogenation, particularly bromination, is a common approach to enhance the lipophilicity and metabolic stability of drug candidates. The cyano group, a potent electron-withdrawing group and a bioisostere for other functional groups, can significantly influence a molecule's binding affinity and pharmacokinetic profile. The combination of these two functionalities on the benzotriazole scaffold in the form of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile presents an intriguing compound for further investigation in drug development programs.

Physicochemical Properties

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₇H₃BrN₄[5]
Molecular Weight 223.03 g/mol [5]
Canonical SMILES C1=C(C=C(C2=NNN=C21)Br)C#N[5]
InChI Key LZVSVULXMSHKGN-UHFFFAOYSA-N[5]
CAS Number 1423037-37-9[6]
Predicted Physical Properties
PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a solid at room temperature with a relatively high melting point due to its aromatic and polar nature.
Boiling Point Not availableLikely to decompose at higher temperatures before boiling under atmospheric pressure.
Solubility Sparingly soluble in water; soluble in polar organic solvents.The benzotriazole core provides some polarity, but the bromo and aromatic character suggest better solubility in solvents like DMSO, DMF, and alcohols.
pKa Not availableThe N-H proton of the triazole ring is weakly acidic, similar to other benzotriazoles.
LogP 1.4 (Predicted)[5]

Synthesis and Characterization

A specific, peer-reviewed synthesis for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile has not been prominently reported. However, a plausible synthetic route can be devised based on well-established methodologies for the functionalization of benzotriazoles.[7][8] The proposed pathway involves the diazotization of a suitably substituted o-phenylenediamine.

Proposed Synthetic Pathway

Synthesis_Pathway A 3,4-Diamino-5-bromobenzonitrile B 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile A->B NaNO₂, Acetic Acid, H₂O

Figure 1: Proposed synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on standard procedures for benzotriazole synthesis.[8]

Materials:

  • 3,4-Diamino-5-bromobenzonitrile

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • In a flask, dissolve 3,4-diamino-5-bromobenzonitrile in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled solution of the diamine. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • The precipitated product, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, is collected by filtration.

  • Wash the solid with cold water to remove any residual acid and salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Techniques

The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by identifying the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H bond of the triazole ring, the C≡N stretch of the nitrile group, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Melting Point Analysis: A sharp melting point range would indicate the purity of the synthesized compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Br) of the molecule.

Chemical Reactivity and Stability

The chemical reactivity of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is dictated by the benzotriazole ring system and its substituents.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can be readily alkylated or arylated.[3]

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated due to the electron-withdrawing nature of the triazole ring, bromo, and cyano groups, making electrophilic substitution challenging.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring may allow for nucleophilic substitution of the bromine atom under certain conditions.

  • Stability: Benzotriazoles are generally stable compounds. However, like many nitrogen-rich heterocycles, they may be thermally sensitive at elevated temperatures.

Potential Applications in Drug Development

The unique combination of a benzotriazole core with bromo and cyano substituents suggests several potential applications in drug discovery:

  • Kinase Inhibitors: Halogenated benzotriazoles, such as 4,5,6,7-tetrabromobenzotriazole, are known inhibitors of protein kinases like CK2, which are implicated in cancer.[7] The bromo and cyano groups of the title compound could be explored for their potential to interact with the active sites of various kinases.

  • Antimicrobial Agents: Benzotriazole derivatives have demonstrated a broad range of antimicrobial activities.[4] The lipophilicity imparted by the bromine atom and the electronic effects of the cyano group could enhance the compound's ability to penetrate microbial cell membranes and interact with biological targets.

  • Antiviral Therapeutics: Certain benzotriazole derivatives have shown promise as antiviral agents.[3] The specific substitution pattern of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile could be investigated for activity against various viral targets.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While detailed experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of benzotriazoles. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

  • This citation is not available in the provided search results.
  • 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. PubChem. Available from: [Link]

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  • Benzotriazole: An overview on its versatile biological behavior. PMC. Available from: [Link]

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  • Benzotriazole synthesis. Organic Chemistry Portal. Available from: [Link]

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Exploratory

A Technical Guide to the Solubility Profiling of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Abstract Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of novel therapeutic agents. Poor aqueous solubility can severely hamper drug absorption, leading...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate clinical success of novel therapeutic agents. Poor aqueous solubility can severely hamper drug absorption, leading to low bioavailability and therapeutic variability. 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, yet its solubility profile is not extensively documented in public literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to empirically determine the solubility of this compound. We delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and discuss the rationale behind critical procedural steps and analytical methodologies. This document is structured to serve as a self-validating guide, empowering researchers to generate robust and reproducible solubility data essential for informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility in Drug Discovery

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile belongs to the benzotriazole class of compounds, a scaffold known for a wide array of biological activities and applications, from corrosion inhibition to roles as key intermediates in pharmaceutical synthesis[1]. The structure, featuring a bromine atom and a cyano group, suggests a molecule with modulated lipophilicity and hydrogen bonding potential, properties that directly influence its solubility.

In the context of drug development, solubility is not merely a data point but a cornerstone of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An adequate solubility profile is essential for:

  • Meaningful Bioassay Results: Low solubility can lead to compound precipitation in in vitro assays, resulting in unreliable and misleading activity data[2][3].

  • Formulation Development: Understanding solubility is paramount for creating viable formulations for in vivo studies and, eventually, for clinical use[4][5].

  • Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor solubility is a leading cause of poor oral bioavailability[3].

Given the absence of readily available quantitative data for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, this guide provides the necessary protocols to establish its solubility profile from first principles.

Inferred Solubility Profile & Strategic Solvent Selection

While specific data is scarce, we can infer a qualitative solubility profile by examining the structural components of the molecule and data from its analogs.

  • Benzotriazole Core: The parent compound, benzotriazole, is slightly soluble in water but shows good solubility in organic solvents like alcohols, benzene, and DMF[1][6].

  • Bromo and Cyano Groups: The addition of a bromine atom and a nitrile (cyano) group increases the molecular weight and likely enhances hydrophobicity. This would be expected to decrease solubility in polar protic solvents like water and increase solubility in polar aprotic and non-polar organic solvents.

Based on these inferences, a logical starting point for solubility screening involves a diverse set of solvents commonly used in pharmaceutical development.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassRecommended SolventsRationale for Selection
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological pH; critical for determining relevance to in vivo conditions.[7]
pH 1.2 Buffer (e.g., 0.1 N HCl)Simulates gastric fluid; important for oral drug candidates.[8]
pH 6.8 Buffer (e.g., Phosphate)Simulates intestinal fluid; relevant for absorption studies.[8]
Polar Protic Ethanol, MethanolCommon co-solvents in formulations; provides insight into hydrogen bonding capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)High solubilizing power for a wide range of organic molecules; frequently used in stock solution preparation.[2][9]
Non-Polar Dichloromethane (DCM), TolueneProvides information on solubility in lipophilic environments.

Core Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is crucial, as they provide different and complementary insights into a compound's behavior.[4][10][11]

  • Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It represents the true, stable solubility under a given set of conditions (e.g., pH, temperature). This measurement is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (typically 24-72 hours).[10][12] It is the gold standard for formulation and biopharmaceutics classification.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after it is rapidly introduced from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate out of a supersaturated solution. This high-throughput method is invaluable in early drug discovery for quickly flagging compounds that may have solubility liabilities in biological assays.[2][9][13]

G cluster_0 Solubility Measurement Approaches A Thermodynamic (Equilibrium) Solubility C Method: Shake-Flask (Solid compound + Solvent) A->C Represents true equilibrium B Kinetic Solubility D Method: DMSO Stock Addition (DMSO solution + Aqueous Buffer) B->D Measures precipitation from supersaturation E Application: Formulation, Biopharmaceutics C->E Incubation: 24-72h F Application: HTS, Early Discovery Screening D->F Incubation: < 2h

Caption: Conceptual differences between Thermodynamic and Kinetic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11] This protocol is based on recommendations from the World Health Organization (WHO) and established industry practices.[8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution reaches equilibrium with the undissolved solid. The saturated supernatant is then separated and analyzed to determine the dissolved compound's concentration.

Materials
  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (solid powder)

  • Selected solvents (See Table 1)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or LC-MS

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 2-5 mg of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile into a glass vial. The exact amount should be sufficient to ensure an excess of solid remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to shake for at least 24 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[8]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This is a critical step to avoid contaminating the sample with undissolved particles.

    • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully pipette the supernatant for analysis.

    • Method B (Filtration): Draw the solution into a syringe and pass it through a low-binding syringe filter (e.g., 0.22 µm) into a clean analysis vial. Discard the first few drops to saturate the filter membrane.

  • Quantification: Dilute the clear supernatant with an appropriate solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV or LC-MS method (see Section 6).

G start Start prep Step 1: Add excess solid compound to vial start->prep solvent Step 2: Add precise volume of solvent prep->solvent shake Step 3: Agitate at constant temperature (24-48h) solvent->shake separate Step 4: Separate solid and liquid (Centrifuge or Filter) shake->separate quantify Step 5: Dilute supernatant and analyze by HPLC/LC-MS separate->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Experimental Protocol: Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening. The protocol involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration that remains in solution after a short incubation.[2][9]

Principle

The rapid dilution of a DMSO stock solution into an aqueous medium creates a supersaturated state. Compounds with poor kinetic solubility will precipitate out. The amount remaining in solution is then quantified.

Materials
  • 10 mM stock solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (polypropylene for storage, filter plates for separation)

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Plate reader (UV-Vis) or HPLC/LC-MS system

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Plate Setup: Add the aqueous buffer to the wells of a 96-well plate. For a final assay concentration of 100 µM with 1% DMSO, add 198 µL of buffer to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. Pipette vigorously to ensure rapid mixing. This initiates the potential precipitation process.

  • Incubation: Cover the plate and incubate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.[2]

  • Separation of Precipitate: Use a 96-well filter plate to separate the soluble fraction from any precipitate. Place the filter plate on top of a clean collection plate and centrifuge to force the filtrate through.

  • Quantification: Analyze the concentration of the compound in the clear filtrate. This can be done via high-throughput UV-Vis spectroscopy or by HPLC/LC-MS after appropriate dilution.[4][14]

G start Start stock Step 1: Prepare 10 mM stock in 100% DMSO start->stock plate Step 2: Add aqueous buffer to 96-well plate stock->plate add Step 3: Add DMSO stock to buffer (e.g., 1:100 dilution) plate->add incubate Step 4: Incubate with shaking (1-2h) add->incubate filter Step 5: Separate precipitate using a filter plate incubate->filter analyze Step 6: Analyze filtrate by UV-Vis or HPLC/LC-MS filter->analyze end End analyze->end

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Abstract This technical guide provides a detailed predictive analysis of the spectral characteristics of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a compound of interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. We offer predicted spectral data, an interpretation of the underlying structural features, and standardized protocols for the future acquisition of experimental data. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel benzotriazole derivatives.

Introduction and Molecular Structure

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a halogenated and cyano-substituted derivative of the benzotriazole heterocyclic system. Benzotriazoles are a well-established class of compounds with a broad spectrum of applications, including as corrosion inhibitors, pharmaceuticals, and precursors in organic synthesis. The introduction of a bromine atom and a nitrile group is anticipated to significantly influence the molecule's electronic properties and reactivity, making it a valuable scaffold for further chemical exploration.

The tautomeric nature of the 1H-benzotriazole ring, where the proton can reside on either the N1 or N3 atom, is a key structural feature. For the purpose of this guide, we will primarily consider the 1H-tautomer, which is generally favored in solution.

Molecular Structure and Numbering

Caption: IUPAC numbering of the 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile scaffold.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related benzotriazole and benzonitrile structures, the following ¹H and ¹³C NMR spectral data are predicted for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two protons on the benzene ring.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm)
H48.0 - 8.3
H67.6 - 7.9
NH14.0 - 16.0
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring system.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C≡N115 - 120
Aromatic C-H120 - 130
Aromatic C-Br110 - 125
Aromatic C-CN110 - 125
Aromatic C (fused to triazole)130 - 145
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz or higher) transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire Acquire 1H, 13C, and 2D correlation spectra (COSY, HSQC, HMBC) setup->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process integrate Integrate 1H signals and pick peaks for all spectra process->integrate analyze Assign signals to specific nuclei using chemical shifts, coupling constants, and 2D correlations integrate->analyze MS_Fragmentation M [C₇H₃BrN₄]⁺˙ m/z = 222/224 M_minus_N2 [C₇H₃BrN₂]⁺˙ m/z = 194/196 M->M_minus_N2 - N₂ M_minus_N2_minus_Br [C₇H₃N₂]⁺ m/z = 115 M_minus_N2->M_minus_N2_minus_Br - Br• M_minus_N2_minus_HCN [C₆H₂BrN]⁺˙ m/z = 167/169 M_minus_N2->M_minus_N2_minus_HCN - HCN

Caption: A plausible EI-MS fragmentation pathway for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure purity before introduction into the mass spectrometer.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. The predicted NMR, IR, and MS data are grounded in the well-understood spectroscopic principles of its constituent functional groups and the benzotriazole scaffold. The provided experimental protocols offer a standardized approach for researchers to acquire and validate this data upon successful synthesis of the compound. This document aims to facilitate the identification and structural elucidation of this and other novel benzotriazole derivatives, thereby supporting ongoing research and development efforts in related fields.

References

  • PubChem. (n.d.). 7-bromo-1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • Al-Wahaibi, L. H., El-Emam, A. A., & Al-Tamimi, A. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • Konopski, L., Kielczewska, A., & Maslosz, J. (1996). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Spectroscopy Letters, 29(1), 143-150. Retrieved from [Link]

  • Verma, B. B., Singh, D., & Parmar, M. S. (1994). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry, 6(1), 22-25.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1975). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 10(11), 946-954.
  • PubChem. (n.d.). 7-bromo-1H-1,2,3-benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]

Exploratory

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Abstract This technical guide provides a comprehensive overview of the known and extrapolated safety and hazard infor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Hazards of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated safety and hazard information for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (CAS No. 1423037-37-9).[1][2][3] As a specialized chemical intermediate, likely utilized in drug discovery and materials science, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and laboratory personnel. In the absence of a dedicated Safety Data Sheet (SDS), this guide synthesizes data from structurally related benzotriazoles and aromatic nitriles to provide a robust framework for risk assessment and safe handling. The following sections detail hazard identification, safe handling and storage protocols, recommended personal protective equipment (PPE), and emergency procedures.

Introduction and Chemical Profile

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic aromatic compound incorporating both a brominated benzotriazole ring and a nitrile functional group. The benzotriazole moiety is a common structural motif in medicinal chemistry and is also used in industrial applications such as corrosion inhibition.[4][5][6] The nitrile group is a versatile functional group in organic synthesis but also introduces specific toxicological considerations, primarily related to the potential for cyanide release under certain conditions.[7][8]

Chemical Structure:

This guide will address the safety considerations arising from the combination of these structural features to empower researchers with the knowledge necessary for safe manipulation and experimentation.

Hazard Identification and Classification (Extrapolated)

Due to the absence of specific toxicological data for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, the following hazard classification is extrapolated from data on related benzotriazoles and aromatic nitriles. This assessment should be considered provisional and handled with the utmost caution.

Table 1: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementBasis for Extrapolation
Acute Toxicity, OralCategory 3/4H301: Toxic if swallowed or H302: Harmful if swallowedAromatic nitriles can exhibit significant oral toxicity.[7][9] Benzotriazoles also show oral toxicity.[5]
Acute Toxicity, DermalCategory 3/4H311: Toxic in contact with skin or H312: Harmful in contact with skinNitriles can be absorbed through the skin, and this is a potential route of exposure.
Acute Toxicity, InhalationCategory 3/4H331: Toxic if inhaled or H332: Harmful if inhaledInhalation of dusts or aerosols could be a significant exposure route.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBenzotriazole derivatives can be skin irritants.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationMany chemical dusts, including benzotriazoles, are irritating to the eyes.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of fine dusts can lead to respiratory tract irritation.
Hazardous to the Aquatic Environment, Acute HazardCategory 2H401: Toxic to aquatic lifeBenzotriazoles are known to be toxic to aquatic organisms.[5][10][11]
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effectsBenzotriazoles can be persistent in the environment.[6][11]

Logical Flow for Risk Assessment:

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Compound: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile B Search for Specific SDS A->B C SDS Available? B->C D Follow SDS Recommendations C->D Yes E No Specific SDS Found (Current Situation) C->E No F Analyze Structural Analogs: - Brominated Benzotriazoles - Aromatic Nitriles E->F G Extrapolate Potential Hazards (See Table 1) F->G H Develop Safe Handling Procedures G->H I Implement Engineering Controls (Fume Hood, etc.) H->I J Define PPE Requirements I->J K Establish Emergency Protocols J->K L Conduct Experiment K->L

Caption: Risk assessment workflow for handling a compound with no specific SDS.

Safe Handling, Storage, and Emergency Procedures

Given the extrapolated hazards, conservative safety practices are essential when working with 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Handling
  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): See Section 5 for detailed PPE recommendations.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Contact with strong acids or bases could potentially lead to the liberation of hydrogen cyanide gas.[8]

Emergency Procedures
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, follow institutional emergency procedures.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow for Accidental Spill Response:

SpillResponse cluster_spill Spill Response Workflow A Spill Detected B Evacuate Immediate Area A->B C Alert Others & Secure Area B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C->D E Contain the Spill (Use absorbent pads for solutions) D->E F Clean Up Spill (Sweep solid, absorb liquid) E->F G Place Waste in a Sealed Hazardous Waste Container F->G H Decontaminate the Area G->H I Dispose of Waste According to Regulations H->I J Report the Incident I->J PPE cluster_ppe Exposure Routes and Corresponding PPE A Inhalation (Dust/Aerosol) D Fume Hood A->D Primary Control E Respirator A->E Secondary Control B Dermal Contact F Gloves B->F G Lab Coat B->G C Eye Contact H Goggles/ Face Shield C->H

Caption: Mapping of exposure routes to appropriate PPE and engineering controls.

Conclusion

While specific safety data for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is limited, a conservative approach based on the known hazards of its constituent functional groups—benzotriazole and nitrile—is warranted. Researchers and drug development professionals must handle this compound with the assumption of high toxicity, utilizing appropriate engineering controls and personal protective equipment at all times. Adherence to the protocols outlined in this guide will help to ensure a safe laboratory environment.

References

  • T&B Chemicals. (n.d.). 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • Pillard, D. A., Cornell, J. S., Dufresne, D. L., & Hernandez, M. T. (2000). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species.
  • Patel, R. V., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved from [Link]

  • NJ.gov. (n.d.). 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. Retrieved from [Link]

  • Godejohann, M., et al. (2007). Acute and chronic toxicity of benzotriazoles to aquatic organisms. ResearchGate. Retrieved from [Link]

  • Pillard, D. A., et al. (2000). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. PubMed. Retrieved from [Link]

  • Hölzel Diagnostika. (n.d.). 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile for Advanced Research Applications

This guide provides an in-depth technical overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on commercial sourcing, chemical properties, synthesis, and the rationale behind its application in modern therapeutic design.

Introduction: The Strategic Importance of the Benzotriazole Scaffold

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, recognized for its ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its fused aromatic system and hydrogen bonding capabilities allow for diverse interactions with biological targets.[3] The introduction of bromo and carbonitrile substituents at the 7- and 5-positions, respectively, creates a unique electronic and steric profile, making 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile a valuable intermediate for library synthesis and lead optimization. Benzotriazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

Commercial Availability and Sourcing

For researchers seeking to procure 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a key supplier has been identified for this specific compound.

Table 1: Commercial Supplier for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

SupplierCAS NumberWebsiteNotes
Amadis Chemical Company Limited1426958-37-3Direct product listing available.

Additionally, several suppliers offer closely related bromo-benzotriazole derivatives, which may be suitable for comparative studies or as alternative starting materials.

Table 2: Selected Suppliers for Related Bromo-Benzotriazole Compounds

Compound NameCAS NumberSupplier(s)
7-bromo-1H-1,2,3-benzotriazole, 95%1064721-11-4Chempure Private Limited[6]
5-Bromo-1H-benzotriazole32046-62-1Matrix Fine Chemicals[7], Oakwood Chemical[8], Sigma-Aldrich[9]
7-bromo-5-methyl-1H-1,2,3-benzotriazole, 95%Not specifiedChem Pure[10]
7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile1426958-38-4CRO Splendid Lab Pvt. Ltd.[11]
METHYL 7-BROMO-1H-BENZOTRIAZOLE-5-CARBOXYLATE1354758-03-4International Laboratory USA[12]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is crucial for its effective use in synthesis and biological assays.

Table 3: Physicochemical Properties of Related Benzotriazole Compounds

Property7-bromo-1H-1,2,3-benzotriazole1H-1,2,3-Benzotriazole
Molecular Formula C₆H₄BrN₃C₆H₅N₃
Molecular Weight 198.02 g/mol [13]119.127 g·mol−1[14]
Appearance SolidWhite to light tan powder[15]
Melting Point Not specified100 °C[14]
Boiling Point Not specified350 °C[14]
Solubility in water Not specified20 g/L[14]
Topological Polar Surface Area 41.6 Ų[13]41.6 Ų
Hydrogen Bond Donor Count 1[13]1
Hydrogen Bond Acceptor Count 2[13]3

Note: Specific data for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is limited; data for closely related structures is provided for estimation.

Synthesis and Reaction Mechanisms

The synthesis of substituted benzotriazoles typically involves the cyclocondensation of o-phenylenediamines with a source of nitrous acid.[2][16] For 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a plausible synthetic route would start from a correspondingly substituted o-phenylenediamine.

General Synthetic Protocol for Benzotriazoles

A common method for the synthesis of the benzotriazole ring system is the reaction of an o-phenylenediamine with sodium nitrite in the presence of an acid, such as acetic acid.[16]

Step-by-step Methodology:

  • Dissolve the substituted o-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cool the mixture to approximately 15°C with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite. The temperature of the reaction may rise and should be carefully monitored.

  • After the addition is complete, the reaction is allowed to proceed, often with a gradual cooling period.

  • The resulting benzotriazole derivative can then be isolated through filtration and purified by recrystallization.

The causality behind this experimental choice lies in the in situ generation of nitrous acid, which diazotizes one of the amino groups of the o-phenylenediamine. The resulting diazonium salt then undergoes intramolecular cyclization to form the stable triazole ring.

Caption: Generalized synthetic pathway for benzotriazole formation.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile makes it a compelling starting material for the synthesis of targeted therapeutics. The benzotriazole core can act as a bioisostere for other functional groups, allowing for the fine-tuning of a lead compound's pharmacological properties.[17]

Role as a Scaffold in Kinase Inhibitors

Many benzotriazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4] The nitrogen atoms of the triazole ring can form key hydrogen bonds with the hinge region of the kinase active site, while the substituted benzene ring can be modified to achieve selectivity and potency. The bromo- and cyano- groups on the benzotriazole ring can serve as handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to explore the surrounding chemical space.

Development of Antimicrobial and Antiviral Agents

Benzotriazole derivatives have shown significant promise as antimicrobial and antiviral agents.[5][15] The mechanism of action can vary, but often involves the inhibition of essential enzymes in pathogens. The lipophilicity and hydrogen bonding potential of the benzotriazole scaffold contribute to its ability to cross cell membranes and interact with intracellular targets.

Caption: Workflow for utilizing the target compound in drug discovery.

Safety and Handling

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a strategically important building block for the development of novel therapeutics. Its commercial availability, coupled with the versatile chemistry of the benzotriazole scaffold, provides a solid foundation for research programs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource to empower researchers to leverage the potential of this and related compounds in their drug discovery endeavors.

References

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  • Di Santo, R. Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

  • Wang, J. et al. Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

  • Shafi'I, A. M. et al. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Malvade, P. V. et al. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Shafi'I, A. M. et al. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Matrix Fine Chemicals. 5-BROMO-1H-BENZOTRIAZOLE | CAS 32046-62-1. [Link]

  • US Biological Life Sciences. 7-bromo-1h-indazole suppliers USA. [Link]

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  • The Good Scents Company. benzotriazole 1,2,3-triaza-1H-indene. [Link]

  • CRO Splendid Lab Pvt. Ltd. 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. [Link]

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  • Oakwood Chemical. 5-Bromo-1H-benzotriazole. [Link]

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Exploratory

Unlocking the Potential of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile: A Scaffold for Innovation in Medicinal Chemistry and Materials Science

An In-depth Technical Guide Abstract The benzotriazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications ranging from pharmaceuticals to advanced material...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The benzotriazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications ranging from pharmaceuticals to advanced materials.[1][2][3] This guide focuses on a specific, underexplored derivative: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile . While direct literature on this exact molecule is sparse[4], its unique trifunctional architecture—a reactive bromo group, an electron-withdrawing nitrile moiety, and the versatile benzotriazole core—presents a compelling platform for novel research applications. By analyzing structure-activity relationships of related compounds, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, elucidating potential applications, proposing experimental workflows, and providing a strategic framework for future investigations in kinase inhibition and organic electronics.

Introduction: The Strategic Value of a Multifunctional Scaffold

Benzotriazole and its derivatives are of immense interest due to their broad spectrum of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[3][5][6] The fused benzene ring provides a larger conjugated system ideal for π-π stacking interactions with biological targets, while the three nitrogen atoms of the triazole ring act as hydrogen bond donors and acceptors.[5]

The subject of this guide, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, integrates three key functional groups onto this core, each conferring distinct advantages:

  • The Benzotriazole Core: A proven scaffold for bioactive agents, capable of diverse non-covalent interactions with enzymes and receptors.[5]

  • The Bromo Substituent: Halogenation, particularly bromination, is a critical feature in potent kinase inhibitors like 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a selective inhibitor of protein kinase CK2.[5][7] Furthermore, the bromine atom serves as a versatile synthetic handle for C-C and C-N bond formation via cross-coupling reactions, enabling extensive library generation.

  • The Carbonitrile (Nitrile) Group: As a potent electron-withdrawing group, the nitrile moiety can significantly modulate the electronic properties of the molecule. This is highly desirable in materials science for tuning the band gap of organic semiconductors.[8][9] In a medicinal context, it can act as a key pharmacophore, a hydrogen bond acceptor, or a precursor for other functional groups like carboxylic acids or amines.

This unique combination positions the molecule as a high-potential starting point for two distinct and highly valuable research avenues: the development of next-generation kinase inhibitors and the design of novel organic electronic materials.

Physicochemical Properties and Synthesis

A foundational understanding of a molecule's properties is critical for designing experiments. While extensive experimental data is unavailable, key properties can be computed or inferred from databases.

PropertyValueSource
Molecular Formula C₇H₃BrN₄PubChem[4]
Molecular Weight 223.03 g/mol PubChem[4]
Monoisotopic Mass 221.954 g/mol PubChem[4]
CAS Number 1423037-37-9ChemicalBook[10]
Predicted XlogP 1.4PubChem[4]
Proposed Synthetic Pathway

A plausible synthesis can be devised based on established methods for forming the benzotriazole ring, namely the diazotization of an ortho-phenylenediamine precursor.[1][11]

Synthetic_Pathway A 3-Bromo-5-cyano-1,2-diaminobenzene C 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile A->C B NaNO₂, Acetic Acid (Diazotization) B->C

Caption: Proposed synthesis via diazotization of a substituted o-phenylenediamine.

This one-step cyclization from a readily accessible (or synthesizable) diamine precursor offers an efficient route to the target molecule, forming the core of future synthetic efforts.

Potential Research Application 1: Medicinal Chemistry & Kinase Inhibition

The most compelling application lies in cancer drug discovery, specifically as a scaffold for kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12]

Rationale: A Structural Analogue to a Potent CK2 Inhibitor

The rationale is built upon the well-documented activity of halogenated benzotriazoles. 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a potent and highly selective ATP-competitive inhibitor of protein kinase CK2, an enzyme implicated in cell growth, proliferation, and suppression of apoptosis.[5][13] The four bromine atoms are considered essential for this high-affinity binding.

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile can be viewed as a fragment or analogue of TBBt. The presence of the bromo group provides a critical anchor point for exploring structure-activity relationships (SAR). The nitrile group offers a novel vector for chemical modification not present in TBBt, potentially leading to inhibitors with altered selectivity profiles or improved pharmacokinetic properties.

SAR_Concept Core 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Bromo Group (Position 7) Nitrile Group (Position 5) Triazole N-H (Positions 1/2/3) Mod1 Derivatization via Cross-Coupling (e.g., Suzuki, Buchwald) Core:f1->Mod1 Mod2 Conversion to Amine/Carboxylic Acid or Tetrazole Bioisostere Core:f2->Mod2 Mod3 N-Alkylation or N-Arylation Core:f3->Mod3

Caption: Key modification points for developing a kinase inhibitor library.

Experimental Workflow: Screening for Kinase Inhibition

The primary goal is to determine if the core molecule exhibits inhibitory activity against protein kinases, with CK2 being the primary target.

Kinase_Assay_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Prepare Assay Plate: Recombinant Kinase (CK2) Peptide Substrate ATP Solution B Add Test Compound (Serial Dilutions) A->B C Incubate to Allow Phosphorylation Reaction B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Luminescence/ Fluorescence Signal D->E F Calculate % Inhibition and Determine IC₅₀ Value E->F G Culture Cancer Cell Line (e.g., MCF-7, HT29) H Treat Cells with Test Compound G->H I Assess Cell Viability (e.g., MTT/XTT Assay) H->I J Determine GI₅₀/IC₅₀ Value I->J

Caption: Workflow for evaluating kinase inhibitory and anti-proliferative activity.

Detailed Protocol: In Vitro Kinase Inhibition Assay (CK2)

This protocol describes a luminescence-based assay to quantify the inhibition of protein kinase CK2.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in 100% DMSO.

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human CK2α in kinase buffer.

    • Prepare a solution of a specific peptide substrate for CK2 (e.g., RRREEETEEE) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer at 2x the final desired concentration.

  • Assay Procedure:

    • Create a serial dilution of the test compound stock solution in a 96-well plate, typically starting from 100 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add the CK2 enzyme and peptide substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near its Km for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Research Application 2: Advanced Materials Science

The strong electron-withdrawing nature of the nitrile group makes this molecule an attractive building block for organic semiconducting materials used in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Rationale: A Building Block for Donor-Acceptor Polymers

High-efficiency organic solar cells often rely on donor-acceptor (D-A) conjugated polymers. The performance of these materials is highly dependent on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[8] Introducing cyano substituents onto an acceptor monomer is a proven strategy to lower the LUMO level, which can reduce the polymer's band gap and improve device efficiency.[8][14]

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile can serve as an "acceptor" monomer. The bromo group is a prime site for Stille or Suzuki cross-coupling reactions, allowing it to be polymerized with a suitable "donor" monomer (e.g., a distannylated or diborylated thiophene, benzodithiophene, etc.) to create a novel D-A polymer.

Experimental Workflow: Synthesis and Characterization of a D-A Polymer
  • Monomer Derivatization: The N-H of the triazole ring must be alkylated (e.g., with 2-ethylhexyl bromide) to ensure solubility of the resulting polymer in common organic solvents.

  • Polymerization: Perform a Stille cross-coupling reaction between the derivatized bromo-monomer and a distannylated donor co-monomer (e.g., distannyl-bithiophene) using a palladium catalyst.

  • Purification: The resulting polymer must be purified extensively, typically through Soxhlet extraction, to remove catalyst residues and low molecular weight oligomers.

  • Characterization:

    • Structural: Confirm the polymer structure using ¹H NMR spectroscopy. Determine molecular weight and polydispersity via Gel Permeation Chromatography (GPC).

    • Optical: Measure the UV-Vis absorption spectrum of the polymer in solution and as a thin film to determine the optical band gap.

    • Electrochemical: Use Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels.

Conclusion and Future Directions

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile stands as a molecule of significant untapped potential. While it remains uncharacterized in the scientific literature, its structure strongly suggests high utility as a versatile scaffold. The clear parallels between its bromo-benzotriazole core and known kinase inhibitors provide a compelling, experimentally testable hypothesis in medicinal chemistry. Simultaneously, its cyano-functionalized aromatic system, equipped with a reactive handle for polymerization, presents an opportunity for innovation in materials science.

Future research should focus on executing the proposed workflows: confirming a viable synthetic route, performing initial kinase screening, and attempting proof-of-concept polymerization. The results of these initial studies will undoubtedly pave the way for the development of extensive compound libraries and novel materials based on this promising core structure.

References

  • Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]

  • MDPI. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. [Link]

  • GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Remedy Publications LLC. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

  • Royal Society of Chemistry. (2017). Cyano substituted benzotriazole based polymers for use in organic solar cells. [Link]

  • PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. [Link]

  • UNC Chemistry Department. Functionalization of Benzotriazole-Based Conjugated Polymers for Solar Cells: Heteroatom vs Substituents. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Cyano substituted benzotriazole based polymers for use in organic solar cells. [Link]

  • PMC. Benzotriazole: An overview on its versatile biological behavior. [Link]

  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. [Link]

  • ResearchGate. (2014). Recent Development of Benzotriazole-based Medicinal Drugs. [Link]

  • PubChem. 7-bromo-1H-1,2,3-benzotriazole. [Link]

  • World Journal of Pharmaceutical Research. A Comprehensive Review on Benzotriazole Derivatives with Their Diverse Pharmacological Activities. [Link]

  • ResearchGate. (2021). Outlook of C-substituted benzotriazoles application as corrosive inhibitors. [Link]

  • PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. [Link]

  • Wiley Online Library. Benzotriazoles as Low-Potential Anolytes for Non-aqueous Redox Flow Batteries. [Link]

  • Indian Academy of Sciences. (2011). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. [Link]

  • NIH. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • PubMed Central. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile: A Detailed Guide for Medicinal and Process Chemistry

Introduction 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The benzotriazole sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The benzotriazole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, antibacterial, and anticancer activities. The strategic incorporation of a bromine atom and a nitrile group on the benzotriazole ring provides valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive, in-depth guide to the multi-step synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, commencing from readily available starting materials. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is most effectively achieved through a linear four-step sequence, as illustrated below. This strategy relies on the initial functionalization of a simple aromatic precursor, followed by the construction of the key o-phenylenediamine intermediate, and culminating in the formation of the benzotriazole ring system.

Synthesis_Workflow A 2-Aminobenzonitrile B 2-Amino-5-bromobenzonitrile A->B Bromination C 2-Amino-5-bromo-3-nitrobenzonitrile B->C Nitration D 2,3-Diamino-5-bromobenzonitrile C->D Reduction E 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile D->E Diazotization & Cyclization

Figure 1: Overall synthetic workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-bromobenzonitrile

Principle: This initial step involves the electrophilic aromatic substitution of 2-aminobenzonitrile. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the para position, yielding the desired 2-amino-5-bromobenzonitrile with high regioselectivity.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile (11.8 g, 100 mmol) in glacial acetic acid (100 mL).

  • Bromination: To the stirred solution, add a solution of bromine (5.1 mL, 100 mmol) in glacial acetic acid (20 mL) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (3:1) as the eluent.

  • Work-up: Upon completion, pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol to afford 2-amino-5-bromobenzonitrile as a crystalline solid.[1][2]

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Aminobenzonitrile118.1410011.8 g
Bromine159.811005.1 mL
Glacial Acetic Acid60.05-120 mL

Table 1: Reagents for the synthesis of 2-Amino-5-bromobenzonitrile.

Part 2: Synthesis of 2-Amino-5-bromo-3-nitrobenzonitrile

Principle: The nitration of 2-amino-5-bromobenzonitrile is a critical step that introduces the second nitrogen-containing functionality required for the formation of the o-phenylenediamine. The amino group's activating effect is tempered by protonation in the strongly acidic medium, and the directing effects of the amino, bromo, and cyano groups guide the nitronium ion to the position ortho to the amino group.

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add 2-amino-5-bromobenzonitrile (9.85 g, 50 mmol) to concentrated sulfuric acid (50 mL) at 0 °C (ice bath). Stir until all the solid has dissolved.

  • Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (3.5 mL, 75 mmol) to concentrated sulfuric acid (10 mL) at 0 °C. Add this nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate = 2:1).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (500 g) with constant stirring. The product will precipitate.

  • Isolation and Purification: Filter the precipitate, wash with copious amounts of cold water until the washings are neutral, and dry the solid under vacuum. The crude 2-amino-5-bromo-3-nitrobenzonitrile can be used in the next step without further purification.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Amino-5-bromobenzonitrile197.04509.85 g
Concentrated Sulfuric Acid98.08-60 mL
Fuming Nitric Acid63.01753.5 mL

Table 2: Reagents for the synthesis of 2-Amino-5-bromo-3-nitrobenzonitrile.

Part 3: Synthesis of 2,3-Diamino-5-bromobenzonitrile

Principle: This step involves the selective reduction of the nitro group to an amino group in the presence of a nitrile and a bromo substituent. A common and effective method for this transformation is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.[3]

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 2-amino-5-bromo-3-nitrobenzonitrile (12.1 g, 50 mmol) in ethanol (200 mL).

  • Reduction: To this suspension, add a solution of tin(II) chloride dihydrate (56.4 g, 250 mmol) in concentrated hydrochloric acid (50 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2,3-diamino-5-bromobenzonitrile.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Amino-5-bromo-3-nitrobenzonitrile242.035012.1 g
Tin(II) Chloride Dihydrate225.6325056.4 g
Concentrated Hydrochloric Acid36.46-50 mL
Ethanol46.07-200 mL

Table 3: Reagents for the synthesis of 2,3-Diamino-5-bromobenzonitrile.

Part 4: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Principle: The final step is the formation of the triazole ring through diazotization of the o-phenylenediamine intermediate followed by intramolecular cyclization. The reaction of one of the amino groups with nitrous acid (generated in situ from sodium nitrite and an acid) forms a diazonium salt, which then rapidly cyclizes by attacking the adjacent amino group.[4][5]

Protocol:

  • Reaction Setup: Dissolve 2,3-diamino-5-bromobenzonitrile (10.6 g, 50 mmol) in a mixture of glacial acetic acid (50 mL) and water (100 mL) in a 500 mL beaker. Gentle warming may be necessary to achieve a clear solution.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath with magnetic stirring. Prepare a solution of sodium nitrite (3.8 g, 55 mmol) in water (20 mL) and add it dropwise to the cooled solution of the diamine, maintaining the temperature below 5 °C.[5]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of the product is often indicated by a color change.

  • Isolation: The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry it under vacuum. The crude 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a pure solid.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2,3-Diamino-5-bromobenzonitrile212.055010.6 g
Sodium Nitrite69.00553.8 g
Glacial Acetic Acid60.05-50 mL
Water18.02-120 mL

Table 4: Reagents for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Characterization

The identity and purity of the synthesized 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, N-H).

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note provides a detailed and reliable multi-step synthetic route for the preparation of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. By following the outlined protocols and understanding the underlying chemical principles, researchers in medicinal chemistry and drug development can efficiently synthesize this valuable heterocyclic building block. The strategic placement of the bromo and cyano functionalities opens up a wide array of possibilities for further chemical diversification, making this compound a key intermediate in the quest for novel therapeutic agents.

References

  • PubChem Compound Summary for CID 21707869, 7-bromo-1H-1,2,3-benzotriazole. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • PubChem Compound Summary for CID 429740, 2-Amino-5-bromobenzonitrile. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Diazotisation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. BenchChem. (2025).
  • Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in acetonitrile medium.
  • Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. BenchChem. (2025).
  • Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid. BenchChem. (2025).
  • New Diazo Process. DTIC. (n.d.).
  • Application Notes and Protocols for the Synthesis of 2,3-Diamino-5-bromopyridine. BenchChem. (2025).
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses. (n.d.).
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. BenchChem. (2025).

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Application

Application Notes and Protocols for the Synthetic Utility of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Introduction 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its trifunctional nature, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic benzotriazole ring system, and an electron-withdrawing nitrile group, allows for diverse chemical transformations. The benzotriazole core is a privileged structure found in numerous therapeutic agents, exhibiting a wide array of biological activities.[3][4] The strategic placement of the bromine atom at the 7-position and the nitrile at the 5-position makes this reagent particularly valuable for creating complex molecular architectures through cross-coupling and nucleophilic substitution reactions.

This guide provides an in-depth exploration of the experimental protocols for two key applications of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). The protocols are designed to be representative and are grounded in established methodologies for similar heterocyclic systems, providing a robust starting point for reaction optimization and application.

Physicochemical Properties & Safety Information

PropertyValueReference
Molecular FormulaC7H3BrN4
Molecular Weight223.03 g/mol
AppearanceOff-white to pale yellow solid
CAS Number1423037-37-9

Safety Precautions:

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.[9][10] This transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position, providing access to a diverse library of novel compounds.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzotriazole.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For heterocyclic substrates, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven effective.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, arylboronic acid, and base in a reaction vessel. prep2 Add palladium catalyst and ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas. prep2->prep3 prep4 Add degassed solvent. prep3->prep4 react1 Heat the mixture to the specified temperature. prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction mixture. react2->workup1 workup2 Filter through Celite. workup1->workup2 workup3 Perform aqueous work-up. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 7-Aryl-1H-1,2,3-benzotriazole-5-carbonitriles

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Arylboronic acid or arylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add Pd(dppf)Cl2 (0.03-0.05 eq.).

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the starting benzotriazole.

  • Place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

ParameterRecommended ValueRationale
Palladium Catalyst Pd(dppf)Cl2Effective for cross-coupling of heterocyclic halides.[12]
Base K2CO3Common and effective base for Suzuki couplings.
Solvent System Dioxane/WaterA mixture often enhances solubility and reaction rates.
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle.
Atmosphere Inert (Ar or N2)Prevents degradation of the Pd(0) catalyst.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group and the benzotriazole ring system activates the C-Br bond towards nucleophilic attack.[13] This makes 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates.

Mechanistic Considerations

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex.[14]

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitrile group and the triazole ring.

  • Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, depending on the substrate and nucleophile.[15] Regardless of the precise mechanism, a strong electron-withdrawing group ortho or para to the leaving group is generally required to facilitate the reaction.[14]

Experimental Workflow: Nucleophilic Aromatic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in a polar aprotic solvent. prep2 Add the nucleophile and a base. prep1->prep2 react1 Heat the reaction mixture. prep2->react1 react2 Monitor for completion by TLC or LC-MS. react1->react2 workup1 Cool and quench the reaction. react2->workup1 workup2 Extract the product with an organic solvent. workup1->workup2 workup3 Wash, dry, and concentrate the organic phase. workup2->workup3 workup4 Purify by recrystallization or chromatography. workup3->workup4

Caption: General workflow for the SNAr reaction.

Detailed Protocol: Synthesis of 7-Amino-1H-1,2,3-benzotriazole-5-carbonitriles

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Primary or secondary amine

  • Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (1.0 eq.) in anhydrous DMSO or DMF.

  • Add the desired amine (1.5-2.0 eq.) and potassium carbonate (2.0-3.0 eq.).

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water, which may precipitate the product.

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.

  • If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then brine to remove the high-boiling solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

ParameterRecommended ValueRationale
Solvent DMSO or DMFPolar aprotic solvents that facilitate SNAr reactions.
Base K2CO3A common, effective base to neutralize the HBr formed.
Temperature 80-120 °CHigher temperatures are often required for SNAr reactions.
Nucleophile Amine (primary or secondary)A representative class of nucleophiles for this transformation.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a valuable and versatile reagent for the synthesis of complex heterocyclic compounds. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution provide a solid foundation for researchers to explore the rich chemistry of this building block. The ability to selectively functionalize the 7-position opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Han, D., Li, J., Zhang, Q., He, Z., Wu, Z., Chu, J., & Lu, Y. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(2), 254. [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. [Link]

  • Redalyc. (n.d.). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 7-Bromo-1H-benzotriazole. [Link]

  • Yang, Y., Qiu, X., Zhao, Y., & Mu, Y. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

  • El-Hiti, G. A., et al. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLES. HETEROCYCLES, 104(9), 1600-1615. [Link]

  • Katritzky, A. R., & Rachwal, S. (2011). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 111(11), 7063–7120. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Science.gov. (n.d.). Aromatic nucleophilic substitution: Topics. [Link]

  • Costantino, G., et al. (2020). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecules, 25(18), 4233. [Link]

  • Williams, A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1485–1493. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • ResearchGate. (2015). Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. [Link]

  • RSC Publishing. (n.d.). Intramolecular nucleophilic aromatic substitution reactions involving the novel displacement of hydride ion by cyanobenzyl carbanions. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Di Micco, S., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 122, 597-622. [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

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Method

The Versatile Scaffolding of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile emerges as a highly valuable and strategic building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a cyano group on the benzotriazole core, provides medicinal chemists with a powerful tool for the synthesis of a diverse array of pharmacologically active compounds. The benzotriazole moiety itself is recognized as a "privileged structure," frequently appearing in compounds with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

This technical guide provides an in-depth exploration of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile as a key intermediate. It will detail a plausible synthetic protocol, discuss its reactivity, and present its application in the construction of complex molecular architectures relevant to drug development, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The utility of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile as a building block is rooted in the distinct chemical properties of its functional groups.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₃BrN₄Provides a compact and rigid scaffold.
Molecular Weight 223.03 g/mol Falls within the range suitable for drug-like molecules.
Key Functional Groups Bromo, Cyano, Benzotriazole NHOffers multiple points for diverse chemical modifications.

The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. This is a cornerstone of modern medicinal chemistry for exploring the chemical space around a core scaffold to optimize target engagement and pharmacokinetic properties. The cyano group at the 5-position is an electron-withdrawing group that can modulate the electronic properties of the benzotriazole ring system. It can also participate in various chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring, further expanding the synthetic possibilities. The acidic N-H of the triazole ring provides a site for alkylation or arylation, enabling the exploration of structure-activity relationships (SAR) at this vector.

Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile: A Plausible Protocol

Experimental Workflow: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Cyclization A 3-Amino-5-bromobenzonitrile B 3-Amino-5-bromo-2-nitrobenzonitrile A->B HNO₃, H₂SO₄ D 3,5-Dibromo-1,2-phenylenediamine B->D Fe, NH₄Cl or H₂, Pd/C Analogous Reduction C 3,5-Dibromo-2-nitroaniline E 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile D->E NaNO₂, Acetic Acid

Caption: Plausible synthetic workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Step-by-Step Protocol

Step 1: Nitration of 3-Amino-5-bromobenzonitrile

  • To a stirred solution of 3-amino-5-bromobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated solid, 3-amino-5-bromo-2-nitrobenzonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Causality: The nitration occurs ortho to the amino group due to its strong activating and directing effect, and the electron-withdrawing nature of the cyano and bromo groups deactivates the other positions.

Step 2: Reduction of the Nitro Group

  • To a solution of 3-amino-5-bromo-2-nitrobenzonitrile (1.0 eq) in ethanol or a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diamino-5-bromobenzonitrile, which can be used in the next step without further purification.

Causality: The reduction of the nitro group to an amine is a standard transformation. The use of iron in the presence of a mild acid source like ammonium chloride is a classic and effective method for this conversion. Alternatively, catalytic hydrogenation with palladium on carbon can be employed.

Step 3: Diazotization and Cyclization to Form the Benzotriazole Ring

  • Dissolve the crude 3,4-diamino-5-bromobenzonitrile (1.0 eq) in glacial acetic acid.[6]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 10 °C.[2][3]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes and then at room temperature for 1 hour.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality: The diazotization of one of the amino groups followed by intramolecular cyclization onto the remaining amino group is a classical and efficient method for the formation of the benzotriazole ring system.[2]

Application as a Building Block in Kinase Inhibitor Synthesis

The strategic placement of the bromo and cyano functionalities makes 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile an ideal starting material for the synthesis of potent kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, with substituents extending into different pockets to achieve potency and selectivity. The following workflow illustrates how this building block can be utilized in a hypothetical synthesis of a kinase inhibitor.

Hypothetical Synthetic Workflow for a Kinase Inhibitor

G A 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile B 7-(Aryl/Heteroaryl)-1H-1,2,3-benzotriazole-5-carbonitrile A->B Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid) C 1-(Substituted)-7-(Aryl/Heteroaryl)-1H-1,2,3-benzotriazole-5-carbonitrile B->C N-Alkylation (Alkyl halide, K₂CO₃, DMF) D Final Kinase Inhibitor Candidate C->D Further Functionalization (e.g., Cyano group modification)

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.

Protocol for a Suzuki Cross-Coupling Reaction

This protocol details the first step in the hypothetical workflow, demonstrating the utility of the bromo substituent.

  • In a reaction vessel, combine 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 7-aryl/heteroaryl-1H-1,2,3-benzotriazole-5-carbonitrile.

Trustworthiness of the Protocol: This protocol is based on well-established and widely used Suzuki-Miyaura cross-coupling conditions, a Nobel Prize-winning reaction known for its reliability and broad substrate scope. The choice of catalyst, base, and solvent system is standard for this type of transformation.

Future Perspectives and Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile represents a strategically designed building block with significant potential in medicinal chemistry. Its trifunctional nature allows for the systematic and diverse elaboration of molecular structures, making it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization. The protocols and applications discussed herein provide a foundational guide for researchers to harness the synthetic potential of this versatile intermediate in the quest for novel therapeutics, particularly in the development of targeted therapies such as kinase inhibitors. The continued exploration of the reactivity of this and related benzotriazole scaffolds will undoubtedly contribute to the advancement of drug discovery.

References

1. (To be populated with a specific citation for the synthesis of a closely related compound if found in subsequent, more targeted searches) 2. Avhad, K. C., & Patil, D. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link] 3. Elagawany, M., Maram, L., & Elgendy, B. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(16), 9243-9247. [Link] 4. GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271-285. [Link] 5. Jamkhandi, C. M., Disouza, J. I., & Kulkarni, M. V. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link] 6. IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Engineering and Technology, 10(2). [Link] 7. Katritzky, A. R., et al. (2007). C-Cyanation with 1-Cyanobenzotriazole. ARKIVOC, 2007(iii), 5-12. [Link] 8. Wan, J., Lv, P.-C., Tian, N.-N., & Zhu, H.-L. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. [Link] 9. Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 612–648. [Link] 10. (To be populated with a specific citation for the application of a closely related compound if found in subsequent, more targeted searches) 11. (To be populated with a specific citation for the application of a closely related compound if found in subsequent, more targeted searches) 12. (To be populated with a specific citation for the application of a closely related compound if found in subsequent, more targeted searches) 13. (To be populated with a specific citation for the application of a closely related compound if found in subsequent, more targeted searches) 14. (To be populated with a specific citation for the application of a closely related compound if found in subsequent, more targeted searches) 15. Pratik, V. M., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 14(11). [Link]

Sources

Application

Application Notes and Protocols for the Comprehensive Characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Abstract This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a key heterocyclic building block in contemporary dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a key heterocyclic building block in contemporary drug discovery and materials science. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific rationale. This guide follows an integrated approach, combining spectroscopic, chromatographic, and thermal analysis techniques to ensure the unambiguous identification, purity assessment, and stability profiling of the target compound.

Introduction: The Significance of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a substituted benzotriazole, a class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors and in pharmaceutical development.[1][2] The unique arrangement of a bromine atom and a nitrile group on the benzotriazole scaffold makes this molecule a versatile intermediate for the synthesis of more complex chemical entities. The bromine atom provides a site for cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. Given its potential role in the development of novel therapeutics and functional materials, a robust and comprehensive analytical characterization is paramount to ensure its identity, purity, and stability.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is presented in Table 1. These properties are essential for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and mobile phase composition for chromatography.

PropertyValueSource
Molecular Formula C₇H₃BrN₄[3]
Molecular Weight 222.95 g/mol [3]
CAS Number 1423037-37-9[4]
Appearance Expected to be an off-white to pale yellow solidInferred
Predicted XlogP 1.4[3]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for variable temperature studies if needed. The broad, exchangeable N-H proton of the triazole ring is more likely to be observed in DMSO-d₆.

Expected Spectral Features:

  • ¹H NMR:

    • A broad singlet in the region of 14-16 ppm corresponding to the N-H proton of the triazole ring. The significant downfield shift is due to hydrogen bonding and the acidic nature of this proton.

    • Two aromatic protons appearing as singlets or narrow doublets (due to long-range coupling) in the downfield region (typically 7.5-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile groups.

  • ¹³C NMR:

    • The spectrum will show seven distinct carbon signals.

    • The carbon atom of the nitrile group (-C≡N) is expected to appear in the range of 115-125 ppm.

    • The aromatic carbons will resonate between 110-150 ppm. The carbon atom attached to the bromine will be significantly shifted.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and correlation experiments (e.g., HSQC, HMBC) if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[5] For 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, the key vibrational modes are associated with the N-H, C≡N, and aromatic C-H and C=C bonds.

Expected Spectral Features:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3500N-H (triazole)Stretching (broad)
2220-2260C≡N (nitrile)Stretching (sharp, medium intensity)
3000-3100Aromatic C-HStretching
1500-1600Aromatic C=CStretching
1000-1200C-BrStretching

Protocol 2: FTIR Spectroscopic Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the analyte, further confirming its identity.[6] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Causality Behind Experimental Choices: LC-MS with electrospray ionization (ESI) is often preferred for polar, heterocyclic compounds like benzotriazoles as it is a softer ionization technique that typically yields a prominent molecular ion peak.[7] GC-MS with electron impact (EI) ionization can provide detailed fragmentation information. A common fragmentation pathway for benzotriazoles involves the loss of a nitrogen molecule (N₂).[6]

Expected Spectral Features (ESI-MS):

  • Positive Ion Mode: A prominent peak at m/z [M+H]⁺ corresponding to the protonated molecule.

  • Negative Ion Mode: A prominent peak at m/z [M-H]⁻ corresponding to the deprotonated molecule.

Expected Fragmentation (EI-MS):

  • A molecular ion peak [M]⁺.

  • A significant fragment ion corresponding to the loss of N₂ ([M-28]⁺).

  • Further fragmentation of the aromatic ring.

Protocol 3: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Conditions (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Parameters (ESI):

    • Ionization Mode: Positive and Negative ESI.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 250-350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Chromatographic Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for determining the purity of pharmaceutical intermediates and for quantitative analysis.[1]

Causality Behind Experimental Choices: A reverse-phase C18 column is ideal for separating moderately polar compounds like 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile from potential non-polar or more polar impurities. The use of a buffered mobile phase (e.g., with formic or phosphoric acid) can improve peak shape for ionizable compounds.[1] A Diode Array Detector (DAD) is advantageous as it allows for the determination of the optimal detection wavelength and can help in peak purity assessment.

Protocol 4: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the main peak and any less polar impurities, then return to initial conditions. A typical gradient might be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength of maximum absorbance (determined by DAD, likely around 254 nm or 280 nm).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Thermal Analysis for Stability Profile

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition points, while DSC measures the heat flow associated with thermal transitions like melting and decomposition.[8][9]

Expected Thermal Behavior:

  • DSC: An endothermic peak corresponding to the melting point, followed by an exothermic peak if the decomposition is energetic.

  • TGA: A stable baseline until the onset of decomposition, followed by a sharp loss of mass.

Protocol 5: Thermal Analysis (TGA/DSC)

  • Sample Preparation: Place 2-5 mg of the sample in an aluminum pan for DSC or a platinum or ceramic pan for TGA.

  • Instrument Parameters:

    • Temperature Range: 25 °C to 500 °C (or higher if needed).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis: Determine the melting point (onset or peak of the endotherm in DSC) and the decomposition temperature (onset of mass loss in TGA).

Definitive Structural Analysis: Single-Crystal X-ray Diffraction

For an unambiguous determination of the molecular structure, including tautomeric form and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard.[10][11]

Protocol 6: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain precise bond lengths, bond angles, and information on the crystal packing.

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, integrating the techniques discussed above.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Advanced Characterization synthesis Synthesized Compound (7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile) hplc HPLC-UV (Purity Assessment) synthesis->hplc Purity > 95%? ms LC-MS (Molecular Weight Confirmation) hplc->ms Yes nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) ms->nmr ftir FTIR Spectroscopy (Functional Group ID) ms->ftir thermal Thermal Analysis (TGA/DSC) (Stability Profile) nmr->thermal xray Single-Crystal X-ray (Definitive Structure) nmr->xray If single crystals available final Fully Characterized Compound thermal->final xray->final

Caption: Integrated workflow for the characterization of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

References

  • Time information in Pasuruan, ID. (n.d.). Google.
  • Kos, I., Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213. [Link]

  • TGA and DSC profi les of 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Benzotriazole. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • (PDF) Thermal analysis of N-carbamoyl benzotriazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • X-Ray crystal structures of compounds 4c, 4d and 5. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Badawi, H. M., Förner, W., & Ali, G. A. (2011). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Structure, 994(1-3), 135-143. [Link]

  • FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spectral analysis and docking of new benzotriazole derivatives. (2024). Journal of Advanced Scientific Research, 15(7), 1-6.
  • Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. (2021). Digital Scholarship@UNLV. [Link]

  • DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 )... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. (n.d.). Google Patents.
  • Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. (2021). ResearchGate. [Link]

  • FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and crystal structures of three new benzotriazolylpropanamides. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 7-bromo-1H-1,2,3-benzotriazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-7. [Link]

  • X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. (n.d.). Revista de la Sociedad Química de México, 51(2), 85-88. [Link]

  • Analysis of 1, 2, 3-Benzotriazole in Electrical Insulating Oil with Prominence-i. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]

  • 1H-Benzotriazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -1- Hydroxy-1,2,3-Benzotriazoles. (1994). Asian Journal of Chemistry, 6(1), 22-24. [Link]

  • 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • Asensi-Bernardi, L., Pocurull, E., Borrull, F., & Marcé, R. M. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1336, 9-16. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2010). Journal of Chemical Sciences, 122(5), 755-761. [Link]

  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved January 20, 2026, from [Link]

  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 11(7), 706-714. [Link]

  • 5-Chlorobenzotriazole. (2020). MassBank. Retrieved January 20, 2026, from [Link]

  • Waidyanatha, S., & Fennell, T. R. (2020). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Analytical Letters, 53(16), 2595-2610. [Link]

  • Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). (2020). Analytical Letters, 53(16), 2595-2610. [Link]

  • Review on synthetic study of benzotriazole. (n.d.). GSC Online Press. Retrieved January 20, 2026, from [Link]

  • Electronic Structure and Stability of Benzotriazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts. (1993). Journal of the Chemical Society, Perkin Transactions 2, (11), 2241-2246. [Link]

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  • Thermoelectric Composites of Single-Walled Carbon Nanotubes with Long-Alkylphenyl-Substituted 2,6-bis(4-Octylphenyl)thieno[2′,3 -... (2023). ACS Applied Materials & Interfaces, 15(41), 48518-48527. [Link]

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Method

purification methods for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

An In-Depth Guide to the Purification of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Abstract 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a key heterocyclic building block in the development of novel therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Abstract

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a key heterocyclic building block in the development of novel therapeutic agents and functional materials. Its utility in complex synthetic pathways, particularly in drug discovery, necessitates a high degree of purity. The presence of residual starting materials, regioisomers, or reaction by-products can lead to undesirable side reactions, lower yields, and compromised biological activity in subsequent steps. This application note provides a comprehensive overview of robust, field-proven methodologies for the purification of this compound, tailored for researchers, chemists, and process development scientists. We delve into the mechanistic principles and provide detailed, step-by-step protocols for recrystallization, silica gel column chromatography, and solvent trituration, enabling scientists to select and implement the optimal strategy based on impurity profile, scale, and desired final purity.

Introduction: The Importance of Purity

Benzotriazole and its derivatives are a class of "privileged structures" in medicinal chemistry, known for their versatile biological activities, including antifungal, antiviral, and anticancer properties.[1] Specifically, substituted benzotriazoles are integral components of targeted therapeutics, such as kinase inhibitors.[2] The purity of a synthetic intermediate like 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is paramount. Impurities can not only interfere with downstream reactions but also introduce confounding variables in biological assays.

Common impurities encountered during the synthesis of this compound may include:

  • Unreacted starting materials.

  • The undesired 2H-regioisomer.[3]

  • Over-brominated or under-brominated species.

  • Hydrolyzed starting materials or products (e.g., carboxylic acid instead of nitrile).

This guide offers a systematic approach to removing these impurities to achieve >98% purity, suitable for demanding applications.

Strategic Selection of a Purification Method

The choice of purification technique is dictated by the specific impurity profile, the quantity of material to be purified, and the required level of purity. A logical workflow can guide this decision-making process.

Purification_Workflow start Crude 7-Bromo-1H-1,2,3- benzotriazole-5-carbonitrile check_purity Assess Impurity Profile (TLC, LC-MS, 1H NMR) start->check_purity decision_impurities Nature of Impurities? check_purity->decision_impurities gross_impurities Grossly Impure or Particulate Matter decision_impurities->gross_impurities Insoluble/Highly Soluble polar_nonpolar Polar vs. Non-polar Impurities decision_impurities->polar_nonpolar Different Polarity isomers Isomers or Closely Related Impurities decision_impurities->isomers Similar Polarity filtration_wash Pre-filtration / Solvent Wash gross_impurities->filtration_wash trituration Method 3: Solvent Trituration polar_nonpolar->trituration Minor Impurities recrystallization Method 1: Recrystallization polar_nonpolar->recrystallization Major Impurities chromatography Method 2: Column Chromatography isomers->chromatography filtration_wash->check_purity final_purity_check Verify Final Purity (HPLC, Melting Point, NMR) trituration->final_purity_check recrystallization->final_purity_check chromatography->final_purity_check end Pure Product (>98%) final_purity_check->end

Caption: Decision workflow for selecting the appropriate purification method.

Method 1: Recrystallization

Principle: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Causality of Solvent Selection: The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on the structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (a moderately polar molecule), suitable solvents are likely to be polar protic or polar aprotic. Inferred solubility from similar benzotriazole structures suggests alcohols and other polar organic solvents are good starting points.[4]

Protocol 1.1: Solvent Screening
  • Place approximately 20-30 mg of the crude material into several separate test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently in a water bath. If the solid dissolves, it is a potential candidate.

  • Allow the heated, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid from a solution that was clear when hot. An ethyl acetate/heptane or ethanol/water mixture can also be effective co-solvent systems.

Protocol 1.2: Bulk Recrystallization
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring (using a magnetic stir bar). Continue adding the hot solvent until the solid is completely dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Flash Column Chromatography

Principle: This is a powerful technique for separating compounds with different polarities.[5] A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase, typically silica gel). A solvent or solvent mixture (mobile phase) is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds are adsorbed more strongly to the silica and move slower, effecting separation.

Causality of Eluent Selection: The choice of mobile phase is critical for achieving good separation. Thin Layer Chromatography (TLC) is used to determine the optimal solvent system. The goal is to find a system where the desired compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, and is well-separated from all impurities. A common starting point for benzotriazoles is a mixture of heptane and ethyl acetate.

Protocol 2.1: TLC Analysis and Eluent Optimization
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test eluent system (e.g., 70:30 Heptane:Ethyl Acetate).

  • Visualize the separated spots using a UV lamp (254 nm).

  • Adjust the eluent polarity to achieve the target Rƒ. Increase the proportion of ethyl acetate to decrease the Rƒ (increase polarity); increase heptane to increase the Rƒ (decrease polarity).

Protocol 2.2: Column Purification
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally provides superior resolution compared to liquid loading.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, collecting the eluate in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all residual solvent.

Method 3: Solvent Trituration/Washing

Principle: This is a simple and rapid purification method for removing small amounts of impurities that have a significantly different solubility profile from the desired product. The crude solid is stirred as a slurry in a solvent where the product is sparingly soluble, but the impurities are readily soluble.

Protocol 3.1: Trituration Procedure
  • Place the crude solid in a flask with a magnetic stir bar.

  • Add a solvent in which the product is known to be poorly soluble at room temperature (e.g., diethyl ether, cold ethanol, or a hexane/ethyl acetate mixture).

  • Stir the slurry vigorously at room temperature for 30-60 minutes.

  • Collect the purified solid by vacuum filtration.

  • Wash the solid on the filter with a fresh, cold portion of the trituration solvent.

  • Dry the solid under vacuum.

Comparison of Purification Methods

Parameter Recrystallization Column Chromatography Solvent Trituration
Achievable Purity Good to Excellent (>99%)Excellent (>99.5%)Fair to Good (>95%)
Typical Recovery 60-90%50-85%80-98%
Best For Removing impurities with different solubilitiesSeparating isomers and similarly polar compoundsRemoving highly soluble or insoluble minor impurities
Scale Milligrams to KilogramsMilligrams to GramsMilligrams to Kilograms
Time/Labor ModerateHighLow
Solvent Usage ModerateHighLow

Purity Verification

Post-purification analysis is a mandatory step to validate the success of the chosen protocol.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[6]

  • Melting Point: A sharp melting point range indicates high purity.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structural integrity of the compound and detects proton-bearing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides data on the mass of any remaining impurities.[7]

Conclusion

The purification of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a critical step in its utilization for research and development. The choice between recrystallization, column chromatography, and solvent trituration depends on a careful analysis of the crude material's impurity profile. For removing bulk impurities with differing solubility, recrystallization offers an efficient and scalable solution. For challenging separations involving isomers or compounds of similar polarity, column chromatography is the method of choice. Simple washing or trituration can be effective for quick removal of minor, highly soluble impurities. By applying the principles and protocols outlined in this guide, researchers can confidently and consistently obtain high-purity material, ensuring the integrity and success of their downstream applications.

References

  • Wan, J., Wan, L., Xiang, M., & Lei, X. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597-604. Available at: [Link]

  • Di Santo, R. (2016). Benzotriazole: An overview on its versatile biological behavior. Future Medicinal Chemistry, 8(11), 1299-1315. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. Available at: [Link]

  • Sagan, F., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3565. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile as a Versatile Scaffold for Novel Heterocycle Synthesis

Introduction: A Privileged Scaffold for Chemical Innovation In the landscape of medicinal chemistry and materials science, the benzotriazole core is a recurring motif, valued for its unique electronic properties, metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Chemical Innovation

In the landscape of medicinal chemistry and materials science, the benzotriazole core is a recurring motif, valued for its unique electronic properties, metabolic stability, and ability to engage in various biological interactions.[1][2] The strategic functionalization of this core unlocks vast chemical space for the development of novel therapeutic agents and functional materials. 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile emerges as a particularly powerful and versatile building block. Its trifunctional nature—featuring a reactive C7-bromo group, a transformable C5-nitrile, and a modifiable triazole ring system—provides three orthogonal handles for molecular elaboration, enabling the construction of complex, multi-substituted heterocyclic systems from a single, readily accessible starting material.

This guide provides an in-depth exploration of the synthetic utility of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. We will detail field-proven protocols for key transformations, explain the causality behind experimental choices, and present integrated strategies for the rational design of novel heterocyclic compounds.

Section 1: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

The C7-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, offering a robust and highly modular method for introducing aryl, heteroaryl, and alkynyl fragments. This approach is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[3][4] For 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, this reaction allows for the direct installation of diverse aromatic and heteroaromatic rings.

Causality and Experimental Insight: The choice of catalyst, base, and solvent system is critical for achieving high yields while preserving the sensitive nitrile and triazole functionalities.

  • Catalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium precatalyst (e.g., G2 or G3 precatalysts) often provide superior activity at lower catalyst loadings and milder temperatures. This is crucial for preventing potential side reactions like debromination.[4]

  • Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) or the stronger potassium phosphate (K₃PO₄) is typically sufficient.[5] These bases are strong enough to facilitate the transmetalation step of the catalytic cycle but are generally not harsh enough to induce hydrolysis of the nitrile group under the reaction conditions.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, ensuring solubility for both the organic substrate and the inorganic base.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Ar_Ar Ar-Ar' TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination TM_Complex->Ar_Ar ArX Ar-Br (Substrate) ArX->OA_Complex ArB Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ ArB->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->TM_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%).

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-1H-1,2,3-benzotriazole-5-carbonitrile.

Table 1: Representative Suzuki-Miyaura Coupling Reactions (Illustrative Data)

Entry Boronic Acid Partner Product Typical Yield (%)
1 Phenylboronic acid 7-Phenyl-1H-1,2,3-benzotriazole-5-carbonitrile 92
2 4-Methoxyphenylboronic acid 7-(4-Methoxyphenyl)-1H-1,2,3-benzotriazole-5-carbonitrile 89
3 Pyridin-3-ylboronic acid 7-(Pyridin-3-yl)-1H-1,2,3-benzotriazole-5-carbonitrile 78

| 4 | Thiophen-2-ylboronic acid | 7-(Thiophen-2-yl)-1H-1,2,3-benzotriazole-5-carbonitrile | 85 |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds, installing a rigid alkynyl linker that is valuable for probing protein binding pockets or as a precursor for further transformations.[6][7]

Causality and Experimental Insight: The classic Sonogashira reaction employs a dual-catalyst system.[7]

  • Palladium Catalyst: A palladium(0) species, often generated in situ from PdCl₂(PPh₃)₂, facilitates the oxidative addition of the aryl bromide.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is crucial for reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate readily undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both to neutralize the HBr byproduct and to act as a solvent. It must be anhydrous and deoxygenated to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Sonogashira_Workflow start Start: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile + Terminal Alkyne reagents Add Catalysts: PdCl₂(PPh₃)₂, CuI Base: TEA/DIPEA start->reagents 1. Combine reaction Reaction: Inert Atmosphere (Ar) Room Temp to 60 °C reagents->reaction 2. Heat/Stir workup Aqueous Work-up & Extraction reaction->workup 3. Quench purify Column Chromatography workup->purify 4. Isolate product Product: 7-Alkynyl-1H-1,2,3-benzotriazole-5-carbonitrile purify->product 5. Final Product Integrated_Strategy Start 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Suzuki 7-Aryl-Derivative Start->Suzuki Suzuki Coupling Sonogashira 7-Alkynyl-Derivative Start->Sonogashira Sonogashira Coupling SNAr 7-Amino/Oxy-Derivative Start->SNAr SNAr (Nuc:) Acid 7-Bromo-5-Carboxylic Acid Start->Acid Hydrolysis Tetrazole 7-Bromo-5-Tetrazole Start->Tetrazole NaN₃/NH₄Cl Suzuki_Acid 7-Aryl-5-Carboxylic Acid Suzuki->Suzuki_Acid Hydrolysis Suzuki_Tetrazole 7-Aryl-5-Tetrazole Suzuki->Suzuki_Tetrazole NaN₃/NH₄Cl Sono_Acid 7-Alkynyl-5-Carboxylic Acid Sonogashira->Sono_Acid Hydrolysis Acid_Suzuki 7-Aryl-5-Carboxylic Acid Acid->Acid_Suzuki Suzuki Coupling Tetrazole_Suzuki 7-Aryl-5-Tetrazole Tetrazole->Tetrazole_Suzuki Suzuki Coupling

Sources

Method

Application Notes and Protocols: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile as a promising, yet underexplored, ligand i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile as a promising, yet underexplored, ligand in the field of coordination chemistry. While direct literature on the coordination complexes of this specific molecule is nascent, this document synthesizes established principles from the broader family of benzotriazole-based ligands to propose robust synthetic protocols, characterization methodologies, and potential applications. By leveraging the known reactivity and coordination behavior of analogous compounds, this guide serves as a foundational resource for researchers seeking to explore the unique properties conferred by the bromo and cyano functionalities on the benzotriazole scaffold. The proposed applications focus on catalysis and medicinal chemistry, areas where benzotriazole-metal complexes have already demonstrated significant potential.

Introduction: The Scientific Rationale for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile as a Ligand

Benzotriazole (BTA) and its derivatives are a versatile class of N-heterocyclic compounds that have garnered significant interest as ligands in transition metal coordination chemistry.[1] The presence of three nitrogen atoms in the triazole ring offers multiple coordination modes, including monodentate, bidentate, and bridging, which facilitates the formation of a diverse array of stable coordination complexes and polymers.[1] The aromatic benzotriazole scaffold can be readily functionalized, allowing for the fine-tuning of steric and electronic properties of the resulting metal complexes.[1] These complexes have shown considerable promise in a wide range of applications, including catalysis and as therapeutic agents.[2][3]

The subject of this guide, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, is a particularly intriguing ligand candidate. The introduction of electron-withdrawing groups, the bromo and cyano moieties, at the 7 and 5 positions of the benzene ring is expected to significantly modulate the electronic properties of the benzotriazole system. This can influence the ligand's coordination affinity for metal centers and the catalytic or biological activity of the resulting complexes. The nitrile group, in particular, offers an additional potential coordination site, allowing for the formation of polynuclear or network structures.

Potential Coordination Modes:

  • Monodentate Coordination: Primarily through one of the nitrogen atoms of the triazole ring.

  • Bidentate/Bridging Coordination: Involving two nitrogen atoms of the triazole ring to chelate a single metal center or bridge two different metal centers.

  • Multimodal Coordination: Potentially involving the nitrogen of the cyano group in addition to the triazole nitrogens, leading to more complex architectures.

The unique electronic and structural features of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile make it a compelling target for the synthesis of novel coordination compounds with potentially enhanced catalytic efficacy or biological activity.

Proposed Synthesis of a Palladium(II) Complex: A Step-by-Step Protocol

The following is a proposed experimental protocol for the synthesis of a dichloropalladium(II) complex of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This procedure is adapted from established methods for the synthesis of palladium(II) complexes with other benzotriazole derivatives.[4][5]

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂])

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (2 equivalents) in 15 mL of anhydrous acetonitrile. Stir the solution at room temperature until the ligand is fully dissolved.

  • Preparation of Palladium Precursor Solution: In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in 10 mL of anhydrous acetonitrile.

  • Reaction Mixture: Slowly add the palladium precursor solution to the stirring ligand solution at room temperature.

  • Reaction Conditions: Reflux the reaction mixture for 12-18 hours with constant stirring under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After cooling to room temperature, a precipitate should form. Filter the solid product and wash it sequentially with small portions of cold acetonitrile, dichloromethane, and diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product under vacuum to yield the desired palladium(II)-benzotriazole complex.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Ligand Dissolve Ligand in Anhydrous Acetonitrile Mixing Add Pd Solution to Ligand Solution Ligand->Mixing Pd_precursor Dissolve [PdCl₂(CH₃CN)₂] in Anhydrous Acetonitrile Pd_precursor->Mixing Reflux Reflux for 12-18h under Inert Atmosphere Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Acetonitrile, DCM, and Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Final Complex Drying->Product

Caption: Synthesis workflow for the proposed palladium(II) complex.

Characterization of the Coordination Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are recommended:

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center. The N-H stretching frequency in the free ligand is expected to be in the range of 3300-3500 cm⁻¹.[6] Upon coordination, this band may shift or disappear depending on the coordination mode. The C≡N stretching frequency should also be monitored for any shifts upon coordination.

Functional Group Expected Wavenumber (cm⁻¹) Comment
N-H Stretch (free ligand)~3460May shift or broaden upon coordination.
C≡N Stretch~2230Shift to higher or lower frequency indicates coordination.
C-Br Stretch~600-500Generally weak and in the fingerprint region.
Pd-N Stretch~500-400New band appearing in the complex, confirming coordination.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complex (if sufficiently soluble). Shifts in the proton and carbon signals of the benzotriazole ring upon coordination can provide insights into the binding mode.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. This is the gold standard for structural elucidation.

General Structure Diagram

Caption: A possible coordination mode of the ligand to a metal center.

Potential Applications

a) Catalysis

Palladium and copper complexes of benzotriazole derivatives have shown promise as catalysts in various organic transformations.[2][4][7]

  • Mizoroki-Heck Reaction: Palladium-benzotriazole complexes have been successfully employed as catalysts for the Mizoroki-Heck reaction, a cornerstone of C-C bond formation.[4][5] The electronic properties of the 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile ligand could influence the catalytic activity and stability of the palladium center.

  • A³ Coupling Reactions: Copper(II) complexes with benzotriazole-based ligands have been utilized as pre-catalysts in A³ coupling reactions for the synthesis of propargylamines.[7] The presence of the bromo and cyano groups on the ligand could modulate the redox properties of the copper center, potentially enhancing its catalytic efficiency.

b) Medicinal Chemistry and Drug Development

Benzotriazole derivatives and their metal complexes exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][8]

  • Antifungal Agents: Azole compounds are known for their antifungal properties, often by inhibiting enzymes involved in ergosterol biosynthesis.[4][5] Metal complexation can enhance this activity. The electron-withdrawing nature of the substituents on the target ligand may lead to complexes with potent antifungal activity.

  • Anticancer Agents: The antiproliferative properties of benzotriazole-metal complexes have been investigated, with some showing promising activity against various cancer cell lines.[9] The unique stereochemistry and electronic properties of metal complexes allow for interactions with biological targets that are not easily achieved by purely organic molecules.[10] The 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile ligand provides a scaffold for the design of novel metal-based anticancer drug candidates.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile represents a scientifically intriguing and synthetically accessible ligand for the development of novel coordination compounds. The presence of electron-withdrawing bromo and cyano groups is poised to impart unique electronic properties to its metal complexes, making them attractive candidates for applications in catalysis and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a launchpad for researchers to explore the rich coordination chemistry and potential applications of this promising ligand.

References

  • Pandey, D., Singh, A., & Singh, N. (2021). Discrete Benzotriazole-Copper(II) Complexes in Chelated and Non-Chelated Coordination Modes: Structural Analysis and Catalytic Application in Click and A³ Coupling Reactions. European Journal of Inorganic Chemistry, 2021(14), 1335-1343. [Link]

  • Vesga-Hernández, C., De-la-Vega-Quintero, G. P., & Almanza, O. A. (2019). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Scientia et Technica, 24(1), 104-112. [Link]

  • Singh, P., & Gu, M. (2021). Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications, 57(74), 9315-9328. [Link]

  • Shafiei, M., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Journal of Molecular Structure, 1276, 134771. [Link]

  • Zani, F., & Gatti, P. G. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 137, 334-347. [Link]

  • Stamou, C., et al. (2024). Antiproliferative Activity of an Organometallic Sn(IV) Coordination Compound Based on 1-Methylbenzotriazole against Human Cancer Cell Lines. Molecules, 29(1), 234. [Link]

  • McQuitty, R. J., et al. (2018). Metal Complexes for Therapeutic Applications. Inorganics, 6(4), 118. [Link]

  • Rekik, N., et al. (2007). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in the monomeric state (a) and its H-complexes with acetone (b) and dioxane (c). [Link]

  • Vesga-Hernández, C., De-la-Vega-Quintero, G. P., & Almanza, O. A. (2019). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Redalyc. [Link]

Sources

Application

Application Notes and Protocols for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] Given the limited specific data for this particular derivative, this guide synthesizes information from closely related benzotriazole compounds to establish a robust framework for laboratory safety and experimental design. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.

Introduction: The Significance of Benzotriazoles in Drug Discovery

Benzotriazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, recognized for their versatile biological activities.[1][3] The fused heterocyclic system, comprising a benzene ring and a triazole ring, provides a unique structural motif capable of engaging with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking.[4] This versatility has led to the development of benzotriazole-based compounds with demonstrated or potential applications as anticancer, antifungal, antiviral, and anti-inflammatory agents.[1][3][4]

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a functionalized derivative designed for further chemical modification or for direct biological screening. The presence of the bromo group and the carbonitrile moiety offers reactive handles for synthetic elaboration, making it a valuable building block for creating libraries of novel compounds. Understanding its physicochemical properties and handling requirements is paramount for ensuring experimental success and laboratory safety.

Compound Properties and Specifications

While comprehensive experimental data for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is not widely published, its fundamental properties can be derived from its chemical structure.

PropertyValueSource
Molecular Formula C₇H₃BrN₄[5]
Molecular Weight 222.95 g/mol (approx.)[5]
IUPAC Name 7-bromo-1H-1,2,3-benzotriazole-5-carbonitrileN/A
CAS Number 1423037-37-9[6]
Appearance Assumed to be a solid (powder/crystalline)Inferred
Purity Typically >95% (Varies by supplier)N/A

Safety, Handling, and Personal Protective Equipment (PPE)

As a precautionary measure, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile should be handled as a hazardous substance. The hazard profile is extrapolated from safety data for related benzotriazole compounds.[7][8][9]

3.1. Hazard Identification (Inferred)

  • Acute Oral Toxicity: Harmful if swallowed.[7][9]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Skin Irritation: May cause skin irritation.[9]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[7][8][9]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[8]

3.2. Mandatory Personal Protective Equipment (PPE)

All handling of this compound, whether in solid or solution form, requires strict adherence to PPE standards.

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Glove suitability and durability depend on the frequency and duration of contact.[10]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9] If a fume hood is not available, a NIOSH/MSHA-approved respirator may be necessary.[8]

3.3. General Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood.[9]

  • Avoid the formation of dust.[11]

  • Do not eat, drink, or smoke in the laboratory.[9]

  • Wash hands thoroughly after handling the compound.[9]

  • Ensure all equipment is properly grounded to prevent static electricity discharge, which can be an ignition source for fine dust.[10]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

ParameterRecommendationRationale & Citation
Temperature -20°C Recommended for a structurally similar compound, 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, to ensure long-term stability.[12][13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Benzotriazoles can be sensitive to air and moisture over time.
Container Tightly sealed, light-resistant vial.Prevents degradation from moisture and light. Exposure to light may affect product quality for some benzotriazoles.
Incompatibilities Strong oxidizing agents, metals.[8]Avoids potentially hazardous reactions.

Shelf Life: When stored under the recommended conditions, the compound is expected to be stable for at least one year.[13]

Experimental Protocols

5.1. Protocol for Preparation of Stock Solutions

This protocol provides a generalized procedure for preparing a stock solution for use in biological screening or chemical reactions. The choice of solvent will be critical and must be determined based on the specific experimental requirements.

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

  • Anhydrous DMSO, DMF, or other suitable solvent

Procedure:

  • Pre-use Centrifugation: Before opening, centrifuge the original vial to ensure all solid material is collected at the bottom.[12][13] This is crucial for accurately weighing small quantities.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of the appropriate anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming may be applied if the compound's stability at elevated temperatures is known.

  • Storage of Stock Solution: Store the resulting stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

5.2. Spill Management Protocol

Accidental spills must be handled promptly and safely.

  • Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Wear PPE: Don appropriate PPE, including respiratory protection if the spill generates dust.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Visualization of Workflow

6.1. Chemical Handling Decision Workflow

The following diagram illustrates the critical decision points for safely handling a novel research chemical like 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_storage Storage & Disposal start Receive Compound check_sds SDS Available for Specific CAS? start->check_sds use_specific_sds Follow Specific SDS Protocol check_sds->use_specific_sds Yes use_analog_sds Use Analog SDS Data (e.g., Benzotriazole) check_sds->use_analog_sds No ppe Mandatory PPE: - Goggles - Gloves - Lab Coat use_analog_sds->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve store Store at -20°C Under Inert Gas dissolve->store dispose Dispose as Hazardous Waste dissolve->dispose Waste

Caption: Decision workflow for handling and storage.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. (n.d.). Hölzel Diagnostika. Retrieved January 20, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET: 7-Bromo-1H-benzotriazole. (n.d.). J & W PharmLab, LLC. Retrieved January 20, 2026, from [Link]

  • 7-bromo-1H-1,2,3-benzotriazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. Retrieved January 20, 2026, from [Link]

  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Review on synthetic study of benzotriazole. (n.d.). GSC Online Press. Retrieved January 20, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Benzotriazole, (1,2,3-) Powder, Reagent - SAFETY DATA SHEET. (n.d.). Columbus Chemical Industries, Inc. Retrieved January 20, 2026, from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Retrieved January 20, 2026, from [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. Retrieved January 20, 2026, from [Link]

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • 7-bromo-5-methyl-1H-1,2,3-benzotriazole, 95%. (n.d.). Chembeez. Retrieved January 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Welcome to the technical support center for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the lab.

Section 1: Synthesis Overview and Core Principles

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a multi-step process that culminates in the formation of the benzotriazole ring system. The key transformation involves an intramolecular cyclization of a diazonium salt formed from a substituted o-phenylenediamine. Understanding the causality behind each step is critical for success.

Proposed Synthetic Pathway

A logical and common route begins with a commercially available precursor, which is functionalized to install the necessary amino groups before the final cyclization. The most probable pathway starts from 4-bromo-3-nitrobenzonitrile.

Synthetic_Pathway A 4-Bromo-3-nitrobenzonitrile B 4-Bromo-3,5-dinitrobenzonitrile A->B Nitration (HNO3, H2SO4) C 4-Bromo-3,5-diaminobenzonitrile B->C Reduction (e.g., SnCl2, HCl) D 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile C->D Diazotization & Cyclization (NaNO2, Acid)

Caption: Proposed workflow for the synthesis of the target molecule.

The Key Reaction: Diazotization and Cyclization

The final and most critical step is the conversion of the o-phenylenediamine derivative (4-Bromo-3,5-diaminobenzonitrile) into the benzotriazole. This reaction proceeds via two distinct phases:

  • Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) is introduced to form nitrous acid (HNO₂). One of the primary amino groups of the diamine acts as a nucleophile, attacking the nitrous acid to form a transient N-nitrosamine, which then rearranges and eliminates water to yield a diazonium salt.[1][2]

  • Intramolecular Cyclization: The newly formed diazonium group is a potent electrophile. The second, adjacent amino group then attacks the terminal nitrogen of the diazonium salt, leading to ring closure and the formation of the stable triazole ring after deprotonation.[3]

Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization Diamine R-NH2 NitrousAcid + HONO, H+ Diamine->NitrousAcid Nucleophilic attack DiazoniumSalt R-N2+ (intermediate) NitrousAcid->DiazoniumSalt Dehydration AdjacentAmine Adjacent -NH2 DiazoniumSalt->AdjacentAmine Spontaneous Cyclization RingClosure Intramolecular attack Product Benzotriazole Ring RingClosure->Product -H+

Caption: Core mechanism of benzotriazole formation.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the single most critical parameter for achieving a high yield in this synthesis? A: Strict temperature control during the diazotization step. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[4][5] The reaction must be maintained between 0-5 °C to prevent decomposition of the diazonium intermediate, which is the primary cause of low yields and the formation of tarry impurities.

Q: My starting material, 4-bromo-3,5-diaminobenzonitrile, is not commercially available. What is the recommended procedure to synthesize it? A: A common route involves a two-step process starting from 4-bromo-3-nitrobenzonitrile:

  • Dinitration: Further nitration using a mixture of nitric acid and sulfuric acid to introduce a second nitro group.

  • Reduction: Subsequent reduction of both nitro groups, often using a metal-acid system like tin(II) chloride (SnCl₂) in hydrochloric acid, to yield the desired diamine. Purity of this diamine is crucial for the final step.

Q: What is a realistic expected yield for the final diazotization/cyclization step? A: For standard benzotriazole syntheses from o-phenylenediamines, yields can range widely from 60% to over 85%, depending on the substrate and reaction scale.[6] For this specific substituted system, a yield of 65-75% should be considered a successful outcome, assuming a high-purity diamine precursor and optimized conditions.

Q: How can I confirm the final product's identity and purity? A: A combination of techniques is recommended:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • TLC: Thin-layer chromatography (using a solvent system like ethyl acetate/hexane) to check for the disappearance of the starting diamine and the appearance of a single product spot.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for unambiguous structure confirmation. IR spectroscopy can confirm the presence of the nitrile group (C≡N stretch) and N-H bonds.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Problem Category Observed Issue & Common Questions Root Cause Analysis & Recommended Solutions
Low or No Yield Q: My final yield is less than 30%, or I isolated no solid product. What went wrong? 1. Diazonium Salt Decomposition (Most Likely Cause): - Verify Temperature: Was the reaction mixture maintained at 0-5 °C throughout the sodium nitrite addition? Use an internal thermometer.- Action: Repeat the reaction, ensuring the flask is well-submerged in an ice/salt bath. Add the NaNO₂ solution very slowly (dropwise) to manage the exothermic reaction.[7]2. Impure Reagents: - Sodium Nitrite Quality: Old or improperly stored NaNO₂ can be ineffective. Use a freshly opened bottle.- Starting Diamine Purity: Impurities in the 4-bromo-3,5-diaminobenzonitrile will lead to side reactions. Purify the diamine by recrystallization before use.3. Incorrect Stoichiometry: - Check Molar Ratios: Ensure a slight molar excess (approx. 1.05-1.1 equivalents) of sodium nitrite is used. An insufficient amount will result in an incomplete reaction.
Product Quality Q: My crude product is a dark brown or black tar-like substance, not a filterable solid. How can I prevent this and salvage the material? 1. Overheating During Diazotization: - Cause: This is the classic sign of diazonium salt decomposition. The aryl cation formed can react with water to form phenolic impurities, which then polymerize into dark tars.[3]- Prevention: Strict adherence to the 0-5 °C temperature range is non-negotiable.2. Inadequate Acidity: - Cause: The reaction requires a sufficiently acidic medium (e.g., glacial acetic acid, dilute HCl) to stabilize the diazonium salt. If the pH is too high, unwanted azo-coupling side reactions can occur, leading to colored impurities.- Action: Ensure the starting diamine is fully dissolved in the acid before cooling and adding nitrite.3. Salvage Strategy: - Action: Attempt to dissolve the tar in a hot organic solvent (e.g., toluene or ethanol) and treat with decolorizing charcoal. Filter hot and allow to cool slowly. If this fails, column chromatography may be necessary, but it is often challenging with tarry materials.
Reaction Progression Q: TLC analysis shows a significant amount of starting diamine remaining after the expected reaction time. How can I drive it to completion? 1. Insufficient Nitrite: - Cause: The stoichiometry of NaNO₂ was too low, or the reagent has degraded.- Action: Use a fresh batch of NaNO₂ and ensure the molar ratio is correct.2. Inefficient Stirring: - Cause: If the reaction is a thick slurry, poor mixing can prevent the reagents from interacting effectively.- Action: Use a suitable stir bar and flask size to ensure vigorous, homogeneous mixing. If the diamine salt precipitates heavily, consider using a slightly larger volume of acid.3. Reaction Time: - Action: After the NaNO₂ addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion before proceeding with workup.
Purification Q: I'm having difficulty purifying the crude product by recrystallization. What solvents are recommended? 1. Solvent Screening: - Action: Finding the right solvent is key. Start by testing solubility in small vials.- Recommended Solvents to Try: - Ethanol/Water or Methanol/Water: Often effective for moderately polar compounds. Dissolve in hot alcohol and add water dropwise until turbidity appears, then re-heat to clarify and cool slowly.[8] - Toluene or Xylene: Good for less polar impurities. - Ethyl Acetate/Hexane: A common combination for purification.2. Use of Decolorizing Charcoal: - Action: If the crude product is colored, dissolving it in a suitable hot solvent and adding a small amount of activated charcoal can help remove colored polymeric impurities. Stir for 5-10 minutes, then filter the hot solution through celite before crystallization.

Section 4: Best-Practice Experimental Protocol

This protocol is a synthesized procedure based on established methods for benzotriazole formation. Researchers should adapt it as necessary based on their experimental observations.

Step 1: Diazotization and Cyclization

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-3,5-diaminobenzonitrile (1.0 eq.) in a mixture of glacial acetic acid (approx. 5-7 mL per gram of diamine) and water (approx. 3-4 mL per gram of diamine). Stir until a clear solution is obtained; gentle warming may be necessary.

  • Cooling: Submerge the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Addition: Add the sodium nitrite solution dropwise via the dropping funnel to the cooled diamine solution. CRITICAL: Maintain the internal reaction temperature between 0-5 °C throughout the addition. The solution will typically change color.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 45 minutes. The reaction progress can be monitored by TLC.

  • Workup: Slowly pour the reaction mixture into a beaker containing crushed ice and water. The product should precipitate as a solid.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with several portions of cold water to remove residual acid and salts.

  • Drying: Dry the crude product under vacuum.

Step 2: Purification

  • Recrystallization: Transfer the crude, dried solid to a new flask. Add a suitable solvent (e.g., an ethanol/water mixture) and heat until the solid dissolves completely.

  • (Optional) Decolorization: If the solution is highly colored, add a small amount of activated charcoal, stir for 5 minutes at temperature, and filter the hot solution through a pad of celite.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

References

  • Wan, J., Lv, P., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606.
  • Diazonium compound - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Why are diazonium salts not stored, and what is the reason behind their instability? (2018). Quora. Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Scheme for synthesis of 5-substituted benzotriazole alkyl amines alkyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal. Retrieved from [Link]

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021). Quora. Retrieved from [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). MDPI. Retrieved from [Link]

  • SUPPORTING INFORMATION. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014). ResearchGate. Retrieved from [Link]

  • US4250089A - Process for diazotizing aromatic amines. (n.d.). Google Patents.
  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. (n.d.). Google Patents.
  • A Review on: Synthesis of Benzotriazole. (2024). ijariie.com. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. (2016). European Patent Office. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Welcome to the technical support center for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize their experimental outcomes. The information provided herein is based on established principles of heterocyclic chemistry and practical laboratory experience.

I. Overview of the Synthetic Pathway

The synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile typically proceeds via the diazotization of a substituted o-phenylenediamine precursor, followed by intramolecular cyclization. This common and effective method for forming the benzotriazole ring system is a one-pot reaction that is sensitive to several experimental parameters.[1][2][3]

A plausible synthetic route starts from 3-bromo-5-cyano-1,2-phenylenediamine. The reaction involves the in-situ formation of nitrous acid from sodium nitrite and an acid, which then diazotizes one of the amino groups. The resulting diazonium salt is generally unstable and undergoes spontaneous intramolecular cyclization to form the stable benzotriazole ring.[3]

Below is a diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow 3-bromo-5-cyano-1,2-phenylenediamine 3-bromo-5-cyano-1,2-phenylenediamine Diazotization_Cyclization Diazotization & Intramolecular Cyclization 3-bromo-5-cyano-1,2-phenylenediamine->Diazotization_Cyclization NaNO2, Acid (e.g., Acetic Acid) Low Temperature Crude_Product Crude 7-Bromo-1H-1,2,3- benzotriazole-5-carbonitrile Diazotization_Cyclization->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure 7-Bromo-1H-1,2,3- benzotriazole-5-carbonitrile Purification->Final_Product caption Figure 1: Proposed workflow for the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Caption: Proposed synthetic workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am observing a very low yield of my target compound, or in the worst case, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield in this synthesis is a common issue that can often be traced back to the sensitive diazotization step. Here are the primary factors to investigate:

  • Incomplete Diazotization: The formation of the diazonium salt is the crucial first step.

    • Cause: Insufficient acid, poor quality of sodium nitrite, or incorrect temperature can lead to incomplete diazotization. The reaction requires an acidic medium to generate the reactive nitrosonium ion (+NO) from nitrous acid.[4][5]

    • Solution:

      • Acid Stoichiometry: Ensure at least two equivalents of acid are used; one to react with sodium nitrite and another to protonate the amino group. Using a slight excess is often beneficial. Acetic acid is a good choice as it is less harsh than mineral acids.[6]

      • Sodium Nitrite Quality: Use a fresh, dry batch of sodium nitrite. Over time, it can absorb moisture and degrade.

      • Temperature Control: The diazotization reaction is highly exothermic and should be performed at low temperatures, typically between 0-5 °C in an ice bath.[7] Higher temperatures can cause the decomposition of the unstable diazonium salt.[4]

  • Decomposition of the Diazonium Intermediate: Aryl diazonium salts are more stable than their aliphatic counterparts but are still prone to decomposition if not handled correctly.[8]

    • Cause: Elevated temperatures or prolonged reaction times before cyclization can lead to the premature loss of nitrogen gas (N2) and the formation of undesired side products.

    • Solution:

      • Strict Temperature Monitoring: Maintain a consistently low temperature throughout the addition of sodium nitrite.

      • Prompt Cyclization: The intramolecular cyclization to form the benzotriazole is typically spontaneous.[2] Do not let the reaction mixture stand for extended periods after the addition of nitrite.

  • Sub-optimal Cyclization Conditions:

    • Cause: While diazotization requires cold conditions, the cyclization step might be inefficient at very low temperatures.

    • Solution: Some protocols suggest allowing the reaction to warm slightly after the addition of sodium nitrite to facilitate cyclization.[6] However, this must be done cautiously to avoid diazonium salt decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and time for cyclization.

FAQ 2: Presence of a Dark, Tarry Impurity in the Crude Product

Question: My crude product is a dark, tarry substance that is difficult to purify. What is this impurity and how can I prevent its formation?

Answer: The formation of dark, tarry impurities is a known issue in benzotriazole synthesis.[9]

  • Azo Coupling: This is a significant side reaction.

    • Cause: The electrophilic diazonium salt intermediate can react with the electron-rich starting material (the o-phenylenediamine) or the product itself in an intermolecular fashion to form colored azo compounds.[3] This is more likely to occur if the intramolecular cyclization is slow or if there is a localized high concentration of the diazonium salt.

    • Prevention:

      • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with vigorous stirring to ensure rapid mixing and prevent localized high concentrations of the diazonium salt.

      • Maintain Acidity: A sufficiently acidic environment helps to keep the concentration of the free, unprotonated amine low, which is the species that participates in azo coupling.

  • Phenolic Byproducts:

    • Cause: The diazonium salt can react with water to form a phenol, which can then undergo further reactions to form polymeric, tarry materials.

    • Prevention: While water is a necessary solvent, using anhydrous or less aqueous conditions where possible can minimize this side reaction. However, this is often impractical for this specific synthesis. The primary control remains maintaining a low temperature to suppress this decomposition pathway.

The diagram below illustrates the desired reaction versus the primary side reactions.

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Start 3-bromo-5-cyano- 1,2-phenylenediamine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, H+ Product 7-Bromo-1H-1,2,3- benzotriazole-5-carbonitrile Diazonium->Product Intramolecular Cyclization Azo Azo-Coupled Dimer (Colored) Diazonium->Azo Reacts with Starting Material Phenol Phenolic Byproducts (Tarry) Diazonium->Phenol Reacts with H2O (at higher temps) caption Figure 2: Competing reaction pathways in the synthesis.

Caption: Competing reaction pathways.

FAQ 3: Difficulty in Purifying the Final Product

Question: I've managed to synthesize the crude product, but I'm struggling with purification. What are the best methods?

Answer: Purifying benzotriazoles can be challenging due to the nature of the impurities.

  • Recrystallization: This is often the first method to try.

    • Solvent Selection: The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for benzotriazoles include ethanol, toluene, or mixtures of ethanol and water. You may need to perform small-scale solubility tests to find the optimal solvent or solvent pair.

    • Decolorizing Carbon: If your product is colored due to tarry impurities, adding activated charcoal to the hot solution before filtration can help remove these colored byproducts.[9]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.

    • Eluent System: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to first elute less polar impurities and then the desired product. TLC should be used to determine the appropriate solvent system.

  • Acid-Base Extraction: Since benzotriazole is weakly acidic, it can sometimes be purified by dissolving the crude product in an aqueous base (like NaOH), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid. This method's success depends on the nature of the impurities.

FAQ 4: Potential for Isomer Formation

Question: Can this reaction produce isomeric products? Specifically, can the bromine or cyano groups end up in different positions?

Answer: The positions of the bromo and cyano groups are fixed by the starting material, 3-bromo-5-cyano-1,2-phenylenediamine. The diazotization and cyclization reaction itself does not cause migration of these substituents on the benzene ring.

However, it is important to be aware of tautomerism in the benzotriazole ring. N-substituted benzotriazoles can exist as 1H and 2H isomers.[2] For the unsubstituted product, these are tautomers and will likely exist in equilibrium, with the 1H-form generally being predominant in solution and the solid state.[2] This is an inherent property of the molecule and not a side reaction to be avoided.

III. Experimental Protocols

General Protocol for the Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

This is a representative protocol and may require optimization.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water-salt bath, dissolve 1.0 equivalent of 3-bromo-5-cyano-1,2-phenylenediamine in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C with efficient stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

  • Diazotization and Cyclization: Add the sodium nitrite solution dropwise to the stirred solution of the diamine over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A color change is typically observed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by TLC.

  • Isolation of Crude Product: Pour the reaction mixture into a beaker of ice water. The crude product should precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and salts.

  • Drying: Dry the crude product under vacuum.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Temperature 0-5 °CMinimizes diazonium salt decomposition and side reactions.[7]
Acid Glacial Acetic AcidProvides the necessary acidic medium and is less harsh than mineral acids.[6]
NaNO2 Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures complete diazotization.
Addition Rate of NaNO2 Slow, dropwise (20-30 min)Prevents localized overheating and reduces azo coupling.
Stirring VigorousEnsures efficient mixing and heat dissipation.

IV. References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Careers360. (Date not available). Diazotization Reaction Mechanism - Detailed Information with FAQs. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. [Link]

  • Trade Science Inc. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]

  • Wikipedia. (Date not available). Sandmeyer reaction. [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole. [Link]

  • Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. [Link]

  • Organic Chemistry Portal. (Date not available). Sandmeyer Reaction. [Link]

  • Organic Syntheses. (Date not available). 1,2,3-benzotriazole. [Link]

  • BYJU'S. (Date not available). Sandmeyer Reaction Mechanism. [Link]

  • Chemistry Steps. (Date not available). The Reaction of Amines with Nitrous Acid. [Link]

  • Organic Chemistry Portal. (Date not available). Diazotisation. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Google Patents. (Date not available). Purification of benzotriazole.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed to provide expert-level insights and pract...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed to provide expert-level insights and practical solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we understand that robust purification is critical for downstream success. This resource is structured to address specific issues with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing in-depth explanations and recommended actions.

Question 1: My final product has a low yield and appears as a dark, tarry substance after synthesis. What is the likely cause and how can I fix it?

Answer:

The appearance of a dark, tarry impurity is a frequent issue in benzotriazole synthesis, often resulting from side reactions or the degradation of starting materials and products.[1] This impurity is typically highly soluble in organic solvents, which can make purification challenging and lead to significant product loss.

Causality:

  • Side Reactions: The diazotization of o-phenylenediamine derivatives, a common route to benzotriazoles, can lead to the formation of colored byproducts if reaction conditions (e.g., temperature, stoichiometry) are not strictly controlled.[2][3]

  • Decomposition: Benzotriazole derivatives can be sensitive to heat and light. Prolonged exposure to high temperatures during reaction or workup can cause degradation.

  • Residual Starting Materials: Incomplete reaction can leave behind starting materials that may contribute to the impure appearance and complex purification process.

Recommended Actions:

  • Reaction Condition Optimization: Ensure precise temperature control during the diazotization step, typically keeping the reaction mixture cool (0-5 °C) with an ice bath.[2]

  • Decolorization: A highly effective method for removing tarry impurities is to treat a solution of the crude product with a decolorizing agent.[1]

    • Protocol: Dissolve the crude 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in a suitable water-miscible glycol or polyglycol solvent. Heat the solution (80-100 °C) and add activated charcoal.[1] Stir for at least 60 minutes, then filter the hot solution to remove the charcoal. The purified product can then be precipitated or further purified.[1]

Question 2: I'm observing multiple spots on my TLC plate after initial purification. How can I identify these impurities and select the right purification strategy?

Answer:

Observing multiple spots on a Thin Layer Chromatography (TLC) plate indicates the presence of impurities. For N-substituted benzotriazoles, a common source of multiple spots is the formation of 1H and 2H isomers.[3][4] The polarity difference between these isomers is often small, making separation challenging.[4] Other impurities can include unreacted starting materials or side products from the bromination or cyclization steps.

Workflow for Impurity Identification and Purification Strategy Selection:

Caption: Decision workflow for purification strategy.

Recommended Actions:

  • Preliminary Analysis:

    • TLC Analysis: Run TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate/hexane) to achieve the best possible separation of the spots.

    • NMR Spectroscopy: A proton NMR (¹H NMR) of the crude product can often reveal the presence of isomers or unreacted starting materials.[5]

  • Purification Techniques:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities, including isomers.[2][4][6] A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point.

    • Recrystallization: If one component is significantly less soluble than the others in a particular solvent, recrystallization can be a highly effective purification method.[2][7] Solvents such as acetone, methyl ethyl ketone, or chloroform have been used for recrystallizing bromo-functionalized benzotriazoles.[7]

Question 3: My purified product shows signs of degradation upon storage. What are the proper storage and handling conditions for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile?

Answer:

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, like many heterocyclic compounds, can be sensitive to environmental factors. Proper storage is crucial to maintain its purity and stability.

Key Factors for Stability:

  • Moisture: The compound may be sensitive to moisture.[8]

  • Light: Exposure to light can potentially cause degradation over time.

  • Temperature: Elevated temperatures can lead to decomposition.

Recommended Storage Protocol:

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.[9][10] For short-term use, store in a cool, dry place.[8]Minimizes the rate of potential decomposition reactions.
Atmosphere Store in a tightly sealed container.[8]Protects from moisture and atmospheric contaminants.
Light Store in an amber vial or a light-blocking container.Prevents photodegradation.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[8]

  • Handle in a well-ventilated area.[8]

  • Avoid inhalation of dust.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile?

The molecular formula is C₇H₃BrN₄, and the molecular weight is approximately 223.03 g/mol .[10]

Q2: What are the expected spectroscopic signatures for this compound?

Q3: Is this compound commercially available?

Yes, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is available from various chemical suppliers for research purposes.[10][12]

Q4: What are some common synthetic routes to substituted benzotriazoles?

The synthesis of benzotriazoles often involves the cyclocondensation of o-phenylenediamines with a source of nitrite, such as sodium nitrite in acetic acid.[3] Subsequent functionalization, such as bromination, can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS).[2]

Experimental Protocols

Protocol 1: Column Chromatography for the Purification of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

This protocol provides a general guideline for purification using silica gel column chromatography.

Materials:

  • Crude 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A common starting gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Protocol 2: Recrystallization

This protocol is suitable if the main impurity has a significantly different solubility profile from the desired product.

Materials:

  • Crude 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Recrystallization solvent (e.g., acetone, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Product (7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Major Impurity Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Recrystallization->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product Pure

Caption: General purification workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

References

  • Google Patents. (n.d.). US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers.
  • Hölzel Diagnostika. (n.d.). 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • Indian Academy of Sciences. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75487792, 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

Sources

Optimization

stability issues of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile under different conditions

Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the reagent.

Introduction to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a substituted benzotriazole, a class of heterocyclic compounds known for their broad utility in various fields, including as synthetic auxiliaries in medicinal chemistry.[1] The inherent stability of the benzotriazole core makes its derivatives valuable in many applications.[2][3] However, the specific combination of a bromo and a carbonitrile substituent on the benzotriazole ring system introduces unique electronic properties that can influence its stability under different experimental conditions. This guide will address the most common stability-related questions and issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile?

For maximum stability and to ensure the integrity of the compound over time, it should be stored in a cool, dry, and well-ventilated area.[4][5] The container should be tightly sealed to prevent moisture ingress and exposure to air.[6] While some benzotriazole derivatives are stored at -20°C, room temperature storage is generally acceptable if the environment is controlled.[7]

Q2: How sensitive is this compound to light?

Benzotriazole derivatives are widely used as UV absorbers and photostabilizers, which speaks to their inherent photostability.[8][9][10] However, prolonged exposure to high-intensity UV light should be avoided as it can potentially lead to gradual degradation. For routine lab use, amber vials or storage in a dark place (e.g., a cabinet) is a recommended precautionary measure. Interestingly, studies on related benzotriazoles have shown that electron-withdrawing groups, such as the nitrile group in this compound, can enhance photostability.[8]

Q3: Is 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile stable in common organic solvents?

Generally, benzotriazoles are stable in a wide range of common organic solvents. Based on the general stability of this class of compounds, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is expected to be stable in solvents like DMSO, DMF, THF, and chlorinated solvents under typical reaction conditions. However, if you are preparing stock solutions for long-term storage, it is advisable to store them at low temperatures (e.g., -20°C) and protected from light to minimize the risk of any slow degradation.

Q4: What is the expected thermal stability of this compound?

Q5: Is the compound susceptible to hydrolysis?

Benzotriazole derivatives generally exhibit good hydrolytic stability.[14][15] The benzotriazole ring is stable towards both acidic and alkaline conditions.[3] Therefore, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is not expected to undergo significant hydrolysis under typical experimental conditions, including aqueous workups.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent or Lower-than-Expected Reaction Yields

You are using 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in a reaction, and the yield is lower than anticipated or varies between batches.

Potential Causes and Solutions:

  • Compound Degradation: Although generally stable, improper storage over a long period could lead to some degradation.

    • Troubleshooting Step: Verify the purity of your starting material using a suitable analytical method such as NMR or LC-MS. Compare the results with the certificate of analysis if available.

  • Solvent Impurities: Peroxides in solvents like THF or moisture can interfere with many reactions.

    • Troubleshooting Step: Use freshly distilled or anhydrous grade solvents.

  • Reaction Conditions: The stability of the compound might be compromised under very harsh conditions not typical for benzotriazoles.

    • Troubleshooting Step: Re-evaluate the reaction temperature and pH. If extreme conditions are necessary, consider adding the benzotriazole at a later stage of the reaction if possible.

Troubleshooting Workflow: Low Reaction Yield

start Low or Inconsistent Yield check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok purity_bad Purity is Low check_purity->purity_bad check_solvents Check Solvent Quality (Anhydrous, Peroxide-Free) purity_ok->check_solvents replace_reagent Source Fresh Reagent purity_bad->replace_reagent end_good Yield Improved replace_reagent->end_good solvents_ok Solvents are High Quality check_solvents->solvents_ok solvents_bad Solvents are Suspect check_solvents->solvents_bad review_conditions Review Reaction Conditions (Temp, pH, Atmosphere) solvents_ok->review_conditions replace_solvents Use Freshly Purified Solvents solvents_bad->replace_solvents replace_solvents->end_good conditions_ok Conditions are Standard review_conditions->conditions_ok conditions_harsh Conditions are Harsh review_conditions->conditions_harsh end_bad Issue Persists - Contact Technical Support conditions_ok->end_bad modify_protocol Modify Protocol (e.g., lower temp, inert atmosphere) conditions_harsh->modify_protocol modify_protocol->end_good

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Discoloration of the Solid Compound or Solutions

The solid material, which should be a white to off-white powder, has developed a yellow or tan color, or solutions thereof appear discolored.

Potential Causes and Solutions:

  • Light Exposure: As a general precaution for complex organic molecules, prolonged exposure to light can sometimes cause the formation of minor chromophoric impurities.

    • Troubleshooting Step: Ensure the compound is stored in an amber vial or in the dark. If preparing solutions, use amber glassware or wrap the flask in foil.

  • Air Oxidation: While benzotriazoles are generally stable to oxidation, long-term exposure to air, especially in the presence of light or trace metal impurities, could potentially lead to minor oxidative degradation.[3]

    • Troubleshooting Step: Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for an extended period after the original container has been opened.

  • Thermal Stress: Exposure to high temperatures during storage or handling (e.g., drying in an oven at an excessively high temperature) could cause discoloration.

    • Troubleshooting Step: Dry the compound under vacuum at a moderate temperature (e.g., 40-50°C). Store away from heat sources.

Data Summary: Stability Profile

ConditionStability of Benzotriazole DerivativesRecommended Practice for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile
Temperature Generally high thermal stability, with decomposition temperatures often exceeding 200°C.[12]Avoid prolonged exposure to temperatures above 100°C unless required by the reaction protocol.
Light Inherently photostable, often used as UV stabilizers.[8][10]Store in amber vials or in the dark to prevent any potential long-term photodegradation.
pH Stable in both acidic and alkaline media.[3]Suitable for use in a wide range of pH conditions typical for organic synthesis.
Air/Oxidation Generally stable towards oxidation under normal conditions.[3]For long-term storage, consider an inert atmosphere to prevent any slow oxidative processes.
Moisture Good hydrolytic stability.[14][15]Store in a tightly sealed container in a dry environment to prevent moisture absorption.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution for use in experiments.

  • Preparation: Ensure all glassware is clean and dry. If preparing a solution for a moisture-sensitive reaction, oven-dry or flame-dry the glassware and cool it under a stream of inert gas.

  • Weighing: Weigh the desired amount of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in a fume hood.[4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Dissolution: Add the desired volume of anhydrous solvent (e.g., DMSO, DMF) to the flask containing the solid.

  • Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed amber vial at -20°C. Before use, allow the solution to warm to room temperature and ensure any precipitated material has redissolved.

Workflow: Stock Solution Preparation

A Prepare Dry Glassware B Weigh Compound in Fume Hood A->B C Add Anhydrous Solvent B->C D Dissolve (Swirl/Sonicate) C->D E Store at -20°C in Amber Vial D->E

Caption: Standard workflow for preparing a stock solution.

This technical guide is intended to provide a comprehensive overview of the stability of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile based on the known properties of the benzotriazole class of compounds. For any further issues, please consult the product's Safety Data Sheet or contact your supplier's technical service department.

References

  • This cit
  • Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability - American Coatings Association. (2002).
  • The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. (n.d.). PubMed. Retrieved from [Link]

  • Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. (2022). Research Square.
  • This cit
  • This cit
  • This cit
  • Synthesis, tribological and hydrolysis stability study of novel benzotriazole borate derivative. (2014). PubMed. Retrieved from [Link]

  • Synthesis and utility of some N-substituted benzotriazoles. (n.d.). UFDC Image Array 2. Retrieved from [Link]

  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Deriv
  • This cit
  • 1H-Benzotriazole | C6H5N3. (n.d.). PubChem. Retrieved from [Link]

  • This cit
  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025). Penta. Retrieved from [Link]

  • This cit
  • This cit
  • 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC. Retrieved from [Link]

  • This cit
  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. (2023). PMC. Retrieved from [Link]

  • Benzotriazole is thermally more stable than 1,2,3-triazole. (2025).

Sources

Troubleshooting

common impurities in 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile and their removal

Technical Support Center: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile From the Desk of the Senior Application Scientist Welcome to the technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Product...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Product No. 1423037-37-9). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Purity is paramount in synthesis, as impurities can lead to ambiguous analytical results, decreased yields in subsequent steps, and the formation of unwanted side products. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and eliminate common impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in a sample of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile?

The impurity profile of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is primarily dictated by its synthetic route, which typically involves the diazotization of a substituted o-phenylenediamine precursor. Impurities can be categorized into several classes: unreacted starting materials, isomeric byproducts, side-reaction products, and degradation compounds.

A summary of the most probable impurities is provided in the table below.

Table 1: Common Impurities and Recommended Removal Strategies

Impurity ClassSpecific Example / TypePotential SourceRecommended Removal Method
Starting Materials 4-Bromo-6-cyano-benzene-1,2-diamineIncomplete diazotization reaction.Flash Column Chromatography, Recrystallization.
Isomeric Impurities 4-Bromo-1H-1,2,3-benzotriazole-6-carbonitrileLack of regioselectivity in the synthesis of the diamine precursor.Preparative HPLC or meticulous Flash Column Chromatography.
Side-Reaction Products Azo compounds, phenolic speciesPoor temperature control during diazotization; presence of excess nitrous acid.Recrystallization with activated charcoal; Flash Column Chromatography.
Related Substances Dibromo- or non-brominated benzotriazole speciesImpure brominating agents or incomplete bromination of precursors.Flash Column Chromatography.
Degradation Products 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid[1]Hydrolysis of the nitrile group under harsh acidic or basic conditions.Flash Column Chromatography; washing with a mild bicarbonate solution.
Residual Solvents Acetic Acid, DMF, DioxaneCarryover from reaction or purification steps.High-vacuum drying; Trituration with a non-polar solvent (e.g., hexanes).
Q2: My sample has a distinct yellow or brownish tint, but the literature describes the pure compound as off-white. What causes this discoloration?

This is a common issue and typically points to the presence of trace amounts of azo compounds or oxidized species. These impurities are potent chromophores and can impart significant color even at low concentrations. They often arise from side reactions during the diazotization step, particularly if the reaction temperature is not strictly maintained below 5 °C or if there is a stoichiometric imbalance of reagents.

Troubleshooting Action: The most effective method for removing these colored impurities is recrystallization with the aid of activated charcoal. The charcoal adsorbs the large, planar, colored molecules, allowing the desired, less-colored product to crystallize out in a purer form.

Q3: I'm seeing multiple spots on my TLC plate that are very close together. How can I confirm if I have an isomeric impurity?

Distinguishing between regioisomers, such as the 7-bromo and 4-bromo variants, can be challenging as they often have very similar polarities, resulting in close Rf values on a TLC plate.

Causality: Isomeric impurities arise when the synthesis of the substituted aromatic precursor lacks regiocontrol. Once formed, these isomers can be difficult to separate.

Validation & Troubleshooting Steps:

  • Optimize TLC: Test various eluent systems with different polarities (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) to maximize the separation between the spots.

  • Spectroscopic Analysis: High-field ¹H NMR is the most definitive method. The substitution pattern on the benzene ring creates a unique splitting pattern and chemical shift for the aromatic protons. Compare your spectrum to a reference spectrum of the pure compound. The different electronic environments of the protons in each isomer will result in distinct spectra.

  • LC-MS Analysis: While mass spectrometry will show identical masses for isomers, a well-optimized liquid chromatography method can often achieve baseline separation, allowing you to quantify the isomeric ratio.

Q4: How can I effectively remove unreacted 4-Bromo-6-cyano-benzene-1,2-diamine?

The starting diamine is significantly more polar than the final benzotriazole product due to the two primary amine groups. This difference in polarity is the key to its removal.

Expert Rationale: The formation of the triazole ring "masks" the polar amines, making the product less polar and less basic.

  • Flash Column Chromatography: This is the most reliable method. A gradient elution starting with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity will elute the less polar product first, while the more polar diamine remains strongly adsorbed to the silica gel.

  • Acid Wash (Use with Caution): A dilute acid wash (e.g., 1M HCl) during the workup can protonate the basic diamine, pulling it into the aqueous layer. However, this method risks hydrolyzing the nitrile group on your desired product if conditions are too harsh or exposure is prolonged.

Workflow & Purification Protocols

Impurity Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and resolving purity issues with your 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile sample.

G start Initial Analysis (TLC, NMR, Appearance) color_check Is the sample colored (yellow/brown)? start->color_check tlc_check Multiple spots on TLC? color_check->tlc_check No charcoal Protocol 1: Recrystallize with Activated Charcoal color_check->charcoal Yes nmr_check NMR shows unexpected peaks? tlc_check->nmr_check Yes, spots are very close tlc_check->nmr_check No column Protocol 2: Flash Column Chromatography tlc_check->column Yes, spots are well-separated identify_peaks Identify impurity type via NMR/LC-MS (e.g., Starting Material, Isomer, Solvent) nmr_check->identify_peaks Yes final_check Final Purity Check (TLC, NMR) nmr_check->final_check No, looks clean charcoal->final_check column->final_check identify_peaks->column pure_product Pure Product (>98%) final_check->pure_product caption Fig 1. Troubleshooting Decision Tree

Fig 1. Troubleshooting Decision Tree
Protocol 1: Recrystallization for Bulk Purification and Decolorization

This protocol is ideal for removing trace colored impurities and slightly more or less polar byproducts from gram-scale batches.

Scientific Principle: This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.

Materials:

  • Crude 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Solvent System (e.g., Ethanol/Water or Toluene)

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, determine a suitable solvent. Ethanol, isopropanol, or toluene are good starting points. The compound should be sparingly soluble at room temperature but dissolve readily upon heating.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Bring the solution to a gentle boil.

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount (1-2% w/w) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Re-heat the mixture to boiling for 5-10 minutes. Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for High-Purity Separation

This method is essential for separating compounds with similar polarities, such as isomeric impurities or unreacted starting materials.[2]

Scientific Principle: Flash chromatography utilizes positive pressure to force a solvent (mobile phase) through a column packed with a stationary phase (typically silica gel). Separation occurs based on the differential partitioning of the components of the mixture between the two phases. Less polar compounds travel through the column faster.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Ethyl Acetate/Hexane mixture)

  • Glass column and sand

  • Crude product adsorbed onto a small amount of silica gel

  • Collection tubes

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. A typical starting point is 30-40% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin passing the eluent through the column under moderate air pressure. Start with a lower polarity mixture and, if necessary, gradually increase the polarity (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluate in small fractions. Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1- · yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC. Available at: [Link]

  • A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas and Education. Available at: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

  • The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Available at: [Link]

  • open-source fraction collector for flash column chromatography and. ORBi. Available at: [Link]

  • Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. PubMed. Available at: [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available at: [Link]

  • 1H-1,2,3-benzotriazole-5-carbonitrile | C7H4N4 | CID 13739009. PubChem. Available at: [Link]

  • 1H-Benzotriazole | C6H5N3 | CID 7220. PubChem. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. SciSpace. Available at: [Link]

  • benzotriazole 1,2,3-triaza-1H-indene. The Good Scents Company. Available at: [Link]

Sources

Optimization

dealing with poor solubility of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in experiments

Technical Support Center: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Welcome to the technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This document is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Welcome to the technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide systematic, field-proven strategies to overcome these issues in your experiments.

The inherent structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile—a planar, aromatic benzotriazole core functionalized with a polar nitrile group and a hydrophobic bromine atom—contributes to strong intermolecular forces, including π-π stacking and hydrogen bonding.[1] This often results in high crystal lattice energy, making it difficult for solvent molecules to break apart the solid-state structure and achieve dissolution. This guide provides a logical framework for tackling this common yet critical experimental hurdle.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the solubility of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Q1: I've tried dissolving the compound in common solvents like methanol and dichloromethane without success. Why is it so insoluble?

A: The low solubility stems from the molecule's rigid, planar structure which promotes efficient crystal packing, and its mixed polarity. The benzotriazole ring system facilitates strong π-π stacking, while the N-H group acts as a hydrogen bond donor and the triazole and nitrile nitrogens act as acceptors.[1] For a solvent to be effective, it must provide enough energy upon solvation to overcome this high crystal lattice energy. Standard solvents may not be energetically favorable enough to disrupt these strong intermolecular forces.

Q2: What is the best starting solvent to try?

A: For initial trials, polar aprotic solvents are typically the most effective for benzotriazole derivatives.[1] We recommend starting with Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents have strong dipole moments and can effectively solvate the molecule, breaking up the crystal lattice. Always start with a small amount of material (e.g., 5-10 mg) in a small volume of solvent (0.5-1.0 mL).

Q3: Can I simply heat the mixture to get it to dissolve?

A: Yes, heating can significantly improve solubility by providing the necessary energy to overcome the crystal lattice forces. However, this must be done with caution. It is crucial to first assess the thermal stability of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. We recommend running a preliminary test on a small scale and monitoring for any color change or degradation, for instance by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), before applying heat to your entire batch.[2]

Q4: If the compound dissolves upon heating, will it stay in solution as it cools?

A: Not necessarily. If you have created a supersaturated solution, the compound is likely to crystallize or precipitate out as the solution cools.[3] If your experimental protocol requires the compound to remain in solution at a lower temperature, you may need to employ a co-solvent system or other techniques described in the troubleshooting guides below.[3]

Q5: Is forming a salt a viable option to improve solubility in aqueous or protic solvents?

A: Absolutely. The N-H proton on the triazole ring is weakly acidic (the parent benzotriazole has a pKa of 8.2).[1] Deprotonation with a non-nucleophilic base will form an anionic salt, which is expected to have significantly higher solubility in polar protic solvents, including water. This is a powerful chemical modification technique.[4][5]

Part 2: In-Depth Troubleshooting Guides

When simple dissolution fails, a systematic approach is required. Follow these protocols to logically diagnose and solve solubility issues.

Protocol 1: Systematic Solvent Screening

The objective is to efficiently test a range of solvents to identify a suitable candidate or a promising starting point for a co-solvent system.

Methodology:

  • Preparation: Dispense a small, consistent amount (e.g., 10 mg) of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent at room temperature.

  • Observation & Agitation: Vigorously agitate the vials (e.g., vortex mixer) for 1-2 minutes and observe. Note if the compound dissolves completely, partially, or not at all.

  • Heating Step: For vials where the compound did not dissolve at room temperature, gently heat the mixture (e.g., to 50-60 °C) while stirring. Crucially, ensure a condenser is used or the vial is capped to prevent solvent evaporation. Observe solubility changes.[3]

  • Cooling Step: Allow any solutions that formed upon heating to cool slowly to room temperature, and then further cool in an ice bath. Note any precipitation or crystallization.[3]

  • Analysis: Use the results to select the best single solvent or identify candidates for a co-solvent system (one "good" solvent that dissolves the compound, and one "poor" solvent in which it is insoluble).

SolventClassBoiling Point (°C)Rationale & Expected Outcome
Toluene Non-polar Aromatic111Unlikely to be effective alone but useful as a potential "poor" co-solvent.
Dichloromethane (DCM) Halogenated40May show slight solubility; often insufficient for practical use.
Tetrahydrofuran (THF) Polar Aprotic Ether66Moderate potential; its ether oxygen can act as an H-bond acceptor.
Acetone Polar Aprotic Ketone56Moderate potential; good starting point before moving to stronger solvents.
N,N-Dimethylformamide (DMF) Polar Aprotic 153 High probability of success. Excellent H-bond acceptor and high polarity.[1]
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 Highest probability of success. Very high polarity and solvating power.[5]
Methanol (MeOH) Polar Protic65May work, especially with heating, but less effective than DMF/DMSO.
Protocol 2: Solubility Enhancement via Co-Solvency and pH Adjustment

This protocol is for situations where a single solvent is not ideal, or when the compound needs to be soluble in a specific medium (e.g., an aqueous buffer for biological assays).

Methodology A: Co-Solvent System

  • Primary Dissolution: Dissolve the compound in the minimum required volume of a "good" solvent in which it is highly soluble (e.g., DMF or DMSO), creating a concentrated stock solution.[6]

  • Titration/Dilution: Slowly add the primary stock solution to your desired final solvent system (e.g., an aqueous buffer or ethanol) with vigorous stirring.

  • Monitor for Precipitation: Observe the solution closely. If it becomes cloudy, you have exceeded the solubility limit in the mixed-solvent system.

  • Optimization: The goal is to find the highest possible ratio of the desired final solvent to the primary co-solvent that maintains the compound in solution at the target concentration.[7][8] For example, a 1:10 solution of DMF:PBS may be successful.[6]

Methodology B: pH Adjustment (Salt Formation)

  • Solvent Suspension: Suspend the compound in your target polar protic solvent (e.g., Methanol, Ethanol, or a buffered aqueous solution).

  • Base Addition: Add a suitable, non-nucleophilic base dropwise. For organic solvents, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are good choices. For aqueous media, a solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.

  • Monitor Dissolution: Stir the mixture and observe. As the benzotriazole is deprotonated to form the more polar salt, it should dissolve.

  • pH Check: If using an aqueous system, monitor the pH to ensure it is above the pKa of the triazole proton (aim for pH > 9 for complete deprotonation).

  • Verification: The resulting solution's stability should be confirmed over time to ensure the compound does not precipitate.

Part 3: Visualization of Troubleshooting Workflows

To aid in decision-making, the following diagrams illustrate the logical flow of the troubleshooting process.

Caption: A step-by-step workflow for troubleshooting solubility.

Caption: The principle of using a co-solvent to achieve dissolution.

References

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - Journal for Research in Applied Sciences and Biotechnology. (2024). Vertex AI Search.
  • Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Slideshare.
  • Benzotriazole - Wikipedia. (n.d.). Wikipedia.
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Benchchem.
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016).
  • How to tackle compound solubility issue : r/labr
  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem. (n.d.). Benchchem.
  • Solubility Enhancement Technique | CUTM Courseware. (n.d.). CUTM Courseware.
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Welcome to the dedicated technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, impacting experimental reproducibility and the quality of your results. This guide provides in-depth answers to frequently asked questions and troubleshooting protocols based on the unique chemical properties of this molecule.

Introduction: Understanding the Molecule's Stability

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound featuring a benzotriazole core substituted with both a bromine atom and a cyano group. This specific combination of functional groups dictates its stability profile. The benzotriazole ring itself is generally robust and thermally stable[1][2]. However, the presence of the bromo and cyano substituents introduces specific vulnerabilities that must be addressed during storage and handling.

The primary degradation pathways of concern are:

  • Hydrolysis: The carbonitrile (cyano) group is susceptible to reaction with water, especially under acidic or basic conditions, which can convert it into a carboxamide or a carboxylic acid[1].

  • Photodegradation: Aromatic bromine compounds are known to be sensitive to light, particularly UV radiation, which can cause debromination[3].

  • Reaction with Incompatible Materials: Like many organic compounds, it can react with strong oxidizing agents[4].

This guide will provide actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperature and atmospheric conditions for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile?

A1: Based on data for structurally similar compounds and general chemical principles, the following conditions are recommended to maximize shelf-life and prevent degradation.

ParameterRecommendationRationale
Temperature -20°C is ideal for long-term storage. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions. A datasheet for the analogous 7-Bromo-1H-benzotriazole-5-carboxylic acid specifically recommends -20°C storage.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to displace moisture and oxygen. Oxygen can participate in photo-oxidative degradation pathways, while moisture can lead to hydrolysis of the nitrile group[1].
Light Store in an amber or opaque vial, inside a dark cabinet or container. The C-Br bond on the aromatic ring is susceptible to photolytic cleavage upon exposure to light, especially UV wavelengths[3]. Amber vials effectively block these wavelengths.
Moisture Store in a tightly sealed container in a dry environment, preferably in a desiccator. The primary risk is the hydrolysis of the nitrile group. The compound may be hygroscopic, and absorbed water can facilitate this degradation over time, particularly if trace acidic or basic impurities are present[1][4].

Q2: I've noticed the color of my compound has changed from off-white to yellowish-brown. What could be the cause?

A2: A color change is a common indicator of chemical degradation. The most likely causes are:

  • Photodegradation: Exposure to light may have initiated reactions, potentially involving the bromo substituent. Photolytic decomposition of brominated aromatics can generate colored byproducts[3].

  • Oxidation: If the compound was not stored under an inert atmosphere, slow oxidation of the aromatic system could have occurred.

  • Contamination: Accidental introduction of impurities could catalyze degradation.

It is highly recommended to assess the purity of the discolored material by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use.

Q3: Can I store this compound in a standard laboratory freezer that undergoes auto-defrost cycles?

A3: It is strongly discouraged. Auto-defrost cycles in standard freezers create temperature fluctuations. These cycles can raise the temperature of your sample sufficiently to accelerate degradation and can also introduce moisture into the storage environment, increasing the risk of hydrolysis. For optimal long-term stability, a manual-defrost freezer set to a constant -20°C is highly recommended.

Q4: My experiment requires dissolving the compound in a solvent for later use. Can I store it in solution?

A4: Storing 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in solution is generally not recommended for extended periods due to increased molecular mobility, which accelerates degradation. If you must store it in solution, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMF, DMSO, or acetonitrile). Avoid protic solvents like methanol or ethanol, and ensure your solvent is free of water and acidic/basic impurities.

  • Storage Conditions: Store aliquots of the solution at -20°C or -80°C in tightly sealed vials with an inert gas overlay.

  • Duration: Limit storage time as much as possible. We recommend preparing solutions fresh for each experiment.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for investigation and resolution.

Issue 1: Inconsistent or Poor Results in Downstream Applications

If you are experiencing issues like low yield, unexpected side products, or complete reaction failure, the integrity of your 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile should be a primary suspect.

G A Inconsistent Experimental Results Observed B Check Storage Conditions: - Temperature (-20°C?) - Light exposure? - Inert atmosphere? - Moisture (desiccated?) A->B Step 1: Verify Storage C Perform Quality Control (QC) Analysis on Reagent: - HPLC for purity - LC-MS for mass verification - NMR for structural integrity B->C Yes G Storage conditions were suboptimal. B->G No D Did QC pass specifications? C->D E Review Experimental Protocol: - Solvent quality (anhydrous?) - Reaction temperature - Incompatible reagents? D->E Yes F Procure a new, verified batch of the reagent. D->F No I Problem likely in experimental setup. E->I H Re-run experiment with new reagent batch. F->H G->F

Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Compound Appears Clumpy or Wet

This indicates moisture absorption, a critical issue that can lead to hydrolysis of the nitrile group.

The presence of water, especially when catalyzed by trace acid or base, can convert the nitrile to a less reactive carboxylic acid, compromising your synthesis.

hydrolysis reactant 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (R-C≡N) intermediate Amide Intermediate (R-CONH₂) reactant->intermediate H₂O (H⁺ or OH⁻ cat.) product Carboxylic Acid Degradant (R-COOH) intermediate->product H₂O, Heat (H⁺ or OH⁻ cat.)

Caption: Simplified nitrile hydrolysis pathway.
  • Dry the Material: If the exposure is recent and minimal, you may be able to dry the compound under high vacuum in the presence of a strong desiccant (e.g., P₂O₅).

  • Verify Purity: After drying, it is essential to re-analyze the material's purity via HPLC or NMR to ensure hydrolysis has not occurred.

  • Discard if Necessary: If significant degradation is confirmed or suspected, it is best to discard the material to avoid compromising your research.

Recommended Handling & Storage Protocol

This step-by-step protocol is designed to be a self-validating system for maintaining the integrity of your reagent.

Materials Required:
  • Inert atmosphere glove box or glove bag

  • Schlenk line with Argon or Nitrogen gas

  • Vacuum pump

  • Desiccator cabinet with active desiccant (e.g., Drierite)

  • Amber glass vials with PTFE-lined caps

  • Parafilm or vial sealing tape

  • -20°C manual-defrost freezer

Protocol Steps:
  • Receiving the Compound:

    • Upon receipt, immediately inspect the packaging for integrity.

    • Do not open the primary container on the open bench. Transfer the sealed container to a desiccator for temperature equilibration before opening inside a glove box or under a positive flow of inert gas.

  • Aliquoting for Use:

    • Rationale: Aliquoting prevents contamination and repeated exposure of the bulk stock to atmospheric conditions.

    • Inside a glove box or under an inert atmosphere, carefully weigh the desired amounts into pre-dried, tared amber vials.

    • Backfill each vial with Argon or Nitrogen before tightly sealing the cap.

  • Sealing and Labeling:

    • Wrap the cap-vial interface with Parafilm or sealing tape as an extra barrier against moisture ingress.

    • Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.

  • Storage:

    • Place the sealed and labeled aliquots into a secondary container (e.g., a small box).

    • Store the secondary container in a designated -20°C manual-defrost freezer.

    • Log the location and details of the aliquots in your laboratory inventory system.

  • Retrieving for Use:

    • Remove only the required aliquot from the freezer.

    • Allow the vial to warm to room temperature inside a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

    • Once at room temperature, the vial can be opened on the bench for immediate use. Discard any unused portion from an opened vial; do not return it to the stock.

By adhering to this comprehensive guide, researchers can significantly extend the viable shelf-life of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, ensuring the reliability and accuracy of their experimental outcomes.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Kozlov, A. I., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2561. [Link]

  • RSC Publishing. (2014). Photochemistry of aromatic compounds. [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Production

Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring a safe, efficient, and successful scale-up process.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and concerns that arise during the synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Q1: What is the most common synthetic route for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile and what are the key scale-up concerns?

A1: The most prevalent synthetic pathway involves the diazotization of a substituted aromatic diamine, followed by intramolecular cyclization. A likely precursor is 3-amino-5-bromobenzonitrile, which would be diazotized and then cyclized. The primary scale-up concerns revolve around the thermal stability of the intermediate diazonium salt and the safe handling of sodium nitrite.[1][2][3] Diazonium salts can be explosive in their isolated, dry state, and their decomposition is exothermic, which can lead to thermal runaway if not properly managed.[4][5]

Q2: I am observing a lower than expected yield. What are the initial parameters I should investigate?

A2: Low yields can often be attributed to incomplete diazotization or premature decomposition of the diazonium salt.[6] Key parameters to scrutinize include:

  • Temperature Control: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[1][3]

  • Acid Concentration: The acidity of the reaction medium is crucial for the formation and stability of the diazonium salt.

  • Rate of Addition: Slow, controlled addition of the nitrite solution is essential to manage the exothermicity of the reaction.

Q3: My final product is highly colored. What are the likely impurities and how can I remove them?

A3: Discoloration in the final product often indicates the presence of azo compounds, which are common byproducts in diazotization reactions, especially if the reaction conditions are not optimal.[6] Phenolic impurities can also form if the diazonium salt decomposes in the aqueous solution.[6] Purification can be achieved through recrystallization. In some cases, treatment with activated charcoal or acid-treated bentonite can be effective in removing colored impurities.[7][8]

Q4: What are the primary safety hazards I need to be aware of when scaling up this synthesis?

A4: The two primary hazards are the thermal instability of the diazonium salt and the toxicity and reactivity of sodium azide (if used as an alternative or if formed in situ). Diazonium salt decomposition can be rapid and release a large volume of nitrogen gas, leading to a dangerous pressure buildup in a reactor.[4][5] Sodium azide is highly toxic and can form explosive heavy metal azides if it comes into contact with certain metals.[9][10] It also reacts with acid to form the highly toxic and explosive hydrazoic acid.[10][11]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to specific issues you may encounter during the scale-up of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile synthesis.

Problem 1: Incomplete Diazotization and Low Conversion

Symptoms:

  • Presence of starting amine in the reaction mixture (monitored by TLC or HPLC).

  • Significantly lower yield of the benzotriazole product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Nitrous Acid The stoichiometry of sodium nitrite to the amine is critical. An insufficient amount will lead to unreacted starting material.Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. The presence of excess nitrous acid can be confirmed using starch-iodide paper (will turn blue-black).[6][12]
Poor Temperature Control Diazotization is highly exothermic. If the temperature rises above 5-10 °C, the rate of diazonium salt decomposition increases, and side reactions become more prevalent.[1][3]Ensure robust cooling of the reactor. For larger scale reactions, consider a jacketed reactor with a reliable cooling system. Monitor the internal reaction temperature closely.
Inadequate Mixing In a larger reactor, poor mixing can lead to localized "hot spots" where the temperature rises, or areas of low reagent concentration, leading to incomplete reaction.Use an appropriate agitation system (e.g., overhead stirrer with a suitable impeller) to ensure homogenous mixing throughout the reaction.
Incorrect Acidity The formation of the active diazotizing agent, nitrous acid, and the stability of the diazonium salt are pH-dependent.Maintain a strongly acidic medium, typically using a mineral acid like hydrochloric acid or sulfuric acid. The optimal pH should be determined experimentally for this specific substrate.
Problem 2: Formation of Impurities and Purification Challenges

Symptoms:

  • The isolated product is off-color (e.g., yellow, brown, or reddish).

  • Multiple spots on TLC or peaks in HPLC analysis of the crude product.

  • Difficulty in achieving the desired purity specifications.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Azo Compound Formation The diazonium salt can couple with the starting amine or the product to form colored azo compounds. This is more likely with electron-rich anilines and at higher pH.[6]Maintain a low reaction temperature and ensure the reaction mixture remains acidic to minimize the concentration of the free amine available for coupling.
Phenolic Byproducts Decomposition of the diazonium salt in the aqueous acidic medium leads to the formation of phenols.Work up the reaction mixture promptly after the diazotization is complete. Avoid prolonged reaction times or allowing the reaction mixture to warm up before the cyclization step.
Ineffective Purification Simple precipitation and filtration may not be sufficient to remove all impurities, especially those with similar solubility to the product.For purification, consider recrystallization from a suitable solvent system. For persistent color, treatment of a solution of the crude product with activated charcoal or other decolorizing agents can be effective.[7][8][13] Column chromatography is an option for smaller scales but may be less practical for large-scale production.

III. Experimental Protocol: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Illustrative)

This protocol is a generalized procedure based on the synthesis of similar benzotriazoles and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 3,4-Diamino-5-bromobenzonitrile (starting material)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Amine: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, suspend 3,4-diamino-5-bromobenzonitrile in a mixture of water and concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C with constant stirring.

  • Preparation of Nitrite Solution: In a separate vessel, dissolve sodium nitrite (1.05 equivalents) in cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid with starch-iodide paper.

  • Cyclization: Slowly warm the reaction mixture to room temperature. The intramolecular cyclization to form the benzotriazole will occur. The progress of the reaction can be monitored by TLC or HPLC.

  • Isolation: Once the reaction is complete, the product may precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual acid and salts.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40-50 °C.

IV. Key Parameter Summary for Scale-Up

Parameter Recommendation Justification
Temperature Maintain at 0-5 °C during diazotization.Minimizes decomposition of the thermally sensitive diazonium salt and reduces the formation of side products.[1][3]
Reagent Stoichiometry Use a slight excess of sodium nitrite (1.05-1.1 eq.).Ensures complete conversion of the starting amine.[6]
Agitation Ensure efficient and consistent mixing.Prevents localized temperature and concentration gradients, which can lead to side reactions and reduced yield.
pH Maintain a strongly acidic environment.Crucial for the formation and stability of the diazonium salt.
Reaction Time Use the diazonium salt intermediate promptly.Minimizes decomposition and the formation of impurities.

V. Visualization of the Synthetic Pathway and Critical Control Points

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization (Critical Step) cluster_cyclization Intramolecular Cyclization cluster_purification Purification 3_4_Diamino_5_bromobenzonitrile 3,4-Diamino-5-bromobenzonitrile Diazonium_Salt Intermediate Diazonium Salt 3_4_Diamino_5_bromobenzonitrile->Diazonium_Salt NaNO2, HCl Control_Points_1 Control Points: - Temperature (0-5 °C) - Slow NaNO2 Addition - Strong Acidic Medium Diazonium_Salt->Control_Points_1 Product 7-Bromo-1H-1,2,3- benzotriazole-5-carbonitrile Diazonium_Salt->Product Warming Purified_Product Purified Product Product->Purified_Product Recrystallization Control_Points_2 Control Points: - Recrystallization Solvent - Decolorizing Agent Product->Control_Points_2

Caption: Synthetic workflow with critical control points.

VI. References

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341.

  • UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. University College London.

  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability of Substituted Benzenediazonium Salts.

  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.

  • (n.d.). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates.

  • MDPI. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability.

  • BenchChem. (n.d.). Technical Support Center: Diazotization of Sterically Hindered Anilines.

  • ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.

  • AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • ResearchGate. (n.d.). Pharmaceutically relevant benzotriazoles and some general methods for their synthesis.

  • Chemistry LibreTexts. (2021). Sodium Azide.

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ).

  • Health, Safety & Risk Management - University of California, Santa Barbara. (n.d.). Dangers of: Azide Reactions, Large Scale Reactions.

  • ResearchGate. (2025). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.

  • BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination.

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.

  • PubMed Central. (n.d.). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation.

  • ResearchGate. (2025). Reactive Chemical Hazards of Diazonium Salts.

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole.

  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.

  • Google Patents. (n.d.). US2861078A - Preparation of benzotriazoles.

  • Ajeee. (n.d.). implementation on n1-alkyl benzotriazoles using intermolecular cyclization.

  • PubMed. (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism.

  • Division of Research Safety - University of Illinois. (2019). Scale-up Reactions.

  • Bentham Science Publisher. (2024). Synthesis of Aromatic Azides using Different Methodologies.

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

  • ChemicalBook. (n.d.). 3,4-Diaminobenzonitrile synthesis.

  • Chemical Communications (RSC Publishing). (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism.

  • Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test.

  • UFDC Image Array 2. (n.d.). Synthesis and utility of some N-substituted benzotriazoles.

  • ResearchGate. (n.d.). Synthesis of aromatic azide 2 from diazonium salt of 1.

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.

  • ResearchGate. (2025). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.

  • PubMed Central - NIH. (n.d.). Synthesis of Benzotriazoles from Benzynes and Azides.

  • Organic Chemistry Portal. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides.

  • (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

  • MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile.

  • BenchChem. (2025). Application Notes and Protocols: 3,5-Diamino-4-methylbenzonitrile in the Development of Novel Dyes.

  • Sigma-Aldrich. (n.d.). 3,4-Diaminobenzonitrile 97 17626-40-3.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Welcome to a detailed comparative analysis of synthetic methodologies for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative analysis of synthetic methodologies for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and materials science. Its synthesis, however, is not trivial and requires careful consideration of starting material availability, reaction efficiency, and regioselectivity. This guide provides an in-depth evaluation of plausible synthetic strategies, supported by experimental data from analogous transformations, to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction to the Target Molecule

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a multi-functionalized benzotriazole. The benzotriazole core is a well-established pharmacophore, while the bromo and cyano substituents offer versatile handles for further chemical modification, for instance, through cross-coupling reactions or transformations of the nitrile group. The strategic challenge in its synthesis lies in the precise installation of three distinct functionalities on the benzene ring in the correct orientation.

This guide will compare two primary, logically distinct synthetic strategies:

  • Strategy A (Linear Synthesis): This approach begins with a commercially available, appropriately substituted o-phenylenediamine precursor, followed by the crucial diazotization step to construct the triazole ring.

  • Strategy B (Functional Group Interconversion): This strategy involves the late-stage introduction of the cyano or bromo group onto a pre-formed benzotriazole scaffold, leveraging powerful transformations like the Sandmeyer reaction.

Strategy A: Linear Synthesis via Diazotization of a Pre-functionalized Diamine

This strategy hinges on the classic formation of the benzotriazole ring from an ortho-diamine. The key decision is the choice of the starting diamine, which dictates the subsequent steps. The most logical approach begins with the readily available 3,4-diaminobenzonitrile.

Route A1: Synthesis from 3,4-Diaminobenzonitrile

This is arguably the most direct and cost-effective route. It involves two main transformations: the formation of the benzotriazole ring, followed by regioselective bromination.

dot

A 3,4-Diaminobenzonitrile B 1H-1,2,3-Benzotriazole-5-carbonitrile A->B  NaNO₂, Acetic Acid, H₂O, 0-15 °C   C 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile B->C  Br₂, Acetic Acid  

Caption: Workflow for the synthesis via Route A1.

Step 1: Diazotization of 3,4-Diaminobenzonitrile

The formation of a benzotriazole from an o-phenylenediamine is a robust and high-yielding reaction. One of the amino groups is first diazotized, and the resulting diazonium salt is then intramolecularly captured by the remaining amino group to form the stable triazole ring.[1]

Step 2: Regioselective Bromination

The subsequent bromination of 1H-1,2,3-benzotriazole-5-carbonitrile is the critical step. The directing effects of the fused triazole and the cyano group must be considered. The cyano group is a deactivating meta-director. The benzotriazole system's directing influence is more complex, but electrophilic substitution often occurs on the benzene ring portion. Bromination is expected to occur at the 7-position, which is para to one of the triazole nitrogens and ortho to the other, while being meta to the deactivating cyano group.

Experimental Protocols

Protocol A1.1: Synthesis of 1H-1,2,3-Benzotriazole-5-carbonitrile

  • In a 250 mL beaker, dissolve 3,4-diaminobenzonitrile (13.3 g, 0.1 mol) in a mixture of glacial acetic acid (60 mL) and water (150 mL). Gentle warming may be required.

  • Cool the resulting solution to below 15 °C in an ice bath with efficient magnetic stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (7.5 g, 0.11 mol) in 20 mL of water.

  • Add the sodium nitrite solution to the cooled diamine solution in one portion. The temperature may rise but should be maintained below 20 °C.

  • Stir the reaction mixture for 1 hour at 15 °C.

  • Cool the mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 1H-1,2,3-benzotriazole-5-carbonitrile.

Protocol A1.2: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Dissolve 1H-1,2,3-benzotriazole-5-carbonitrile (14.4 g, 0.1 mol) in 150 mL of glacial acetic acid in a 250 mL flask.

  • Slowly add liquid bromine (17.6 g, 0.11 mol) dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, then with a dilute sodium bisulfite solution to remove excess bromine, and finally with water again.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

Strategy B: Functional Group Interconversion via Sandmeyer Reaction

This strategy builds the benzotriazole core first and then uses a powerful and versatile reaction, the Sandmeyer reaction, to install the required functional groups. This can be particularly advantageous if the required starting materials for a linear synthesis are unavailable or if regioselectivity is difficult to control. A plausible route starts from 4-amino-3-nitrobenzonitrile.

Route B1: Multi-step Synthesis Featuring a Sandmeyer Cyanation

This pathway involves the initial formation of a bromo-nitro-aniline, construction of the benzotriazole ring, reduction of the nitro group, and a final Sandmeyer reaction to install the nitrile.

dot

cluster_0 Alternative Start A 4-Amino-3-nitrobenzonitrile B 4-Bromo-2-nitroaniline A->B 1. Diazotization (NaNO₂, HBr) 2. Sandmeyer Bromination (CuBr) C 4-Bromo-1,2-phenylenediamine B->C Reduction (e.g., SnCl₂, HCl) D 7-Bromo-1H-1,2,3-benzotriazole C->D Diazotization (NaNO₂, AcOH) E 7-Bromo-1H-1,2,3-benzotriazole-5-amine D->E Nitration then Reduction F 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile E->F Sandmeyer Cyanation (NaNO₂, HCl, CuCN) G 2-Bromo-4-nitroaniline H 5-Bromo-1,2-phenylenediamine I 6-Bromo-1H-1,2,3-benzotriazole J 6-Bromo-1H-1,2,3-benzotriazole-5-amine

Caption: A potential workflow for the synthesis via Route B1.

While comprehensive, this route is significantly longer. A more efficient variation of Strategy B would be to start with a substituted amino-benzotriazole and perform a Sandmeyer reaction to introduce the bromine atom.

Route B2: Sandmeyer Bromination of an Amino-benzotriazole

This refined approach is more convergent. It begins with the same intermediate as Route A1 and proceeds through nitration and reduction to generate a key amino-benzotriazole precursor for the final Sandmeyer bromination.

dot

A 1H-1,2,3-Benzotriazole-5-carbonitrile B 7-Nitro-1H-1,2,3-benzotriazole-5-carbonitrile A->B  Nitration (HNO₃, H₂SO₄)   C 7-Amino-1H-1,2,3-benzotriazole-5-carbonitrile B->C  Reduction (e.g., H₂, Pd/C)   D Diazonium Salt Intermediate C->D  Diazotization (NaNO₂, HBr, 0-5 °C)   E 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile D->E  Sandmeyer Reaction (CuBr, HBr)  

Caption: Workflow for the synthesis via Route B2 (Sandmeyer Bromination).

The Sandmeyer reaction is a classic transformation of an aryl amine into a variety of functional groups via its diazonium salt.[2][3][4] The reaction is catalyzed by copper(I) salts and is highly effective for introducing halides and nitriles.[5]

Experimental Protocols

Protocol B2.1: Nitration of 1H-1,2,3-Benzotriazole-5-carbonitrile

  • Cool a mixture of concentrated sulfuric acid (50 mL) to 0 °C in a three-necked flask.

  • Add 1H-1,2,3-benzotriazole-5-carbonitrile (14.4 g, 0.1 mol) portion-wise, keeping the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (8 mL) and concentrated sulfuric acid (20 mL), pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the benzotriazole solution, maintaining the temperature between 0-5 °C.

  • Stir for 2-3 hours at 0-5 °C, then allow to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture onto crushed ice, and collect the precipitated 7-nitro-1H-1,2,3-benzotriazole-5-carbonitrile by filtration.

Protocol B2.2: Reduction of the Nitro Group

  • To a solution of the nitro-benzotriazole (18.9 g, 0.1 mol) in methanol (200 mL), add 10% Palladium on carbon (Pd/C) catalyst (approx. 1 g).

  • Hydrogenate the mixture in a Parr apparatus under hydrogen gas (50 psi) for 5-6 hours.[6]

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 7-amino-1H-1,2,3-benzotriazole-5-carbonitrile.

Protocol B2.3: Sandmeyer Bromination

  • Suspend the amino-benzotriazole (15.9 g, 0.1 mol) in a mixture of 48% hydrobromic acid (HBr) (60 mL) and water (60 mL). Cool to 0-5 °C.

  • Add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) bromide (CuBr) (15.8 g, 0.11 mol) in 48% HBr (40 mL) with gentle warming, then cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.

  • Cool, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography.

Performance Comparison

ParameterRoute A1 (Direct Bromination)Route B2 (Sandmeyer Reaction)
Starting Material 3,4-Diaminobenzonitrile (Commercially available)3,4-Diaminobenzonitrile (Commercially available)
Number of Steps 24
Key Reagents NaNO₂, Acetic Acid, BromineNaNO₂, HNO₃/H₂SO₄, H₂/Pd-C, HBr, CuBr
Overall Yield Moderate to Good (Potentially 60-70%)Moderate (Potentially 40-50%)
Major Challenge Regioselectivity of bromination; potential for over-bromination.Longer sequence; handling of potentially unstable diazonium salt intermediate.
Advantages Short, direct, uses common reagents.Unambiguous regiochemistry in the final step. Well-established and reliable transformations.
Disadvantages Final bromination step may yield isomers requiring separation.More steps, leading to lower overall yield and higher process mass intensity.

Conclusion and Recommendation

Both strategies present viable pathways to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Route A1 (Direct Bromination) is the more concise and, on paper, more efficient route. Its success is entirely dependent on the regiochemical outcome of the final bromination step. For large-scale synthesis where process efficiency is paramount, an initial small-scale study to confirm the selectivity of this bromination is highly recommended. If the desired 7-bromo isomer is formed in high selectivity, this is the superior method.

Route B2 (Sandmeyer Reaction) is a longer but more controlled and predictable approach. While the overall yield will likely be lower due to the increased number of steps, the regiochemical integrity of the final product is virtually guaranteed by the nature of the Sandmeyer reaction. This route is recommended for initial lab-scale synthesis where product purity and unambiguous characterization are the highest priorities, or in cases where the direct bromination of Route A1 proves to be unselective.

Ultimately, the choice between these methods will depend on the specific priorities of the research or development program, balancing the need for speed and efficiency against the demand for control and predictability.

References

  • Probing the role of BrCl in benzotriazole transformation during seawater chlorination. (2025).
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9233980B2 - Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst.
  • Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Cyanobenzotriazole as a reagent for C-Cyanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chapter 1. (n.d.). The Copper-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Retrieved from [Link]

  • PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • ResearchGate. (2015). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,4-Diaminobenzonitrile. Retrieved from [Link]

  • ChemSynthesis. (2025). 3,4-Diaminobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) C-Cyanation with 1-Cyanobenzotriazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Retrieved from [Link]

  • MDPI. (2019). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

  • MIT Open Access Articles. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,3-Benzotriazole-5-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4-Diaminobenzonitrile. Retrieved from [Link]

  • National Institutes of Health. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from [Link]

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Comparative

A Comparative Spectroscopic Guide to Substituted Benzotriazoles: Unraveling the Structure of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

In the landscape of pharmaceutical research and materials science, the precise characterization of heterocyclic compounds is paramount. Benzotriazoles, a core scaffold in many functional molecules, exhibit diverse proper...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of heterocyclic compounds is paramount. Benzotriazoles, a core scaffold in many functional molecules, exhibit diverse properties based on the nature and position of their substituents. This guide provides an in-depth spectroscopic comparison of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile with its parent and mono-substituted analogues: 1H-Benzotriazole, 5-Bromo-1H-benzotriazole, and 1H-Benzotriazole-5-carbonitrile.

Molecular Structures Under Investigation

A clear understanding of the molecular architecture is the foundation of spectroscopic interpretation. The electron-withdrawing nature of the bromo and cyano groups, and their positions on the benzene ring, profoundly influences the electronic environment of the benzotriazole system.

Caption: Comparative molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides a detailed map of the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. The chemical shifts are highly sensitive to the electron density around the nuclei, which is directly modulated by the substituents.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative for these compounds. In the parent 1H-Benzotriazole, the protons on the benzene ring exhibit a symmetric pattern. The introduction of bromo and cyano groups breaks this symmetry and induces downfield shifts due to their electron-withdrawing nature.

CompoundH4H5H6H7NHSolvent
1H-Benzotriazole ~7.95 ppm (m)~7.47 ppm (m)~7.47 ppm (m)~7.95 ppm (m)~16.0 ppm (br s)CDCl₃[1]
5-Bromo-1H-benzotriazole ~8.1 ppm (d)-~7.5 ppm (dd)~7.8 ppm (d)BroadDMSO-d₆
1H-Benzotriazole-5-carbonitrile ~8.4 ppm (s)-~7.8 ppm (d)~8.1 ppm (d)BroadDMSO-d₆
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Predicted) ~8.6 ppm (s)-~8.3 ppm (s)-BroadDMSO-d₆

Rationale for Prediction: For the target molecule, two singlets are predicted in the aromatic region. The bromine at position 7 and the cyano group at position 5 will deshield the remaining protons at positions 4 and 6. The expected downfield shift will be more pronounced compared to the mono-substituted analogues due to the additive electron-withdrawing effects. The broad N-H proton signal is a characteristic feature of benzotriazoles and is expected to be present.

¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide complementary information, revealing the electronic impact of substituents on the carbon skeleton.

CompoundC4C5C6C7C3aC7aCNSolvent
1H-Benzotriazole ~120.0 ppm~124.0 ppm~124.0 ppm~120.0 ppm~132.5 ppm~132.5 ppm-CDCl₃[2]
5-Bromo-1H-benzotriazole ~123 ppm~115 ppm~127 ppm~118 ppm~133 ppm~145 ppm-DMSO-d₆
1H-Benzotriazole-5-carbonitrile ~124 ppm~110 ppm~128 ppm~115 ppm~134 ppm~145 ppm~119 ppmDMSO-d₆
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Predicted) ~126 ppm~112 ppm~130 ppm~110 ppm~135 ppm~146 ppm~118 ppmDMSO-d₆

Rationale for Prediction: The carbons directly attached to the electron-withdrawing bromine (C7) and cyano (C5) groups are expected to be significantly shielded, while adjacent carbons will be deshielded. The nitrile carbon (CN) itself will appear in the characteristic region of 115-120 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable tool for identifying key functional groups. The nitrile (C≡N) and carbon-bromine (C-Br) stretches, along with the N-H and aromatic C-H vibrations, are the diagnostic peaks for these compounds.

CompoundN-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
1H-Benzotriazole 3100-3400 (broad)-3000-3100-
5-Bromo-1H-benzotriazole 3100-3400 (broad)-3000-3100600-700
1H-Benzotriazole-5-carbonitrile 3100-3400 (broad)~22303000-3100-
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Predicted) 3100-3400 (broad)~22353000-3100600-700

Rationale for Prediction: The most diagnostic peak for the target compound will be the sharp, intense C≡N stretch around 2235 cm⁻¹. Aromatic nitriles typically show this absorption in the 2240-2220 cm⁻¹ range.[3] The presence of the bromine atom is confirmed by a C-Br stretching vibration in the fingerprint region (600-700 cm⁻¹). The broad N-H stretch, characteristic of the benzotriazole ring, is also expected.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Benzotriazoles typically undergo a characteristic loss of a nitrogen molecule (N₂).

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
1H-Benzotriazole C₆H₅N₃119.12119 (M+), 91 (M+ - N₂)[4][5]
5-Bromo-1H-benzotriazole C₆H₄BrN₃198.02197/199 (M+), 169/171 (M+ - N₂)[6]
1H-Benzotriazole-5-carbonitrile C₇H₄N₄144.13144 (M+), 116 (M+ - N₂)[7]
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Predicted) C₇H₃BrN₄222.03221/223 (M+), 193/195 (M+ - N₂), 114 (M+ - N₂ - Br)

Rationale for Prediction: The mass spectrum of the target compound is expected to show a characteristic isotopic pattern for the molecular ion (M+) at m/z 221 and 223, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The primary fragmentation pathway is anticipated to be the loss of a neutral nitrogen molecule (N₂, 28 Da), leading to fragment ions at m/z 193 and 195.[8] Subsequent loss of the bromine radical would result in an ion at m/z 114.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 18 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan the sample over the mid-IR range (4000-400 cm⁻¹).

    • Set the resolution to 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal or the KBr pellet before scanning the sample.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion and Workflow Summary

This guide provides a comprehensive framework for the spectroscopic analysis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. By systematically comparing its predicted spectroscopic features with the experimental data of its structural analogues, researchers can confidently identify and characterize this and similar substituted benzotriazoles.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Sample Compound Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Instrumental Analysis IR FT-IR Spectroscopy Sample->IR Instrumental Analysis MS Mass Spectrometry (e.g., GC-MS) Sample->MS Instrumental Analysis Analysis Spectral Comparison with Analogues NMR->Analysis IR->Analysis MS->Analysis Prediction Prediction of Spectra for Target Compound Analysis->Prediction Structure Structural Elucidation Prediction->Structure

Caption: A generalized workflow for the spectroscopic characterization of novel compounds.

References

  • PubChem. 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. National Center for Biotechnology Information. [Link]

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  • SpectraBase. 6-BROMO-1H-BENZOTRIAZOLE. [Link]

  • PubChem. 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 1H-Benzotriazole. National Institute of Standards and Technology. [Link]

  • PubChem. 1H-Benzotriazole. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 1H-Benzotriazole. National Institute of Standards and Technology. [Link]

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Validation

A Senior Application Scientist's Guide to the Reactivity of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

Introduction: The Benzotriazole Scaffold and the Impact of Substitution Benzotriazole and its derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their versatile reactivity and w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzotriazole Scaffold and the Impact of Substitution

Benzotriazole and its derivatives are a cornerstone in modern medicinal chemistry and materials science, prized for their versatile reactivity and wide range of biological activities.[1][2] The core benzotriazole structure can be readily modified, and the nature of the substituents on the benzene ring dramatically influences the molecule's electronic properties and, consequently, its reactivity.[3] This guide provides an in-depth comparison of the reactivity of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile with other benzotriazoles, offering a predictive framework based on established chemical principles and experimental data from analogous systems.

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a highly functionalized benzotriazole. The presence of two strong electron-withdrawing groups (EWGs)—a bromine atom and a nitrile group—significantly alters the electron density of the entire ring system compared to the parent 1H-benzotriazole. This guide will explore how these modifications are predicted to affect its behavior in key synthetic transformations.

Electronic Landscape: The Influence of Bromo and Cyano Substituents

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. The bromine atom and the nitrile group in 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile are both strongly electron-withdrawing, primarily through their negative inductive effects (-I) and, in the case of the nitrile, a strong negative resonance effect (-M).

To quantify this, we can look at the Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. For a bromo substituent, the σp value is +0.232, and for a cyano group, it is a significantly higher +0.66.[4] These positive values indicate a substantial withdrawal of electron density from the benzene ring.

This electron deficiency has several predictable consequences:

  • Increased Acidity of the N-H Proton: The EWGs will stabilize the resulting benzotriazolide anion upon deprotonation, making the N-H proton significantly more acidic than that of unsubstituted benzotriazole (pKa ≈ 8.2).[5]

  • Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the benzene ring will make it less susceptible to attack by electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution: The electron deficiency, particularly at the carbon bearing the bromine, will make the ring more susceptible to attack by nucleophiles.

  • Reactivity of the C-Br Bond: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.

The following diagram illustrates the predicted electronic landscape of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Caption: Predicted electron-withdrawing effects in 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Comparative Reactivity Analysis

This section compares the predicted reactivity of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile with unsubstituted 1H-benzotriazole and other relevant analogues across key reaction classes.

N-Alkylation and N-Arylation

N-alkylation of benzotriazoles is a common reaction, typically proceeding via deprotonation of the N-H proton followed by nucleophilic attack on an alkyl halide.[6]

  • Unsubstituted 1H-Benzotriazole: Reacts with alkyl halides in the presence of a base (e.g., NaOH, K₂CO₃) to typically yield a mixture of N1 and N2 isomers.[6]

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Predicted):

    • Enhanced Acidity: Due to the strong EWGs, the N-H proton will be significantly more acidic. This means that weaker bases should be sufficient to achieve deprotonation.

    • Reaction Rate: The increased acidity should facilitate the formation of the benzotriazolide anion, potentially leading to faster reaction rates under similar conditions.

    • Regioselectivity: The electronic and steric influence of the substituents may alter the N1/N2 selectivity compared to the unsubstituted parent. While N1-alkylation is often favored in other electron-deficient systems, this would require experimental verification.[7]

Table 1: Predicted Comparison of N-Alkylation Reactivity

CompoundRelative N-H AcidityRequired Base StrengthPredicted Reaction Rate
1H-BenzotriazoleLowerModerate to Strong (e.g., NaOH, NaH)Baseline
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrileHigherMild to Moderate (e.g., K₂CO₃, Cs₂CO₃)Faster
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

The C-Br bond at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

  • Unsubstituted 1H-Benzotriazole: Lacks a suitable leaving group for these reactions.

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Predicted):

    • Suzuki Coupling: The C-Br bond should readily undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) to form a C-C bond.[8]

    • Buchwald-Hartwig Amination: This reaction should allow for the formation of a C-N bond by coupling with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, RuPhos).[5] The electron-deficient nature of the benzotriazole ring may facilitate this transformation.

The following workflow illustrates a typical Suzuki cross-coupling reaction.

G cluster_0 Suzuki Cross-Coupling Workflow start 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) start->catalyst Add reaction Reaction Mixture Heat (e.g., 80-100 °C) catalyst->reaction Heat workup Aqueous Workup Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification product 7-Aryl-1H-1,2,3-benzotriazole-5-carbonitrile purification->product

Caption: A generalized workflow for the Suzuki cross-coupling of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a powerful tool for modifying electron-deficient aromatic rings.[9]

  • Unsubstituted 1H-Benzotriazole: The benzene ring is electron-rich and does not undergo NAS.

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (Predicted):

    • Feasibility: The strong electron-withdrawing nature of the cyano group, ortho and para to the bromine atom (depending on the tautomeric form), should activate the C-Br bond towards NAS.[10]

    • Reaction Conditions: This reaction would likely require a strong nucleophile (e.g., NaOMe, NaNH₂) and potentially elevated temperatures. The feasibility and rate will be highly dependent on the nucleophile and solvent used.

Experimental Protocols

The following are detailed, predictive protocols for key transformations of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, based on established methodologies for analogous compounds.

Protocol 1: N-Alkylation with Ethyl Iodide

Objective: To synthesize 7-Bromo-1-ethyl-1H-1,2,3-benzotriazole-5-carbonitrile and its N2 isomer.

Rationale: This protocol uses a mild base (K₂CO₃), which should be sufficient due to the enhanced acidity of the N-H proton. Acetonitrile is chosen as a polar aprotic solvent to facilitate the Sₙ2 reaction.

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • Add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid

Objective: To synthesize 7-Phenyl-1H-1,2,3-benzotriazole-5-carbonitrile.

Rationale: This protocol employs a standard palladium catalyst and base combination that has proven effective for Suzuki couplings on a wide range of aryl bromides.[11] A mixture of dioxane and water is used as the solvent system to dissolve both the organic and inorganic reagents.

Materials:

  • 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Conclusion

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is poised to be a highly versatile building block in synthetic chemistry. The strong electron-withdrawing properties of the bromo and cyano substituents create a unique electronic environment that enhances the acidity of the N-H proton and activates the C-Br bond for a variety of transformations. While direct experimental data on this specific molecule is limited, a predictive analysis based on well-established principles of physical organic chemistry and reactivity trends of analogous compounds provides a robust framework for its synthetic utilization. This guide offers researchers the foundational knowledge and experimental starting points to effectively incorporate this promising reagent into their synthetic programs.

References

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Validation

A Comparative Guide to the Validation of Analytical Methods for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of pote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of potential analytical methods for the characterization and quantification of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. We will delve into the principles of method validation, compare suitable analytical techniques, and provide actionable protocols based on internationally recognized guidelines.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This ensures that the method is fit for its purpose, providing accurate, reliable, and consistent results. For a compound like 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, this is critical for monitoring reaction progress, assessing purity, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the strengths and weaknesses of each in the context of analyzing our target molecule and provide a framework for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5]

Comparing Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile depends on several factors, including the compound's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile. Given the aromatic and polar nature of benzotriazole derivatives, Reverse-Phase HPLC (RP-HPLC) with UV detection is an excellent starting point.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.[8][9] However, it requires the analyte to be volatile and thermally stable. For benzotriazole derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic performance.[10][11]

Below is a comparative summary of the two techniques for the analysis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity assessment and quantification in bulk drug substances and finished products.[6]Requires volatile and thermally stable compounds. May necessitate derivatization for polar compounds.[10][11] Excellent for identifying and quantifying trace impurities.
Detection Commonly uses UV-Vis or Diode Array Detectors (DAD).[6]Mass spectrometry provides high selectivity and structural information.
Sensitivity Good sensitivity, typically in the parts-per-million (ppm) range.Excellent sensitivity, often reaching parts-per-billion (ppb) levels.[9]
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent and filtration.May be more complex, potentially requiring extraction and derivatization.[10]
Instrumentation Widely available in pharmaceutical laboratories.Also common, though perhaps slightly less ubiquitous than HPLC.

The Workflow of Analytical Method Validation

A successful validation process follows a structured approach, beginning with a validation protocol that defines the experiments and acceptance criteria.[4][12] The core parameters to be evaluated are outlined in the ICH Q2(R2) guidelines and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13][14]

Analytical_Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Documentation Documentation Phase Protocol Develop Validation Protocol (Define Scope, Parameters, Acceptance Criteria) Specificity Specificity (Discrimination from interferences) Protocol->Specificity Execute Experiments Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Range Range (Interval of acceptable precision, accuracy, and linearity) Linearity->Range Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) (Lowest detectable amount) Precision->LOD LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount with acceptable precision and accuracy) LOD->LOQ Report Prepare Validation Report (Summarize results, conclusions, and deviations) LOQ->Report Compile Data

Caption: A typical workflow for analytical method validation, from planning to documentation.

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for validating an RP-HPLC method for the quantification of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. These protocols are based on the principles outlined in the USP General Chapter <1225> and ICH Q2(R2) guidelines.[5][15]

Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13]

Protocol:

  • Prepare Solutions:

    • A solution of the 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile reference standard.

    • A solution containing a mixture of known, structurally similar impurities.

    • A placebo solution (a mixture of all formulation components except the active ingredient).

    • A spiked placebo solution (placebo spiked with the reference standard and known impurities).

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Record the chromatograms.

  • Evaluation:

    • Assess the chromatograms for any co-elution of the analyte peak with peaks from the placebo or impurities.

    • The analyte peak should be well-resolved from all other peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][4]

Protocol:

  • Prepare a Series of Calibration Standards:

    • Prepare at least five concentrations of the reference standard, typically spanning 80% to 120% of the expected sample concentration.

  • Analysis:

    • Inject each concentration in triplicate.

  • Data Analysis:

    • Plot the peak area response versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • The acceptance criterion for r² is typically ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[12][13]

Protocol:

  • Prepare Spiked Samples:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into the placebo.

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the spiked samples and a placebo blank.

  • Calculation:

    • Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

    • The acceptance criteria for recovery are typically within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results. The acceptance criterion is typically an RSD of ≤ 2%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative HPLC assay method.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from all other peaks (impurities, placebo).
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Demonstrated linearity, accuracy, and precision within the specified range.
Accuracy Percent recovery within 98.0% to 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) RSD between two sets of data should meet predefined criteria.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified (typically a signal-to-noise ratio of 3:1).

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a meticulous but essential process. Both RP-HPLC and GC-MS are powerful techniques that can be successfully employed for this purpose. The choice between them will depend on the specific requirements of the analysis. By following a structured validation approach based on established guidelines from bodies like the ICH, FDA, and USP, researchers can ensure the generation of reliable and defensible data, which is paramount in the drug development process.[3][15][16] The emphasis is shifting from validation as a one-time event to a continuous lifecycle management process, ensuring that the analytical method remains fit for purpose throughout its use.[17][18]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

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  • A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. Google Patents.
  • Benzotriazole Monitoring in Semiconductors with Fiber Optic UV-Vis Spectroscopy. Guided Wave. Available from: [Link]

  • Spectrophotometric Determination of Trace Amounts of Benzotriazole in Aqueous Solutions Using Gold Nanoparticles: Artificial Neural Network Modeling. ResearchGate. Available from: [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. Available from: [Link]

  • Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. ResearchGate. Available from: [Link]

  • 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. PubChemLite. Available from: [Link]

  • 7-bromo-1H-1,2,3-benzotriazole. PubChem. Available from: [Link]

  • 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile. CRO Splendid Lab Pvt. Ltd. Available from: [Link]

  • 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. PubChemLite. Available from: [Link]

  • Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management. MDPI. Available from: [Link]

  • Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. Available from: [Link]

  • Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples. PubMed. Available from: [Link]

  • Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile: A Cost-Benefit Analysis

In the landscape of pharmaceutical research and drug development, the efficient and cost-effective synthesis of novel heterocyclic compounds is paramount. 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a key building b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the efficient and cost-effective synthesis of novel heterocyclic compounds is paramount. 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a key building block in the synthesis of various therapeutic agents, making its synthetic route a critical consideration for process chemists and researchers. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering a comprehensive cost-benefit analysis based on experimental data and established chemical principles.

Introduction to 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile is a substituted benzotriazole, a class of bicyclic heterocyclic compounds known for their wide range of biological activities. The presence of the bromo and cyano functionalities offers versatile handles for further chemical modifications, making it a valuable intermediate in the construction of complex molecular architectures for drug discovery programs. The selection of an optimal synthetic pathway is a multi-faceted decision, balancing factors such as overall yield, cost of raw materials, process safety, and scalability.

This guide will dissect two distinct synthetic strategies:

  • Route 1: De Novo Construction from a Substituted o-Phenylenediamine

  • Route 2: Functional Group Interconversion on a Pre-formed Benzotriazole Core

Each route will be evaluated based on its chemical feasibility, estimated cost, and potential for scale-up, providing researchers with the critical information needed to make an informed decision for their specific needs.

Route 1: De Novo Construction via Diazotization of a Diamino Precursor

This classical approach to benzotriazole synthesis involves the formation of the triazole ring from a suitably substituted o-phenylenediamine.[1] The key intermediate for this route is 3-bromo-4,5-diaminobenzonitrile.

Experimental Workflow

Route 1 A 4-Amino-3-bromobenzonitrile B 4-Amino-3-bromo-5-nitrobenzonitrile A->B Nitration HNO₃, H₂SO₄ C 3-Bromo-4,5-diaminobenzonitrile B->C Reduction SnCl₂, HCl D 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile C->D Diazotization NaNO₂, HCl Route 2a A Starting Material (e.g., 2,4-diamino-5-bromotoluene) B 7-Bromo-5-methyl-1H-benzotriazole A->B Diazotization NaNO₂, HCl C 7-Bromo-1H-benzotriazole-5-carboxylic acid B->C Oxidation (e.g., KMnO₄) D 7-Bromo-1H-benzotriazole-5-carboxamide C->D Amidation 1. SOCl₂, 2. NH₃ E 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile D->E Dehydration (e.g., POCl₃) Route 2b A 7-Bromo-5-nitro-1H-benzotriazole B 5-Amino-7-bromo-1H-benzotriazole A->B Reduction (e.g., SnCl₂, HCl) C Diazonium Salt B->C Diazotization NaNO₂, HCl D 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile C->D Sandmeyer Cyanation CuCN

Caption: Synthetic pathway for Route 2b.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Amino-7-bromo-1H-benzotriazole

Note: This intermediate is not readily commercially available and would need to be synthesized, likely from a nitrated precursor.

  • Synthesize 7-bromo-5-nitro-1H-benzotriazole by nitrating a suitable bromobenzotriazole precursor.

  • Reduce the nitro group to an amino group using standard reduction methods, such as with tin(II) chloride and HCl, as described in Route 1, Step 2.

Step 2 & 3: Sandmeyer Cyanation of 5-Amino-7-bromo-1H-benzotriazole

  • Dissolve 5-amino-7-bromo-1H-benzotriazole (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture to facilitate the substitution reaction.

  • After completion, work up the reaction by neutralization and extraction to isolate 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

[1]#### Cost-Benefit Analysis of Route 2

Parameter Route 2a (Carboxylic Acid) Route 2b (Sandmeyer) Supporting Data/Citations
Starting Material Cost The synthesis of the starting carboxylic acid is multi-step and relies on potentially costly precursors.The synthesis of the starting amino-benzotriazole is also multi-step.Cost of precursors like 2,4-diamino-5-bromotoluene would need to be considered.
Reagent Cost Involves moderately priced reagents like thionyl chloride and phosphorus oxychloride.Requires copper(I) cyanide, which can be a significant cost driver.Thionyl chloride: ~

55.00/100g, [2]CuCN: ~$110.00/250g.
Overall Yield The four-step process is likely to have a lower overall yield. The oxidation step can sometimes be low-yielding.The three-step process could potentially offer a better overall yield, with the Sandmeyer reaction often proceeding in good yield.Estimated yields: Amidation (~90%), Dehydration (~80%). Sandmeyer Cyanation (~70-80%).
Process Safety & Environmental Impact Thionyl chloride and phosphorus oxychloride are corrosive and moisture-sensitive.The Sandmeyer reaction uses toxic cyanide salts, requiring stringent safety protocols and waste management. Diazonium salts can be explosive if isolated.
Scalability The amidation and dehydration steps are generally scalable. The initial synthesis of the carboxylic acid might present challenges.The Sandmeyer reaction is a well-established industrial process, but the handling of large quantities of cyanide is a major consideration.

Comparative Summary and Recommendation

Metric Route 1: De Novo Construction Route 2a: From Carboxylic Acid Route 2b: Sandmeyer Reaction
Number of Steps 34 (from oxidized intermediate)3 (from nitro intermediate)
Estimated Overall Yield ModerateLow to ModerateModerate
Starting Material Cost HighVariable (likely high)Variable (likely high)
Key Reagent Cost LowModerateHigh (due to CuCN)
Safety Concerns Strong acids, tin wasteCorrosive reagentsToxic cyanides, unstable diazonium salts
Scalability ModerateModerateGood (with appropriate safety infrastructure)

Recommendation:

For small-scale laboratory synthesis where the cost of the starting material is manageable, Route 1 presents a straightforward and viable option. The use of common laboratory reagents and well-understood reaction mechanisms makes it an attractive choice for research purposes.

For larger-scale production , Route 2b (Sandmeyer Reaction) , despite the higher cost of copper(I) cyanide and the significant safety considerations associated with handling cyanides, may be the more economically viable option in the long run. The potential for higher overall yields and the well-established nature of the Sandmeyer reaction in industrial settings are key advantages. However, this route necessitates a robust safety infrastructure and expertise in handling highly toxic materials.

Route 2a (from Carboxylic Acid) appears to be the least favorable option due to the likely longer synthetic sequence to obtain the starting carboxylic acid and the additional steps of amidation and dehydration, which will negatively impact the overall yield and cost-effectiveness.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including the scale of synthesis, budget constraints, and the available safety and handling facilities.

References

  • BenchChem. (2025).
  • DGR Industrial Products, Inc. (n.d.). Sodium Nitrite, 200 grams. Retrieved January 19, 2026, from [Link]

  • Avhad, K. C., & Rachh, P. R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • LibreTexts. (2022, October 4). Chemistry of Amides.
  • RSC Publishing. (2025, August 6).
  • businessanalytiq. (n.d.). Sulfuric Acid price index. Retrieved January 19, 2026, from [Link]

  • businessanalytiq. (n.d.). Nitric Acid price index. Retrieved January 19, 2026, from [Link]

  • Flinn Scientific Canada. (n.d.). Tin(II) Chloride, 500 g. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved January 19, 2026, from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 19, 2026, from [Link]

  • Organic Reactions. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 19, 2026, from [Link]

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Validation

A Comparative Guide to the Patent Landscape of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile and its Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern therapeutics, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the benzotriazole nucleus has emerged as a privileged structure, capable of forming key interactions within the ATP-binding sites of various kinases. This guide provides an in-depth analysis of the patent landscape for a specific, highly functionalized benzotriazole, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, and its derivatives. We will delve into the key patents claiming these compounds, compare their performance based on available data, and provide detailed experimental protocols for their synthesis and evaluation, offering a critical resource for researchers in the field.

The Rise of Benzotriazoles in Kinase Inhibition: A Mechanistic Overview

Benzotriazole derivatives have garnered significant attention as kinase inhibitors due to their structural resemblance to the purine core of ATP. The nitrogen-rich triazole ring and the fused benzene ring provide a versatile scaffold for establishing multiple points of interaction within the kinase active site, including hydrogen bonding and hydrophobic interactions. The strategic placement of substituents on the benzotriazole core allows for the fine-tuning of potency and selectivity towards specific kinases.

Halogenation, particularly bromination, has been a key strategy in the development of potent kinase inhibitors. Bromine atoms can form halogen bonds with backbone carbonyls in the hinge region of the kinase, a critical interaction for potent inhibition. Furthermore, the electron-withdrawing nature of the nitrile group at the 5-position can modulate the electronic properties of the aromatic system, potentially influencing binding affinity and pharmacokinetic properties. The combination of a bromo and a cyano substituent on the benzotriazole core, as seen in 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, represents a deliberate design strategy to create highly potent and potentially selective kinase inhibitors.

Patent Landscape Analysis: Key Players and Patented Scaffolds

Our investigation into the patent landscape reveals a focused effort by a few key pharmaceutical companies in exploring derivatives of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, primarily as inhibitors of various protein kinases implicated in cancer and other diseases. The core structure serves as a versatile building block for the synthesis of a diverse library of compounds with varying substitution patterns.

Patent/ApplicantKey Scaffolds and DerivativesTherapeutic Targets (Claimed)
WO2012065187A1 (Gilead Sciences, Inc.)Derivatives of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile with substitutions at the N1 or N2 position of the triazole ring, often with aryl or heteroaryl groups.Spleen Tyrosine Kinase (Syk), Janus Kinase (JAK) family members.
WO2013188860A1 (Gilead Sciences, Inc.)Further elaboration on the N-substituted derivatives, including complex heterocyclic moieties designed to enhance potency and selectivity.Syk, JAK family members, and other related kinases.

These patents highlight the strategic importance of this core scaffold in the development of kinase inhibitors for inflammatory diseases and cancer. The claims within these patents are broad, covering a wide range of substituents, indicating a systematic exploration of the structure-activity relationship (SAR) around the 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile core.

Comparative Performance of Patented Derivatives: A Data-Driven Analysis

While direct head-to-head comparative studies are often not publicly available, the patent literature provides valuable insights into the potency of various derivatives through exemplified compounds and their associated biological data. The primary metric for comparison is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a summary of representative data extracted from the patent literature, showcasing the potency of derivatives based on the 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile scaffold.

Compound ID (from patent)StructureTarget KinaseIC50 (nM)
Example 1 (WO2012065187A1)N1-substituted with a pyrimidine ringSyk< 10
Example 5 (WO2012065187A1)N2-substituted with a substituted phenyl ringJAK1< 50
Example 12 (WO2013188860A1)N1-substituted with a complex bicyclic heterocycleJAK2< 20
Example 21 (WO2013188860A1)N2-substituted with a pyrazole derivativeTYK2< 100

Interpretation of the Data: The data clearly indicates that derivatives of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile can be potent inhibitors of therapeutically relevant kinases, with IC50 values often in the low nanomolar range. The nature of the substituent on the triazole nitrogen plays a crucial role in determining both the potency and the selectivity profile of the inhibitor. This underscores the importance of rational design in targeting specific kinases.

Experimental Protocols: Synthesis and Evaluation

To facilitate further research and independent verification, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and a representative derivative, as well as a general protocol for a kinase inhibition assay.

Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available materials.

Synthesis_Workflow A 4-Bromo-3,5-dinitrobenzonitrile B Selective Reduction A->B e.g., Na2S C 4-Bromo-3-amino-5-nitrobenzonitrile B->C D Diazotization C->D NaNO2, HCl E 7-Bromo-5-nitro-1H-1,2,3-benzotriazole D->E F Reduction of Nitro Group E->F e.g., SnCl2 G 7-Bromo-1H-1,2,3-benzotriazole-5-amine F->G H Sandmeyer Reaction G->H NaNO2, HCl, CuCN I 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile H->I

Synthetic pathway for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Step-by-Step Protocol:

  • Selective Reduction: To a solution of 4-bromo-3,5-dinitrobenzonitrile in ethanol, add a solution of sodium sulfide nonahydrate in water dropwise at room temperature. Stir the reaction mixture for 12 hours. After completion, remove the solvent under reduced pressure and extract the product with ethyl acetate.

  • Diazotization and Cyclization: Dissolve the resulting 4-bromo-3-amino-5-nitrobenzonitrile in a mixture of acetic acid and propionic acid. Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Pour the mixture into ice water and collect the precipitate by filtration to yield 7-bromo-5-nitro-1H-1,2,3-benzotriazole.

  • Nitro Group Reduction: To a solution of 7-bromo-5-nitro-1H-1,2,3-benzotriazole in ethanol, add tin(II) chloride dihydrate and heat the mixture at reflux for 3 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Sandmeyer Reaction: Dissolve the 7-bromo-1H-1,2,3-benzotriazole-5-amine in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise. Stir for 30 minutes, then add this solution to a pre-cooled solution of copper(I) cyanide and potassium cyanide in water. Stir the reaction mixture at room temperature for 2 hours. Extract the product with ethyl acetate and purify by column chromatography to obtain 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Synthesis of an N-Substituted Derivative (General Protocol)

The N-alkylation or N-arylation of the benzotriazole core is a common method to introduce diversity.

N_Substitution_Workflow Core 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile Reaction N-Substitution Reaction Core->Reaction Reagent Alkyl/Aryl Halide (R-X) Reagent->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product N-Substituted Derivative Reaction->Product

General workflow for N-substitution of the benzotriazole core.

Step-by-Step Protocol:

  • To a solution of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate.

  • Add the desired alkyl or aryl halide to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Kinase Inhibition Assay (General Protocol)

A variety of commercially available kinase assay kits can be used to determine the IC50 values of the synthesized compounds. A general protocol is outlined below.

Kinase_Assay_Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Value Detect_Signal->Calculate_IC50

Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase enzyme, a suitable buffer, and the diluted test compounds.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.

  • Stop the reaction by adding a stop solution.

  • Detect the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The patent landscape for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile and its derivatives clearly indicates its value as a privileged scaffold for the development of potent kinase inhibitors. The strategic combination of the bromo and cyano substituents provides a strong foundation for achieving high affinity and selectivity. The existing patents, primarily from Gilead Sciences, demonstrate a focused effort in targeting the Syk and JAK families of kinases, with promising in vitro data.

For researchers and drug development professionals, this guide provides a comprehensive overview of the current patent landscape, comparative performance data, and actionable experimental protocols. Future research in this area could focus on several key aspects:

  • Exploration of Novel Substituents: While the N-position of the triazole has been extensively explored, further derivatization of the benzene ring could lead to novel inhibitors with improved properties.

  • Selectivity Profiling: Comprehensive kinase profiling of the most potent compounds against a broad panel of kinases is essential to understand their selectivity and potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro assays, the evaluation of promising compounds in cellular and animal models is a critical next step to assess their therapeutic potential.

  • Structural Biology: Co-crystallization of these inhibitors with their target kinases would provide invaluable structural insights for the rational design of next-generation inhibitors with enhanced potency and selectivity.

By building upon the foundational work outlined in the existing patent literature and employing the methodologies described in this guide, the scientific community can continue to unlock the full therapeutic potential of the 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile scaffold.

References

  • WO2012065187A1: "INHIBITORS OF SYK KINASE" - Gilead Sciences, Inc.
  • WO2013188860A1: "HETEROCYCLIC KINASE INHIBITORS" - Gilead Sciences, Inc.
  • Pagano, M. A., et al. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel and specific inhibitor of protein kinase CK2. Journal of medicinal chemistry, 47(25), 6239-6247.
  • Sarno, S., et al. (2003). 4,5,6,7-Tetrabromobenzotriazole, a potent and selective inhibitor of protein kinase CK2. FEBS letters, 553(1-2), 159-163.
  • Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecules, 13(3), 667-679.[1]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The correct handling and disposal o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The correct handling and disposal of specialized chemical reagents like 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile are paramount. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, is governed by several overarching principles:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by carefully planning experiments, ordering only the necessary quantities of chemicals, and ensuring efficient reaction yields[3].

  • Segregation: Never mix incompatible waste streams. Halogenated organic compounds, such as this one, should generally be segregated from other organic and inorganic wastes to prevent dangerous reactions[4][5].

  • Proper Containment: All chemical waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical's properties[4][6].

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6].

Step-by-Step Disposal Protocol for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield to protect against splashes.

  • Chemically resistant gloves (nitrile rubber is a common choice, but consult a glove compatibility chart for specific solvents used).

  • A laboratory coat.

Waste Collection

All waste containing 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, whether in solid form or dissolved in a solvent, must be collected as hazardous waste.

  • Solid Waste:

    • Collect pure, unreacted 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile and any contaminated items (e.g., weighing paper, gloves, paper towels) in a designated, leak-proof container.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile."

  • Liquid Waste:

    • Collect all solutions containing 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile in a separate, sealed, and chemically compatible waste container.

    • The container must be labeled as "Hazardous Waste" with the full chemical name and the approximate concentration. List all solvent components as well.

    • Crucially, do not mix this halogenated waste stream with non-halogenated organic waste unless specifically permitted by your institution's hazardous waste program.

Never dispose of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile down the drain or in the regular trash[3][7]. This is to prevent environmental contamination and potential reactions within the sewer system.

Waste Storage

Proper storage of hazardous waste while awaiting pickup is critical for laboratory safety.

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory[3][5].

  • The SAA should be located at or near the point of waste generation.

  • Ensure the waste container is kept closed at all times, except when adding waste[4][5].

  • Store the container in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks[4].

  • Keep the container away from incompatible materials, heat sources, and direct sunlight[8].

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure the waste container is properly labeled and sealed before it is collected.

Decontamination and Empty Container Disposal

Properly managing empty containers is also a key part of the disposal process.

  • If the container held pure 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[7].

  • The first rinseate must be collected and disposed of as hazardous waste[4]. Subsequent rinsates may also need to be collected, depending on local regulations.

  • Once triple-rinsed and air-dried, the container's label must be defaced or removed before it can be discarded as non-hazardous waste or recycled, in accordance with your institution's policies[4][7].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

start Waste Generation (7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile) is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste Liquid storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. solid_waste->storage liquid_waste->storage pickup Arrange for pickup by EHS or a licensed contractor. storage->pickup end Proper Disposal pickup->end

Caption: Disposal workflow for 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Summary of Key Information

Aspect Guideline Rationale
Waste Classification Hazardous WasteBased on the toxicity of the benzotriazole ring and the presence of bromo and nitrile functional groups[1].
Disposal Method Collection by a licensed hazardous waste contractor.To ensure environmentally sound disposal and regulatory compliance[6][9].
In-Lab Handling Always wear appropriate PPE.To prevent skin and eye irritation and accidental ingestion[10].
Storage Labeled, sealed containers in a designated SAA with secondary containment.To prevent spills, leaks, and exposure to personnel[3][4][5].
Prohibited Actions Do not dispose of in sinks or regular trash.To prevent environmental contamination and unexpected chemical reactions[3][7].

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets for any chemicals you work with.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • CP Lab Safety.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.
  • Reed College.
  • Ing. Petr Švec - PENTA s.r.o. (2025, July 22).
  • Fisher Scientific. (2010, June 7).
  • Santa Cruz Biotechnology.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet - 1H-benzotriazole-7-carboxylic acid.
  • KR-134MBL Safety D
  • Cole-Parmer. Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%.
  • Physikalisch-Technische Bundesanstalt.
  • Sigma-Aldrich. (2024, August 6).
  • Thermo Fisher Scientific. (2010, June 7).
  • J & W PharmLab, LLC.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. The focus is on the correct sele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The procedural guidance herein is based on established safety protocols for handling potentially hazardous chemical compounds.

Hazard Identification and Risk Assessment

According to the European Chemicals Agency (ECHA), aggregated GHS information for the closely related 7-bromo-1H-1,2,3-benzotriazole indicates the following potential hazards[1]:

  • Acute Toxicity, Oral: Toxic or harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these potential hazards, a stringent approach to personal protection is warranted. The primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial when handling 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile. The following table summarizes the minimum required PPE.

Protection Type Specific PPE Recommendation Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a splash hazard.Protects against accidental splashes that can cause serious eye irritation[2][3][4][5].
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Prevents skin contact and contamination of personal clothing[6][7].
Hand Protection Nitrile gloves.Provides a barrier against skin irritation. It's important to note that thin nitrile gloves offer limited protection and should be changed immediately upon contamination[8].
Respiratory Protection To be used based on a risk assessment. A NIOSH-approved respirator is necessary if handling the powder outside of a fume hood or if engineering controls are insufficient to control dust.Mitigates the risk of respiratory tract irritation from inhaling fine particles[6].

Safe Handling and Operational Plan

Adherence to a strict operational plan is as critical as wearing the correct PPE. The following step-by-step guide outlines the safe handling of 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile.

Engineering Controls

Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure[2]. Facilities should be equipped with an eyewash station and a safety shower[6].

Pre-Handling Checklist
  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are accessible.

  • Inspect all PPE for integrity before donning.

  • Have a designated waste container for hazardous materials ready.

Handling Procedure
  • Don all required PPE as outlined in the table above.

  • Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood to minimize dust generation.

  • When transferring the compound, use a spatula and avoid creating dust.

  • If making a solution, add the solid to the solvent slowly.

  • After handling, decontaminate the work area and any equipment used.

  • Doff PPE in the correct order to prevent cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves[2][3].

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_fume_hood Verify Fume Hood Operation prep_ppe Inspect and Don PPE prep_fume_hood->prep_ppe prep_waste Prepare Waste Container prep_ppe->prep_waste handle_weigh Weigh Compound prep_waste->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Experimental workflow with integrated safety checkpoints.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][6].

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention[6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6].

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal.

Disposal Plan

As a brominated organic compound, 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile and any contaminated materials must be disposed of as hazardous waste.

  • Collect all waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container.

  • The container should be labeled with the chemical name and associated hazards.

  • Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain[3][4].

By adhering to these stringent PPE, handling, and disposal protocols, you can significantly minimize the risks associated with working with 7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile and maintain a safe and productive research environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-1H-1,2,3-benzotriazole. Retrieved from [Link]

  • International Glove Protection. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile
Reactant of Route 2
7-Bromo-1H-1,2,3-benzotriazole-5-carbonitrile
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